Product packaging for Ethyl Benzo[b]thiophene-2-carboxylate(Cat. No.:CAS No. 17890-55-0)

Ethyl Benzo[b]thiophene-2-carboxylate

Cat. No.: B102135
CAS No.: 17890-55-0
M. Wt: 206.26 g/mol
InChI Key: PSLMIXGNCNQQRY-UHFFFAOYSA-N
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Description

Ethyl Benzo[b]thiophene-2-carboxylate is a high-value heterocyclic building block specifically designed for medicinal chemistry and antibacterial drug discovery research. The benzo[b]thiophene nucleus is a privileged scaffold in drug design, known for its broad pharmacological potential . This ester serves as a key synthetic precursor for the generation of novel bioactive molecules, most notably a series of benzo[b]thiophene acylhydrazones that have been screened against multidrug-resistant bacterial strains . Researchers utilize this compound to create extensive libraries for structural diversification, enabling the exploration of structure-activity relationships. Recent studies have demonstrated that derivatives synthesized from this building block show promising activity against challenging pathogens like methicillin-resistant and daptomycin-resistant Staphylococcus aureus (MRSA), with one identified hit exhibiting low cytotoxicity and a minimal inhibitory concentration (MIC) of 4 µg/mL . Its primary application is as a critical intermediate in the development of next-generation antibiotics to address the growing public health crisis of antimicrobial resistance (AMR) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O2S B102135 Ethyl Benzo[b]thiophene-2-carboxylate CAS No. 17890-55-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2S/c1-2-13-11(12)10-7-8-5-3-4-6-9(8)14-10/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLMIXGNCNQQRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447242
Record name Ethyl Benzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17890-55-0
Record name Ethyl Benzo[b]thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl Benzo[b]thiophene-2-carboxylate from Ethyl Thioglycolate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of a robust and widely utilized method for synthesizing Ethyl Benzo[b]thiophene-2-carboxylate. This key heterocyclic scaffold is a fundamental building block in the development of numerous pharmacologically active agents and advanced organic materials. We will delve into the reaction's mechanistic underpinnings, provide a detailed experimental protocol, and offer field-proven insights to ensure successful execution and validation.

Strategic Overview: The Significance of the Benzo[b]thiophene Core

The benzo[b]thiophene moiety, a bicyclic system featuring a fused benzene and thiophene ring, is a privileged structure in medicinal chemistry.[1] Its rigid, planar geometry and electron-rich nature allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. Consequently, derivatives of this scaffold are found in drugs such as the osteoporosis treatment Raloxifene and the asthma medication Zileuton.

This guide focuses on a classical and efficient approach to the benzo[b]thiophene core: the condensation reaction between an ortho-substituted benzaldehyde and ethyl thioglycolate. This method is valued for its reliability, scalability, and the accessibility of its starting materials.

Reaction Principle and Mechanism: A Tale of Two Condensations

The synthesis proceeds via a base-catalyzed reaction between ethyl thioglycolate and a benzaldehyde bearing a suitable leaving group (such as a halogen or nitro group) at the ortho-position. The transformation is a masterful cascade involving a nucleophilic aromatic substitution followed by an intramolecular aldol-type condensation.

Mechanistic Breakdown:

  • Thiolate Formation: The reaction is initiated by a base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), which deprotonates the α-carbon of ethyl thioglycolate. This creates a highly nucleophilic thiolate anion.

  • Nucleophilic Aromatic Substitution (SₙAr): The newly formed thiolate attacks the ortho-position of the benzaldehyde, displacing the leaving group (e.g., Fluorine). This step is the key C-S bond-forming event.

  • Intramolecular Aldol Condensation: The intermediate product now possesses both a nucleophilic carbanion (formed by deprotonation of the methylene group adjacent to the sulfur) and an electrophilic aldehyde carbonyl. An intramolecular attack of the carbanion on the carbonyl group forms a five-membered ring.

  • Dehydration and Aromatization: The resulting aldol adduct readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiophene ring, yielding the final this compound product.

Diagram 1: Reaction Mechanism

Reaction_Mechanism Figure 1: Reaction Mechanism for Benzo[b]thiophene Synthesis cluster_reactants Reactants R1 Ethyl Thioglycolate HSCH₂COOEt Thiolate Thiolate Anion ⁻SCH₂COOEt R1->Thiolate Deprotonation R2 2-Fluorobenzaldehyde SNAr_Product SₙAr Intermediate R2->SNAr_Product SₙAr Attack Base Base (K₂CO₃) Base->R1 Thiolate->SNAr_Product SₙAr Attack Cyclized_Intermediate Cyclized Aldol Adduct SNAr_Product->Cyclized_Intermediate Intramolecular Aldol Condensation (+ Base) Product This compound Cyclized_Intermediate->Product Dehydration (-H₂O)

Caption: Figure 1: Reaction Mechanism for Benzo[b]thiophene Synthesis.

Field-Validated Experimental Protocol

This protocol is adapted from established procedures for the synthesis of substituted ethyl benzo[b]thiophene-2-carboxylates.[2] It is a robust method that provides good yields and can be adapted for various substituted benzaldehydes.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-FluorobenzaldehydeReagent Grade, ≥98%Standard SupplierOther ortho-halo or ortho-nitro benzaldehydes can be used.
Ethyl thioglycolateReagent Grade, ≥98%Standard SupplierHandle in a fume hood due to pungent odor.
Potassium Carbonate (K₂CO₃)Anhydrous, PowderedStandard SupplierMust be anhydrous. Dry in an oven if necessary.
Dimethylformamide (DMF)Anhydrous, ≥99.8%Standard SupplierAnhydrous solvent is critical for yield.
Diethyl Ether (Et₂O)ACS GradeStandard SupplierFor extraction.
Sodium Sulfate (Na₂SO₄)Anhydrous, GranularStandard SupplierFor drying.
Methanol (MeOH)ACS GradeStandard SupplierFor recrystallization.
Step-by-Step Methodology
  • Reaction Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Ensure all glassware is oven-dried prior to use.

  • Inert Atmosphere: Place the system under a dry, inert atmosphere of nitrogen (N₂).

  • Reagent Addition: To the flask, add anhydrous dimethylformamide (DMF, 20 mL). While stirring, add the 2-fluorobenzaldehyde (5.20 mmol, 1.0 eq.), followed by ethyl thioglycolate (6.20 mmol, 1.2 eq.).

  • Base Addition: Carefully add anhydrous potassium carbonate (K₂CO₃, 5.70 mmol, 1.1 eq.) to the stirring solution.

  • Heating and Reaction: Heat the reaction mixture to 60 °C using a temperature-controlled heating mantle. Maintain stirring at this temperature for 2-4 hours.[2] Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Pentane/Et₂O 10:1).

  • Work-up and Extraction:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Pour the mixture into a beaker containing 100 mL of cold water.

    • Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether (3 x 40 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude residue can be purified by recrystallization from methanol (MeOH) or by column chromatography on silica gel using an appropriate eluent system (e.g., pentane/diethyl ether) to yield the pure product.[2]

Diagram 2: Experimental Workflow

Experimental_Workflow Figure 2: Step-by-Step Experimental Workflow A 1. Assemble Dry Glassware under N₂ Atmosphere B 2. Add Anhydrous DMF, 2-Fluorobenzaldehyde, & Ethyl Thioglycolate A->B C 3. Add Anhydrous K₂CO₃ B->C D 4. Heat to 60 °C (2-4 hours) C->D E 5. Monitor by TLC D->E F 6. Cool to RT & Quench with Cold Water E->F Reaction Complete G 7. Extract with Diethyl Ether F->G H 8. Wash, Dry (Na₂SO₄), & Concentrate G->H I 9. Purify by Recrystallization or Chromatography H->I J 10. Characterize Pure Product I->J

Caption: Figure 2: Step-by-Step Experimental Workflow.

Product Characterization: A Self-Validating System

Confirmation of the successful synthesis of this compound is achieved through standard spectroscopic techniques. The data presented below serves as a benchmark for validation.

TechniqueParameterExpected Result
¹H NMR Chemical Shift (δ)δ 8.16 (s, 1H, thiophene-H), 8.10-7.98 (m, 2H, Ar-H), 7.63-7.52 (m, 2H, Ar-H), 4.43 (q, J = 7.1 Hz, 2H, -OCH₂CH₃), 1.43 (t, J = 7.1 Hz, 3H, -OCH₂CH₃). Note: Aromatic signals vary with substitution.[2]
¹³C NMR Chemical Shift (δ)δ ~162 (C=O), 141-122 (Ar-C & thiophene-C), 61 (-OCH₂), 14 (-CH₃).
Mass Spec. (ESI-MS)m/z: [M+H]⁺ calculated for C₁₁H₁₀O₂S.
Appearance Physical StateWhite to pale yellow solid/crystals.[2]

Trustworthiness & Expertise: The Causality Behind Choices

  • Why Anhydrous Solvents (DMF/DMSO)? Polar aprotic solvents like DMF are essential. They effectively solvate the potassium carbonate and the organic reactants while not interfering with the nucleophilic attack through protonation. The presence of water can hydrolyze the ester and quench the necessary anions, drastically reducing the yield.[2]

  • The Role of the Base (K₂CO₃): Potassium carbonate is a moderately strong base, sufficient to deprotonate the acidic α-proton of ethyl thioglycolate without causing unwanted side reactions like ester hydrolysis. Its heterogeneous nature in some setups can be beneficial for simplifying the work-up. Triethylamine is an alternative homogeneous base.[2]

  • Temperature as a Critical Parameter: The reaction requires thermal energy to overcome the activation barrier for the SₙAr step. A temperature of 60-80 °C provides a good balance between a reasonable reaction rate and the prevention of thermal decomposition or undesired side reactions.[2]

  • Necessity of an Ortho-Leaving Group: The entire reaction is predicated on the initial SₙAr step. An electron-withdrawing group (like F, Cl, or NO₂) in the ortho position is critical to activate the aromatic ring towards nucleophilic attack by the thiolate.[3][4]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Wet reagents or solvent. 2. Inactive base. 3. Insufficient temperature or time.1. Use freshly opened anhydrous solvent; dry K₂CO₃ in an oven. 2. Use fresh, finely powdered K₂CO₃. 3. Increase temperature to 80 °C and monitor by TLC for a longer duration.
Complex Mixture of Products 1. Reaction temperature too high. 2. Self-condensation of starting materials.1. Maintain the recommended temperature strictly. 2. Ensure the correct stoichiometry of reagents; add the base last.
Difficulty in Purification 1. Oily product that won't crystallize. 2. Close-running impurities on TLC.1. Attempt purification via column chromatography. 2. Screen different solvent systems for chromatography to improve separation.

Conclusion

The synthesis of this compound from ethyl thioglycolate and an ortho-substituted benzaldehyde is a cornerstone reaction in heterocyclic chemistry. It offers a reliable, high-yielding, and versatile route to a scaffold of immense pharmaceutical importance. By understanding the underlying mechanism and paying close attention to critical experimental parameters such as reagent purity and reaction conditions, researchers can confidently and successfully employ this method to generate key intermediates for drug discovery and materials science applications.

References

An In-depth Technical Guide to Ethyl Benzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Benzothiophene Scaffold

In the landscape of medicinal chemistry and materials science, the benzothiophene moiety stands as a privileged scaffold. Its unique electronic and steric properties, arising from the fusion of a benzene ring with a thiophene ring, render it a versatile building block for a diverse array of functional molecules. Ethyl Benzo[b]thiophene-2-carboxylate, in particular, serves as a crucial synthetic intermediate, providing a gateway to novel therapeutic agents and advanced organic materials.[1] This guide offers a comprehensive exploration of its chemical identity, synthesis, reactivity, and applications, tailored for researchers, scientists, and professionals in drug development. The strategic modification of the ethyl ester functionality and the inherent reactivity of the benzothiophene core make it an invaluable tool in the pursuit of innovative molecular architectures with significant biological and physical properties.[1]

Chemical Identity and Physicochemical Properties

Properly identifying and characterizing a compound is the foundational step in any scientific investigation. This section provides the definitive nomenclature and key physical and chemical properties of this compound.

IUPAC Name and Chemical Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 1-benzothiophene-2-carboxylate .[1]

Chemical Structure:

Figure 1: 2D structure of ethyl 1-benzothiophene-2-carboxylate.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound, which are crucial for its handling, reaction setup, and purification.

PropertyValueSource
CAS Number 17890-55-0[1]
Molecular Formula C₁₁H₁₀O₂S[1]
Molecular Weight 206.26 g/mol [1]
Appearance White to pale yellow solid[2]
Melting Point 27-28 °C[2]
SMILES CCOC(=O)C1=CC2=CC=CC=C2S1[1]
InChI InChI=1S/C11H10O2S/c1-2-13-11(12)10-7-8-5-3-4-6-9(8)14-10/h3-7H,2H2,1H3[1]

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.

Condensation Reaction: A Common and Effective Approach

A widely employed method involves the condensation of a substituted benzaldehyde with ethyl thioglycolate.[3] A notable example is the reaction of 2-fluoro-4-(trifluoromethyl)benzaldehyde with ethyl thioglycolate in the presence of a base like potassium carbonate in an anhydrous solvent such as dimethylformamide (DMF).[3][4]

Reaction Scheme:

G 2-Fluorobenzaldehyde Derivative 2-Fluorobenzaldehyde Derivative Intermediate Intermediate 2-Fluorobenzaldehyde Derivative->Intermediate Ethyl thioglycolate, K2CO3, DMF This compound Derivative This compound Derivative Intermediate->this compound Derivative Intramolecular Cyclization

Figure 2: General workflow for synthesis via condensation reaction.

Experimental Protocol: Synthesis of Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate [4]

  • Reaction Setup: Under a dry and inert atmosphere (e.g., Nitrogen), combine 2-fluoro-4-(trifluoromethyl)benzaldehyde (5.20 mmol, 1 eq.), ethyl thioglycolate (6.20 mmol, 1.2 eq.), and potassium carbonate (5.70 mmol, 1.1 eq.) in anhydrous DMF (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Reaction Execution: Heat the reaction mixture to 60 °C and stir for 2 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with water (20 mL) and extract with diethyl ether.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting residue can be further purified by recrystallization from methanol.

Palladium-Catalyzed Oxidative Carbonylation

A more modern and efficient approach involves the palladium-catalyzed oxidative carbonylation of 2-(methylthio)phenylacetylenes. This method proceeds under aerobic conditions and offers a robust route to the desired product.[5]

Mechanistic Pathway:

G 2-(Methylthio)phenylacetylene 2-(Methylthio)phenylacetylene Pd Complex Pd Complex 2-(Methylthio)phenylacetylene->Pd Complex PdI2/KI Cyclized Intermediate Cyclized Intermediate Pd Complex->Cyclized Intermediate 5-endo-dig cyclization Demethylated Intermediate Demethylated Intermediate Cyclized Intermediate->Demethylated Intermediate Demethylation Acyl-Pd Complex Acyl-Pd Complex Demethylated Intermediate->Acyl-Pd Complex CO Insertion This compound This compound Acyl-Pd Complex->this compound Alkoxycarbonylation

Figure 3: Simplified mechanism of Pd-catalyzed alkoxycarbonylation.

Chemical Reactivity and Derivatization

The presence of the ethyl ester and the electron-rich benzothiophene core endows this compound with a rich and versatile reactivity profile.

Key Chemical Transformations
  • Ester Hydrolysis: Under acidic or basic conditions, the ethyl ester can be hydrolyzed to yield the corresponding benzo[b]thiophene-2-carboxylic acid.[1] This carboxylic acid is a key intermediate for the synthesis of amides and other derivatives.

  • Nucleophilic Substitution: The carboxylate group can undergo nucleophilic substitution reactions, allowing for the introduction of various functional groups.

  • Condensation Reactions: The compound can react with amines or hydrazines to form substituted amide or hydrazide derivatives, which often exhibit interesting biological activities.[1][3]

Applications in Drug Discovery and Materials Science

The unique structural and electronic features of this compound and its derivatives have positioned them as valuable scaffolds in several scientific domains.

Pharmaceutical Chemistry

Derivatives of this compound have shown promise as potential therapeutic agents. For instance, certain derivatives have been screened for antibacterial properties against strains like Staphylococcus aureus.[1][3] The benzothiophene nucleus is often used as a bioisosteric replacement for indole and benzofuran moieties in drug design to improve metabolic stability and pharmacokinetic profiles.[1] Furthermore, the incorporation of fluorine and other halogens into the benzothiophene scaffold is a common strategy to enhance drug-like properties.[1]

Materials Science

The inherent electronic properties of the benzothiophene core make this class of compounds attractive for applications in organic electronics and materials science.[1]

Spectroscopic Characterization

Definitive structural elucidation relies on a combination of spectroscopic techniques. Below are the expected spectral features for this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show signals for the aromatic protons on the benzothiophene ring system, a quartet for the methylene protons (-CH₂-) of the ethyl group, and a triplet for the methyl protons (-CH₃) of the ethyl group. The aromatic protons will typically appear in the range of δ 7.0-8.5 ppm. The methylene quartet will be around δ 4.4 ppm, and the methyl triplet around δ 1.4 ppm.[4]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon of the ester (around δ 162-165 ppm), the carbons of the benzothiophene core, and the two carbons of the ethyl group.[6]

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching of the ester group, typically in the region of 1700-1730 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.[2]

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 206). Fragmentation patterns will be consistent with the loss of the ethoxy group and other fragments from the benzothiophene core.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

  • General Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1][7]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1][7]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][8]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[3]

Conclusion

This compound is a cornerstone intermediate in the synthesis of a wide range of functional organic molecules. Its accessibility through various synthetic routes, coupled with its versatile reactivity, makes it an indispensable tool for researchers in drug discovery and materials science. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is paramount for its effective and safe utilization in the laboratory.

References

"Ethyl Benzo[b]thiophene-2-carboxylate" CAS number and physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl Benzo[b]thiophene-2-carboxylate

Prepared by a Senior Application Scientist

This guide provides a comprehensive overview of this compound, a pivotal heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document delves into its chemical identity, physical characteristics, synthesis, reactivity, and applications, grounding all information in established scientific principles and field-proven insights.

Core Compound Identity and Physicochemical Properties

This compound is an organic compound featuring a benzo[b]thiophene core functionalized with an ethyl ester at the 2-position.[1] This structure, a fused bicyclic system of benzene and thiophene rings, makes it a valuable and versatile intermediate in organic synthesis, particularly in medicinal chemistry and materials science.[1]

Data Presentation: Key Compound Identifiers and Properties

PropertyValueSource(s)
CAS Number 17890-55-0[1]
IUPAC Name ethyl 1-benzothiophene-2-carboxylate[1]
Synonyms Benzo[b]thiophene-2-carboxylic acid ethyl ester
Molecular Formula C₁₁H₁₀O₂S[1]
Molecular Weight 206.26 g/mol [1]
Melting Point Not available[2]
Boiling Point Not available[2]
Solubility Insoluble in water; Soluble in ethanol, acetone, chloroform (inferred from Benzo[b]thiophene-2-carboxylic acid)[3]

Synthesis and Mechanistic Insights

The construction of the benzo[b]thiophene scaffold is a cornerstone of many synthetic strategies in heterocyclic chemistry. One of the most direct and reliable methods for synthesizing this compound involves the condensation reaction between an ortho-substituted benzaldehyde and ethyl thioglycolate.

Field-Proven Synthesis Protocol

A common and effective method is the reaction of a 2-halobenzaldehyde (e.g., 2-fluorobenzaldehyde derivative) with ethyl thioglycolate in the presence of a base. This protocol is favored for its relatively mild conditions and good yields.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution and Cyclization

  • Step 1: Reagent Preparation: In a round-bottom flask maintained under a dry, inert atmosphere (e.g., Nitrogen), dissolve the substituted 2-fluorobenzaldehyde (1.0 eq.) and ethyl thioglycolate (1.1-1.2 eq.) in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Step 2: Base Addition: Add a suitable base, such as potassium carbonate (K₂CO₃, 1.1 eq.) or triethylamine (TEA, 3.0 eq.), to the stirred solution. The choice of base and solvent is critical; K₂CO₃ in DMF is a common pairing that facilitates the initial nucleophilic substitution.

  • Step 3: Reaction Execution: Heat the reaction mixture to 60-80 °C and stir for 2-4 hours. The elevated temperature is necessary to overcome the activation energy for both the initial substitution and the subsequent intramolecular condensation.

  • Step 4: Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-water. This quenches the reaction and precipitates the crude product. The solid is then collected by filtration, washed with water, and dried.

  • Step 5: Purification: The crude product can be further purified by recrystallization from a suitable solvent like methanol or by column chromatography on silica gel to yield the pure this compound.

Causality and Experimental Rationale: The use of an ortho-halogenated benzaldehyde with an electron-withdrawing group (the aldehyde) activates the ring for nucleophilic aromatic substitution by the thiolate anion generated from ethyl thioglycolate and the base. The subsequent intramolecular aldol-type condensation, followed by dehydration, leads to the formation of the stable aromatic thiophene ring.

Mandatory Visualization: Synthesis Workflow

SynthesisWorkflow Synthesis of this compound reagents 2-Fluorobenzaldehyde + Ethyl Thioglycolate + Base (e.g., K2CO3) solvent Anhydrous DMF reagents->solvent Dissolve in reaction Heat (60-80°C) Inert Atmosphere solvent->reaction Heat mixture workup Quench with Ice-Water Filter Precipitate reaction->workup After 2-4h purification Recrystallization or Chromatography workup->purification product Pure Ethyl Benzo[b]thiophene-2-carboxylate purification->product

Caption: A generalized workflow for the synthesis of this compound.

Spectroscopic Characterization

Structural elucidation of this compound relies on standard spectroscopic techniques. The expected spectral data provide a unique fingerprint for the molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzo[b]thiophene core and the ethyl ester group. The four protons on the benzene ring typically appear as multiplets in the aromatic region (δ 7.3-8.2 ppm). The unique proton on the thiophene ring (at position 3) will likely appear as a singlet further downfield. The ethyl group will present as a quartet (CH₂) around δ 4.4 ppm and a triplet (CH₃) around δ 1.4 ppm.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all 11 unique carbon atoms. The carbonyl carbon of the ester will be the most deshielded, appearing around δ 162-165 ppm. The aromatic carbons will resonate in the δ 122-143 ppm range. The CH₂ and CH₃ carbons of the ethyl group will appear upfield.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretch of the ester group, typically found around 1700-1720 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic protons will be observed around 3000-3100 cm⁻¹ and 2850-2980 cm⁻¹, respectively. C=C stretching bands for the aromatic rings will appear in the 1450-1600 cm⁻¹ region.

Chemical Reactivity and Derivative Synthesis

The functional groups of this compound—the ester and the aromatic core—are sites for further chemical transformations, making it a valuable scaffold for building molecular diversity.

  • Ester Hydrolysis: The ethyl ester can be readily hydrolyzed under acidic or basic conditions to yield the corresponding Benzo[b]thiophene-2-carboxylic acid.[1] This acid is a common precursor for the synthesis of amides and other derivatives.

  • Amidation: The ester can react with amines or hydrazines, often after conversion to the more reactive acyl chloride or via direct heating, to form various carboxamides or carbohydrazides.[1] These derivatives are frequently explored for their biological activities.

  • Electrophilic Aromatic Substitution: The benzo[b]thiophene ring can undergo electrophilic substitution reactions, although the reactivity is influenced by the deactivating effect of the ester group.

Mandatory Visualization: Key Reactivity Pathways

ReactivityPathways Key Reactions of this compound start Ethyl Benzo[b]thiophene-2-carboxylate acid Benzo[b]thiophene- 2-carboxylic Acid start->acid H3O+ or OH- / H2O (Hydrolysis) amide Benzo[b]thiophene- 2-carboxamide Derivative start->amide R2NH / Heat (Amidation) hydrazide Benzo[b]thiophene- 2-carbohydrazide start->hydrazide N2H4 / Heat (Hydrazinolysis)

Caption: Common chemical transformations of the ethyl ester group.

Applications in Research and Drug Development

The benzo[b]thiophene scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide range of biological activities.

  • Antimicrobial Agents: Derivatives of this compound have been investigated for their antibacterial properties. For example, acylhydrazone derivatives have been synthesized and screened against multidrug-resistant Staphylococcus aureus, with some compounds showing promising inhibitory concentrations.

  • Anticancer Research: Certain benzo[b]thiophene derivatives have been synthesized and evaluated as anticancer agents, targeting specific cellular pathways like the RhoA/ROCK pathway.

  • Neurodegenerative Disease Research: Benzofuran and benzo[b]thiophene carboxamides have been studied as modulators of Amyloid Beta (Aβ42) aggregation, a key pathological process in Alzheimer's disease.

  • Analgesics: Benzo[b]thiophene-2-carboxamides have been developed as novel opioid receptor agonists, showing potent analgesic effects with potentially reduced side effects like constipation compared to traditional opioids.

  • Materials Science: The conjugated π-system of the benzo[b]thiophene core gives it unique electronic properties, suggesting potential applications in the development of organic electronics and other advanced materials.[1]

Safety and Handling

As a laboratory chemical, this compound requires careful handling in accordance with good industrial hygiene and safety practices.

  • Hazards: The compound may be a combustible material. It is potentially harmful if swallowed and can cause skin and serious eye irritation. May cause an allergic skin reaction.

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection. Work in a well-ventilated area, preferably in a chemical fume hood, to avoid breathing dust, fumes, or vapors.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. For long-term stability, storage under an inert gas (like nitrogen) and refrigeration is recommended.

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. For skin contact, wash with plenty of soap and water. If swallowed, rinse the mouth and seek medical attention.

This guide is intended for informational purposes by trained professionals and does not supersede any official Safety Data Sheet (SDS), which should be consulted before handling the chemical.

References

Spectroscopic Characterization of Ethyl Benzo[b]thiophene-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for Ethyl Benzo[b]thiophene-2-carboxylate, a key heterocyclic compound utilized in organic synthesis and as a scaffold in medicinal chemistry. The structural confirmation of such molecules is paramount, relying on the synergistic interpretation of data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document serves as a technical resource for researchers and professionals, offering not just the spectral data but also the rationale behind the analytical techniques and data interpretation.

Molecular Structure and Spectroscopic Overview

This compound (C₁₁H₁₀O₂S) possesses a bicyclic structure composed of a benzene ring fused to a thiophene ring, with an ethyl ester functional group at the 2-position of the thiophene ring. This distinct architecture gives rise to a predictable yet detailed spectroscopic fingerprint.

  • NMR Spectroscopy will reveal the electronic environment of each proton and carbon atom, confirming the substitution pattern and the nature of the ethyl ester group.

  • IR Spectroscopy will identify the key functional groups, most notably the carbonyl (C=O) of the ester and the various C-H and C-C bonds within the aromatic system.

  • Mass Spectrometry will confirm the molecular weight and provide insight into the molecule's fragmentation pattern, further corroborating its structure.

The following diagram illustrates the overall workflow for the comprehensive spectroscopic characterization of the target molecule.

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Validation Synthesis Synthesis & Purification of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Acquire Data IR IR Spectroscopy (ATR-FTIR) Synthesis->IR Acquire Data MS Mass Spectrometry (EI-MS) Synthesis->MS Acquire Data Data_NMR Proton & Carbon Chemical Shifts, Coupling Constants NMR->Data_NMR Data_IR Characteristic Functional Group Absorptions IR->Data_IR Data_MS Molecular Ion Peak & Fragmentation Pattern MS->Data_MS Confirmation Structural Confirmation Data_NMR->Confirmation Correlate & Interpret Data_IR->Confirmation Correlate & Interpret Data_MS->Confirmation Correlate & Interpret

Caption: Workflow for Spectroscopic Characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation. By probing the magnetic properties of atomic nuclei, it provides detailed information about the molecular framework. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Analysis

The proton NMR spectrum provides a quantitative and qualitative map of the hydrogen atoms in the molecule. The spectrum, typically recorded in deuterated chloroform (CDCl₃), is analyzed based on chemical shift (δ), integration, and signal multiplicity.

Key Insights:

  • The aromatic region (δ 7.0-8.5 ppm) is complex due to the fused ring system. The protons on the benzene ring (H-4, H-5, H-6, H-7) exhibit characteristic splitting patterns based on their coupling with neighbors. The lone proton on the thiophene ring (H-3) typically appears as a singlet.

  • The ethyl group gives rise to two distinct signals: a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃-). The quartet arises from coupling to the three methyl protons, and the triplet from coupling to the two methylene protons, following the n+1 rule.

Summary of ¹H NMR Data:

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-3 8.06 s (singlet) - 1H
H-4, H-7 7.80 - 7.94 m (multiplet) - 2H
H-5, H-6 7.34 - 7.56 m (multiplet) - 2H
-OCH₂CH₃ 4.41 q (quartet) 7.1 2H

| -OCH₂CH₃ | 1.42 | t (triplet) | 7.1 | 3H |

Data compiled from literature sources.[1][2][3][4][5]

¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments. Due to the lower natural abundance of ¹³C, these spectra are typically acquired with proton decoupling, resulting in singlets for each carbon.

Key Insights:

  • The carbonyl carbon of the ester is highly deshielded and appears at the downfield end of the spectrum (typically δ > 160 ppm).

  • The spectrum will show nine distinct signals for the aromatic and thiophene carbons, reflecting the asymmetry of the molecule.

  • The two carbons of the ethyl group will appear in the upfield region of the spectrum.

Summary of ¹³C NMR Data:

Carbon Assignment Chemical Shift (δ, ppm)
C=O ~162.5
Aromatic/Thiophene C ~122.9 - 142.7
-OCH₂CH₃ ~61.5

| -OCH₂CH₃ | ~14.4 |

Note: Precise assignments for all aromatic carbons require advanced 2D NMR techniques but the expected ranges are provided based on analogous structures.

Experimental Protocol: NMR Data Acquisition

Rationale: The choice of solvent (CDCl₃) is based on its ability to dissolve a wide range of organic compounds and its relatively simple deuterium signal, which does not interfere with the analyte's spectrum. Tetramethylsilane (TMS) is added as an internal standard for referencing the chemical shifts to 0 ppm.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the NMR tube into the spectrometer's probe.

  • Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to ensure homogeneity.

  • Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 16-32) are averaged to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID) and phase-correct the resulting spectrum. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational excitation of specific bonds.

IR Spectrum Analysis

Key Insights:

  • C=O Stretch: The most prominent peak will be the strong absorption from the ester carbonyl group, expected in the range of 1710-1730 cm⁻¹.

  • C-O Stretch: A strong C-O stretching vibration associated with the ester linkage will be visible, typically between 1200-1300 cm⁻¹.

  • Aromatic C-H Stretch: Absorptions for sp² C-H stretching in the aromatic rings will appear above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Absorptions for sp³ C-H stretching in the ethyl group will appear just below 3000 cm⁻¹.

  • Aromatic C=C Stretch: Several peaks of variable intensity will be present in the 1450-1600 cm⁻¹ region, corresponding to the C=C stretching vibrations within the fused aromatic system.

Summary of Predicted IR Absorptions:

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Ester C=O Stretch 1710 - 1730 Strong
Ester C-O Stretch 1200 - 1300 Strong
Aromatic C-H Stretch 3000 - 3100 Medium
Aliphatic C-H Stretch 2850 - 2980 Medium

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Rationale: ATR-FTIR is a modern, convenient technique that requires minimal sample preparation and is suitable for both liquid and solid samples.[6][7][8] It works by measuring the changes that occur in an internally reflected IR beam when it comes into contact with a sample.

  • Instrument Preparation: Ensure the ATR crystal (commonly diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal to subtract atmospheric and instrument-related absorptions.

  • Sample Application: Place a small amount of the solid this compound directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm and even contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

  • Cleaning: Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft wipe after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common "hard" ionization technique that causes reproducible fragmentation.

Mass Spectrum Analysis

Key Insights:

  • Molecular Ion (M⁺•): The molecular ion peak is expected at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (206 g/mol ).[3][4]

  • Fragmentation: EI is an energetic process that will cause the molecular ion to fragment.[9][10][11] Common fragmentation pathways for esters include the loss of the alkoxy group (-OEt, mass 45) or the entire ester group. The stability of the benzothiophene ring system will influence the observed fragments.

Summary of Mass Spectrometry Data:

m/z Identity Significance
206 [M]⁺• Molecular Ion
178 [M - CO]⁺• or [M - C₂H₄]⁺• Loss of carbon monoxide or ethene
161 [M - OEt]⁺• Loss of the ethoxy radical

| 133 | [M - COOEt]⁺• | Loss of the entire ethyl carboxylate group |

Fragmentation patterns are predictive and based on typical ester and aromatic sulfide behavior.

Experimental Protocol: Electron Ionization (EI)-MS

Rationale: EI is a classic and robust ionization method that provides highly reproducible spectra, which are often comparable to large spectral libraries.[10][11][12] It is well-suited for volatile and thermally stable small organic molecules.[10][12]

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in a high-vacuum source.

  • Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical ion (the molecular ion).

  • Fragmentation: The excess energy imparted during ionization causes the molecular ion to fragment into smaller, charged ions.

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Integrated Spectroscopic Analysis and Conclusion

The collective evidence from NMR, IR, and MS provides an unambiguous structural confirmation of this compound.

  • MS confirms the molecular formula C₁₁H₁₀O₂S with a molecular ion peak at m/z 206.[3][4]

  • IR spectroscopy confirms the presence of the key ester functional group (C=O stretch ~1715 cm⁻¹) and the aromatic framework.

  • ¹H and ¹³C NMR provide the detailed connectivity of the molecule. The characteristic signals for the ethyl group (a quartet and a triplet in ¹H NMR) and the distinct aromatic proton and carbon signals are fully consistent with the proposed structure.[1][2][3][4][5]

This guide has detailed the characteristic spectroscopic data for this compound and outlined the standard protocols for their acquisition. By understanding the principles behind each technique and the interpretation of the resulting data, researchers can confidently verify the identity and purity of this important synthetic intermediate.

References

Synthesis of Substituted Ethyl Benzo[b]thiophene-2-carboxylates: A Guide to Core Methodologies and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzo[b]thiophene scaffold is a privileged heterocyclic motif integral to numerous FDA-approved drugs and clinical candidates, valued for its broad spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The ethyl benzo[b]thiophene-2-carboxylate framework, in particular, serves as a versatile and critical intermediate, providing a synthetic handle for extensive functionalization and the development of novel therapeutics. This technical guide provides an in-depth exploration of robust and contemporary synthetic strategies for accessing this core structure. We move beyond simple procedural lists to dissect the mechanistic underpinnings of each method, offering field-proven insights into experimental design, optimization, and troubleshooting. This document is structured to empower researchers in medicinal chemistry and process development with the foundational knowledge and practical protocols necessary to confidently synthesize and scale these valuable compounds. Key methodologies covered include advanced palladium-catalyzed domino reactions and classical electrophilic cyclization strategies, each supported by detailed protocols, mechanistic diagrams, and comparative data.

The Strategic Importance of the Benzo[b]thiophene Core

The fusion of a benzene ring with a thiophene ring creates the benzo[b]thiophene system, an electron-rich aromatic structure that effectively mimics biological molecules and engages with various enzymatic targets through hydrogen bonding, π-π stacking, and van der Waals forces.[1] This has led to its incorporation into a diverse array of pharmaceuticals, such as the osteoporosis drug Raloxifene, the 5-lipoxygenase inhibitor Zileuton, and the antifungal agent Sertaconazole.[4][5] The ethyl 2-carboxylate substitution is of paramount importance as it can be readily hydrolyzed to the corresponding carboxylic acid, converted to amides, or reduced to the primary alcohol, opening a gateway to a vast chemical space for structure-activity relationship (SAR) studies.[2]

Palladium-Catalyzed Domino Synthesis: A Modern & Efficient Approach

Modern synthetic chemistry prioritizes efficiency, atom economy, and modularity. Palladium-catalyzed cross-coupling reactions have emerged as a dominant tool for constructing complex heterocyclic systems from simple, commercially available precursors. A particularly powerful strategy for synthesizing 2,3-disubstituted benzo[b]thiophenes involves a two-step, one-pot sequence: a Sonogashira cross-coupling followed by an electrophilic cyclization.[6]

Mechanistic Rationale & Causality

The success of this strategy hinges on two distinct, high-yielding transformations.

  • Sonogashira Cross-Coupling: This reaction forms the crucial C-C bond between an aryl halide (typically an o-iodothioanisole) and a terminal alkyne. The palladium catalyst facilitates a catalytic cycle involving oxidative addition, alkyne coordination, and reductive elimination. A copper(I) co-catalyst is essential for the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation to the palladium center. The choice of an ortho-halo thioether is critical, as it positions the alkyne and the sulfur atom in perfect proximity for the subsequent cyclization.

  • Electrophilic Cyclization: Once the o-(1-alkynyl)thioanisole intermediate is formed, the electron-rich alkyne is susceptible to attack by an electrophile (E⁺). This attack forms a reactive intermediate (e.g., a vinyl cation or a bridged species). The pendant sulfur atom, acting as an intramolecular nucleophile, attacks this intermediate, leading to a 6-endo-dig cyclization. Subsequent loss of the methyl group from the resulting sulfonium salt and aromatization yields the stable benzo[b]thiophene ring system.[6][7]

Visualization of the Palladium-Catalyzed Pathway

Palladium_Catalyzed_Synthesis Palladium-Catalyzed Synthesis of Benzo[b]thiophenes cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Electrophilic Cyclization SM1 o-Iodothioanisole Intermediate o-(1-Alkynyl)thioanisole SM1->Intermediate SM2 Terminal Alkyne SM2->Intermediate Catalyst Pd(0) Catalyst, Cu(I), Base Catalyst->Intermediate Product Substituted Benzo[b]thiophene Intermediate->Product Intermediate->Product Electrophile Electrophile (e.g., I₂, NBS) Electrophile->Product Initiates Cyclization Electrophilic_Cyclization_Mechanism Mechanism: Electrophilic Cyclization A o-(1-Alkynyl)thioanisole B Vinyl Cation Intermediate A->B + E+ E_plus E+ (Electrophile) C Cyclized Sulfonium Intermediate B->C Intramolecular Nucleophilic Attack (6-endo-dig) D Final Product (Benzo[b]thiophene) C->D - CH₃⁺, - H⁺ (Aromatization) Microwave_Workflow Microwave-Assisted Workflow Start Combine Reagents (Intermediate, Base, Solvent) in Microwave Vial MW Irradiate in Microwave Reactor (e.g., 130 °C, 15 min) Start->MW Workup Cool, Quench, and Extract MW->Workup Purify Column Chromatography Workup->Purify Product Final Product Purify->Product

References

The Chemical Reactivity of the Thiophene Ring in Ethyl Benzo[b]thiophene-2-carboxylate: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzo[b]thiophene scaffold is a privileged heterocyclic system, forming the core of numerous pharmaceuticals, agrochemicals, and materials.[1][2][3] Its unique electronic properties, arising from the fusion of a benzene ring with an electron-rich thiophene ring, confer a complex and fascinating reactivity profile.[4][5] This guide focuses on a particularly valuable derivative, Ethyl Benzo[b]thiophene-2-carboxylate, providing an in-depth analysis of the chemical reactivity of its thiophene ring. As researchers and drug developers, understanding how the potent electron-withdrawing ethyl carboxylate group at the 2-position modulates the inherent reactivity of the benzo[b]thiophene nucleus is paramount for designing efficient synthetic routes and novel molecular entities.

This document moves beyond simple reaction lists, delving into the mechanistic reasoning behind the observed regioselectivity and reactivity, offering field-proven insights into experimental design and execution.

Electronic Landscape and its Influence on Reactivity

The benzo[b]thiophene system is π-electron rich, making it susceptible to electrophilic attack.[5] In the unsubstituted parent molecule, electrophilic aromatic substitution (EAS) overwhelmingly favors the C3 position (β-position of the thiophene ring).[5][6][7] This preference is attributed to the superior stability of the cationic intermediate formed upon attack at C3, which allows the sulfur atom's lone pair to participate in delocalization without disrupting the aromaticity of the fused benzene ring.

The introduction of an ethyl carboxylate group at the C2 position fundamentally alters this landscape. As a potent electron-withdrawing group (EWG), the ester deactivates the heterocyclic ring towards electrophilic attack through a combination of inductive (-I) and resonance (-M) effects.[8][9] This deactivation has profound consequences for site selectivity in nearly all reaction classes.

Caption: Reactivity map of this compound.

Electrophilic Aromatic Substitution (EAS): A Deactivated System

As predicted, the C2-ester group strongly deactivates the thiophene ring, making EAS challenging. The C3 position, adjacent to the deactivating group, is particularly disfavored for electrophilic attack. Consequently, forcing conditions are often required, and substitution frequently occurs on the less deactivated benzene portion of the molecule.

A classic example is the nitration of benzo[b]thiophene-2-carboxylic acid, a closely related analogue. Studies have shown that this reaction produces a complex mixture of isomers, with substitution occurring on the benzene ring at positions such as C4.[6] This demonstrates that the deactivating effect of the carboxyl group is potent enough to overcome the inherent C3 preference of the parent heterocycle.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution

ElectrophileReagent SystemMajor Product(s)Rationale
Nitronium ion (NO₂⁺) Fuming HNO₃ / Acetic AcidMixture, including 4-nitro derivativeC2-EWG deactivates the thiophene ring, directing attack to the benzo moiety.[6]
Halonium ion (Br⁺, Cl⁺) Br₂ or NCS / Acetic AcidExpected to favor substitution on the benzo ringStrong deactivation of C3 position. The benzene ring is the more electron-rich system.
Acylium ion (RCO⁺) Acyl Chloride / Lewis AcidReaction is often sluggishFriedel-Crafts reactions are highly sensitive to deactivating groups.

The reluctance to undergo substitution at C3 can be explained by examining the resonance structures of the Wheland intermediate. Attack at C3 places the positive charge on C2, directly adjacent to the electron-withdrawing carbonyl carbon of the ester. This juxtaposition is highly energetically unfavorable, thus increasing the activation energy for the reaction.

Caption: Energetic penalty for electrophilic attack at the C3 position.

Metalation and Palladium-Catalyzed C-H Functionalization

While the C2 position is blocked, the C3 proton's acidity is increased due to the proximity of the C2-ester group. This makes the C3 position a prime target for deprotonation (metalation) by strong bases or for transition metal-catalyzed C-H activation.[5] This reactivity is the cornerstone of modern synthetic strategies for functionalizing this scaffold.

Palladium-catalyzed direct C-H functionalization has emerged as a particularly powerful tool.[10][11] These reactions often proceed with high regioselectivity at the C3 position, providing access to a wide array of derivatives that are inaccessible via classical EAS.

The mechanism for these transformations typically involves a concerted metalation-deprotonation (CMD) pathway or oxidative addition followed by reductive elimination.[12][13] A plausible cycle for a Pd(II)-catalyzed C3-arylation with an aryl halide is shown below.

G center Pd(II) Catalyst pd_complex [LₙPd(II)X₂] sub Ethyl Benzo[b]thiophene- 2-carboxylate cm_complex CMD Intermediate sub->cm_complex C-H Activation (CMD Pathway) halide Ar-X product 3-Aryl Product hx H-X pd_complex->sub Catalyst Regeneration pd_bbt C3-Palladacycle cm_complex->pd_bbt - Base·HX pd_aryl [LₙPd(II)(Ar)(X)] pd_aryl->product Reductive Elimination pd_bbt->pd_aryl Oxidative Addition (Ar-X)

Caption: Plausible catalytic cycle for C3-arylation via C-H activation.

This protocol is a representative procedure adapted from methodologies for direct arylation of benzo[b]thiophenes.[12][14]

Objective: To synthesize Ethyl 3-(4-methoxyphenyl)benzo[b]thiophene-2-carboxylate.

Materials:

  • This compound (1.0 mmol, 220 mg)

  • 4-Iodoanisole (1.2 mmol, 281 mg)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.05 mmol, 11.2 mg)

  • Potassium Carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • Pivalic Acid (PivOH, 0.3 mmol, 30.6 mg)

  • Anhydrous N,N-Dimethylacetamide (DMAc) (5 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound, 4-iodoanisole, Pd(OAc)₂, and K₂CO₃.

  • Evacuate and backfill the tube with the inert gas three times.

  • Add anhydrous DMAc and pivalic acid via syringe.

  • Seal the tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired product.

Reactions at the Ester Functional Group

The ethyl carboxylate group is itself a reactive center, susceptible to nucleophilic acyl substitution. These transformations are often straightforward and high-yielding, providing a gateway to other important derivatives like carboxylic acids, amides, and alcohols.[15]

Table 2: Key Transformations of the C2-Ester Group

ReactionReagentsProductUtility
Hydrolysis LiOH or NaOH in THF/H₂OBenzo[b]thiophene-2-carboxylic acidKey intermediate for amide couplings, further derivatization.[15][16]
Amidation Amine (R-NH₂), heat or coupling agent (e.g., HATU)Benzo[b]thiophene-2-carboxamideBioisosteric replacement, introduction of new pharmacophores.
Reduction LiAlH₄ or DIBAL-H in THF(Benzo[b]thiophen-2-yl)methanolAccess to C2-methyl or C2-formyl derivatives via oxidation.

Objective: To synthesize Benzo[b]thiophene-2-carboxylic acid.

Materials:

  • This compound (1.0 mmol, 220 mg)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O, 2.0 mmol, 84 mg)

  • Tetrahydrofuran (THF) (4 mL)

  • Water (2 mL)

  • 1M Hydrochloric Acid (HCl)

Procedure:

  • Dissolve this compound in THF in a round-bottom flask.

  • Add the LiOH·H₂O dissolved in water to the flask.

  • Stir the mixture vigorously at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the dropwise addition of 1M HCl. A precipitate should form.

  • Stir the slurry in the ice bath for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water (2 x 5 mL).

  • Dry the product under vacuum to yield Benzo[b]thiophene-2-carboxylic acid.

Summary and Outlook

The presence of the C2-ethyl carboxylate group imparts a distinct and synthetically useful reactivity profile to the benzo[b]thiophene core. While it deactivates the system towards classical electrophilic substitution, it simultaneously activates the C3 position for modern C-H functionalization methodologies and provides a reliable handle for nucleophilic acyl substitution.

For the medicinal chemist and process scientist, this dual nature is a significant advantage. The ester can be used as a directing group for C3 functionalization and then readily converted into other functionalities such as amides or carboxylic acids, which are common in bioactive molecules.[16] This strategic approach allows for the late-stage diversification of complex scaffolds, accelerating the drug discovery and development process. A deep understanding of these reactivity patterns is essential for unlocking the full synthetic potential of this valuable heterocyclic building block.

References

"Ethyl Benzo[b]thiophene-2-carboxylate" electrophilic substitution reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrophilic Substitution Reactions of Ethyl Benzo[b]thiophene-2-carboxylate

Introduction: The Strategic Importance of the Benzo[b]thiophene Scaffold

The benzo[b]thiophene framework is a privileged heterocyclic motif, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2] Its unique electronic properties and rigid, planar structure make it an ideal scaffold for interacting with biological targets. This compound serves as a versatile and crucial intermediate in the synthesis of more complex molecules, where the functionalization of its ring system is a key strategic step.[3] This guide provides a detailed exploration of the electrophilic substitution reactions of this compound, focusing on the mechanistic principles, regiochemical outcomes, and practical experimental considerations vital for researchers in organic synthesis and drug development.

Core Principles: Understanding Regioselectivity

The reactivity and orientation of electrophilic attack on the this compound ring system are fundamentally governed by the electronic nature of the ethyl carboxylate group at the 2-position.

The Directing Influence of the 2-Carboxylate Group:

The ethyl carboxylate (-COOEt) group is a moderately electron-withdrawing group (EWG). Through resonance and inductive effects, it deactivates the entire benzo[b]thiophene ring system towards electrophilic attack. Crucially, this deactivation is most pronounced on the thiophene portion of the heterocycle. Consequently, electrophilic substitution is strongly directed to the less deactivated benzene ring.[1][4]

Studies on the electrophilic substitution of benzo[b]thiophene derivatives bearing EWGs at the 2- or 3-position consistently show that substitution occurs preferentially on the benzene ring, at positions 4, 5, 6, and 7.[1][5][6] The thiophene ring, particularly the C3 position, is rendered significantly less nucleophilic and is thus less susceptible to attack.

Diagram: Numbering Convention of the Benzo[b]thiophene Ring

Caption: Numbering of the benzo[b]thiophene core.

Key Electrophilic Substitution Reactions

Nitration

Nitration is a cornerstone transformation, as the resulting nitro group is a versatile handle for further functionalization, most notably reduction to an amine. For this compound, nitration occurs exclusively on the benzene ring.

Causality and Mechanistic Insight: The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺), typically generated in situ from nitric acid and a strong acid catalyst like sulfuric acid. The choice of conditions can significantly influence the distribution of the resulting nitro isomers. Research on the closely related benzo[b]thiophene-2-carboxylic acid has shown that a mixture of isomers is typically formed.[5][7]

Isomer Distribution: The nitration of benzo[b]thiophene-2-carboxylic acid has been shown to yield a mixture of the 3-, 4-, 6-, and 7-nitro products.[5] The relative ratios are highly dependent on the reaction conditions. For instance, nitration in sulfuric acid and acetic acid at elevated temperatures can favor certain isomers, while conditions using acetic anhydride at lower temperatures may yield a different product distribution.[5] A small amount of the 2-nitrobenzo[b]thiophene can also be formed via ipso-substitution, where the carboxyl group is displaced.[5]

Reaction Conditions Major Isomers Observed (for 2-COOH analogue) Reference
H₂SO₄ / Acetic Acid, 60°CMixture of 3-, 4-, 6-, and 7-nitro isomers[5]
Acetic Anhydride / Acetic Acid, 0°CMixture of 3-, 4-, 6-, and 7-nitro isomers[5]

Self-Validating Protocol: Nitration under Kinetic Control

This protocol is designed to favor substitution on the benzene ring while minimizing side reactions. The self-validating nature of this procedure lies in the controlled, low-temperature addition of the nitrating agent to a solution of the substrate in a strong acid, which ensures the generation of the electrophile while maintaining the integrity of the starting material.

Step-by-Step Methodology:

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve this compound (1.0 eq) in concentrated sulfuric acid (10-20 volumes) at 0 °C.

  • Nitrating Agent: Prepare a solution of fuming nitric acid (1.1 eq) in concentrated sulfuric acid (5 volumes) and cool it to 0 °C.

  • Reaction: Add the nitrating agent dropwise to the stirred solution of the substrate over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Monitoring: Stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Purification: Dry the crude product under vacuum. The isomers can be separated by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Diagram: General Mechanism of Electrophilic Nitration

G cluster_0 Mechanism Start This compound + HNO₃/H₂SO₄ Intermediate Sigma Complex (Arenium Ion) Resonance Stabilized Start->Intermediate Electrophilic Attack by NO₂⁺ Deprotonation Deprotonation (Loss of H⁺) Intermediate->Deprotonation Aromatization Product Nitro-substituted Product Mixture (4-, 5-, 6-, 7-isomers) Deprotonation->Product

Caption: Electrophilic nitration workflow.

Halogenation

Halogenation, particularly bromination, introduces a halogen atom onto the benzene ring, which can serve as a handle for cross-coupling reactions. Due to the deactivating effect of the 2-carboxylate group, direct halogenation requires careful selection of reagents and conditions.

Causality and Mechanistic Insight: The mechanism is analogous to nitration, involving the attack of an electrophilic halogen species (e.g., Br⁺). The reaction is typically carried out in a polar solvent like acetic acid. The electron-withdrawing nature of the substituent dictates that substitution will occur on the benzene ring.

Self-Validating Protocol: Bromination in Acetic Acid

This protocol uses molecular bromine in acetic acid, a standard method for the bromination of moderately deactivated aromatic systems. The reaction's endpoint can be visually monitored by the disappearance of the bromine color.

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (1.0 eq) in glacial acetic acid (15-25 volumes) in a flask protected from light.

  • Reagent Addition: Add a solution of bromine (1.1 eq) in glacial acetic acid dropwise at room temperature with stirring.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, or until the bromine color has faded. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into a large volume of water containing a small amount of sodium bisulfite to quench any unreacted bromine.

  • Isolation: Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Friedel-Crafts Acylation and Alkylation

Friedel-Crafts reactions are generally not effective on this compound under standard conditions. The electron-withdrawing carboxylate group deactivates the ring to such an extent that it is rendered unreactive towards the relatively weak electrophiles generated from alkyl halides or acyl halides with Lewis acids like AlCl₃. The Lewis acid catalyst will preferentially coordinate with the carbonyl oxygen of the ester group, further deactivating the ring system. Achieving acylation or alkylation would likely require more specialized, forcing conditions or a multi-step synthetic route involving the modification of the carboxylate group.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[8][9][10] The Vilsmeier reagent, typically a chloroiminium ion generated from DMF and POCl₃, is a mild electrophile.[8][11][12]

Applicability to this compound: Due to the deactivating nature of the ethyl carboxylate group, the substrate is not sufficiently electron-rich to undergo the Vilsmeier-Haack reaction under standard conditions. Formylation of the parent, unsubstituted benzo[b]thiophene is known, but the presence of the EWG at the 2-position effectively shuts down this reactivity pathway.[13] For successful formylation, the electronic properties of the ring would need to be modified, for example, by introducing a strong electron-donating group on the benzene ring.

Conclusion and Future Outlook

The electrophilic substitution of this compound is a challenging yet predictable area of synthetic chemistry. The dominant electronic influence of the 2-carboxylate group deactivates the heterocyclic system and directs all electrophilic attacks to the benzene ring. While reactions like nitration and halogenation can be achieved with careful control of conditions, Friedel-Crafts and Vilsmeier-Haack reactions are generally not feasible. Understanding these reactivity patterns is crucial for the rational design of synthetic routes towards complex, biologically active molecules based on the benzo[b]thiophene scaffold. Future research may focus on developing novel catalytic systems that can overcome the inherent deactivation of the ring, enabling a broader range of functionalization reactions.

References

"Ethyl Benzo[b]thiophene-2-carboxylate" molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl Benzo[b]thiophene-2-carboxylate

Abstract

This compound is a pivotal heterocyclic compound characterized by a fused benzene and thiophene ring system, with an ethyl ester functional group at the 2-position. This scaffold is of significant interest to researchers in organic synthesis and medicinal chemistry. Its unique electronic and structural features make it a versatile intermediate for the synthesis of more complex molecules. Benzo[b]thiophene derivatives are recognized as "privileged structures" in drug discovery, exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anti-cancer properties[1]. This guide provides a comprehensive overview of the molecular characteristics, synthesis, spectroscopic profile, and chemical reactivity of this compound, offering field-proven insights for its application in research and development.

Core Molecular and Physical Properties

The fundamental identity of a chemical compound begins with its molecular formula and weight. These properties are critical for stoichiometric calculations in synthesis, analytical characterization, and registration in chemical databases.

PropertyValueSource
IUPAC Name ethyl 1-benzothiophene-2-carboxylate[2]
Molecular Formula C₁₁H₁₀O₂S[2][3][4]
Molecular Weight 206.26 g/mol [2][3]
CAS Number 17890-55-0[2][3]
Canonical SMILES CCOC(=O)C1=CC2=CC=CC=C2S1[2]
InChI Key PSLMIXGNCNQQRY-UHFFFAOYSA-N[2]
Physical Form Solid

Spectroscopic Characterization: A Validating Signature

Spectroscopic analysis is non-negotiable for structure verification. The unique arrangement of atoms in this compound gives rise to a distinct spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum is highly predictable. The ethyl group will present as a quartet (for the -CH₂- group) around 4.4 ppm and a triplet (for the -CH₃ group) around 1.4 ppm, both with a coupling constant (J) of approximately 7.1 Hz[5]. The protons on the benzothiophene core will appear in the aromatic region (typically 7.3-8.3 ppm). For instance, in substituted analogs like ethyl 6-chlorobenzo[b]thiophene-2-carboxylate, the singlet for the proton at position 3 appears around 8.21 ppm, while the other aromatic protons appear as doublets and doublets of doublets between 7.52 and 8.25 ppm, reflecting their coupling relationships[5].

  • ¹³C NMR: The carbon spectrum confirms the carbon skeleton. Key signals include the carbonyl carbon of the ester group (around 162-164 ppm), several signals in the aromatic region (122-143 ppm) for the carbons of the fused ring system, the methylene carbon (-CH₂-) of the ethyl group (around 61 ppm), and the methyl carbon (-CH₃) of the ethyl group (around 14 ppm)[6].

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z ratio corresponding to its molecular weight, 206.26.

Synthesis Methodologies: Constructing the Core Scaffold

The synthesis of the benzo[b]thiophene core is a well-established area of heterocyclic chemistry. One of the most direct and reliable methods involves the condensation reaction between a substituted benzaldehyde and an ethyl thioglycolate.[2][7] This approach is valued for its efficiency and the accessibility of starting materials.

Protocol: Synthesis via Condensation Reaction

This protocol is adapted from a procedure for synthesizing substituted benzo[b]thiophene esters, which serves as a robust template for the parent compound.[5]

Objective: To synthesize an this compound derivative.

Materials:

  • 2-halobenzaldehyde derivative (e.g., 2-fluoro-4-(trifluoromethyl)benzaldehyde)

  • Ethyl thioglycolate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether (Et₂O)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Methanol (MeOH) for recrystallization

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, establish a dry, inert atmosphere (e.g., nitrogen gas).

  • Reagent Addition: Add anhydrous DMF (10 mL) to the flask. To this, add the 2-halobenzaldehyde (1.0 eq.), ethyl thioglycolate (1.2 eq.), and potassium carbonate (1.1 eq.).

  • Heating: Stir the reaction mixture at 60 °C for 2 hours. The causality here is that the elevated temperature facilitates the nucleophilic aromatic substitution and subsequent intramolecular cyclization. The base (K₂CO₃) is crucial for deprotonating the thioglycolate, forming the active nucleophile.

  • Workup: After cooling to room temperature, dilute the mixture with water (20 mL). This step quenches the reaction and precipitates the organic product while dissolving inorganic salts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into diethyl ether. The product's higher solubility in the organic solvent allows for its separation from the aqueous phase.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting residue from methanol to yield the pure this compound derivative[5].

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process r1 2-Halobenzaldehyde p1 Nucleophilic Substitution & Cyclization r1->p1 Combine r2 Ethyl Thioglycolate r2->p1 Combine r3 K₂CO₃ (Base) r3->p1 Combine c1 Anhydrous DMF (Solvent) c2 60 °C, 2h p2 Aqueous Workup & Extraction p1->p2 p3 Purification (Recrystallization) p2->p3 product Ethyl Benzo[b]thiophene- 2-carboxylate Product p3->product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Development

The true value of this compound lies in its utility as a chemical intermediate. Its structure contains two primary sites for chemical modification, making it an attractive starting point for building a library of novel compounds.

Key Reactive Sites
  • The Ethyl Ester Group: This functional group is the most accessible handle for modification.

    • Hydrolysis: Under acidic or basic conditions, the ester can be readily hydrolyzed to form the corresponding Benzo[b]thiophene-2-carboxylic acid.[2] This acid is a common precursor for forming amides and other derivatives.

    • Aminolysis/Amidation: The carboxylic acid can be activated (e.g., with thionyl chloride or a coupling agent) and reacted with amines to form amides. Alternatively, direct reaction with hydrazines can produce carbohydrazides, which are key intermediates for synthesizing acylhydrazones.[6]

  • The Benzothiophene Core: The aromatic ring system can undergo electrophilic aromatic substitution, although the reactivity is influenced by the electron-withdrawing nature of the carboxylate group.

Caption: Key reactive sites on the this compound scaffold.

Application in Antimicrobial Drug Discovery

A compelling application of this scaffold is in the development of new antimicrobial agents, particularly against multidrug-resistant bacteria like Staphylococcus aureus (MRSA)[5][6].

The synthesis pathway often involves converting this compound to its corresponding carbohydrazide. This intermediate is then condensed with various aromatic aldehydes to produce a library of benzo[b]thiophene acylhydrazones. These final compounds have shown significant antibacterial activity, with some derivatives exhibiting minimal inhibitory concentrations (MIC) as low as 4 µg/mL against clinically isolated resistant strains of S. aureus.[6] This demonstrates the power of the benzothiophene core as a pharmacophore for generating potent therapeutic agents.

References

Methodological & Application

Application Notes & Protocols: Ethyl Benzo[b]thiophene-2-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Privileged Scaffold of Benzo[b]thiophene in Drug Discovery

The benzo[b]thiophene nucleus is a prominent heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry.[1][2] This fused bicyclic system, consisting of a benzene ring merged with a thiophene ring, serves as a versatile framework for the design and synthesis of novel therapeutic agents.[1] Its structural similarity to naturally occurring molecules and its unique electronic properties make it a "privileged structure" in drug discovery.[1][2] Derivatives of benzo[b]thiophene have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, antidiabetic, and anticonvulsant properties.[1][2][3][4] Ethyl Benzo[b]thiophene-2-carboxylate, in particular, is a key intermediate, providing a reactive handle for the synthesis of a diverse library of bioactive compounds.[5] This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed synthetic protocols and methodologies for biological evaluation.

Synthesis of this compound: A Foundational Protocol

The synthesis of this compound is a critical first step in the development of more complex derivatives. One common and effective method involves the condensation reaction of a substituted benzaldehyde with ethyl thioglycolate.[3][5]

Protocol 1: Synthesis of Ethyl 6-substituted-Benzo[b]thiophene-2-carboxylate[3]

This protocol outlines a general procedure for the synthesis of ethyl 6-halogenobenzo[b]thiophene-2-carboxylates, which can be adapted for other derivatives.

Materials:

  • 2-Fluoro-4-(substituted)benzaldehyde (1.0 eq.)

  • Ethyl thioglycolate (1.2 eq.)

  • Potassium carbonate (K₂CO₃) (1.1 eq.)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Sodium sulfate (Na₂SO₄)

  • Methanol (MeOH)

  • Nitrogen (N₂) gas supply

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Stirring and heating apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert nitrogen atmosphere, dissolve the 2-fluoro-4-(substituted)benzaldehyde (1.0 eq.) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add ethyl thioglycolate (1.2 eq.) followed by potassium carbonate (1.1 eq.).

  • Reaction Conditions: Heat the reaction mixture to 60 °C and maintain stirring for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and dilute it with water.

  • Extraction: Extract the aqueous mixture with diethyl ether.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude residue from methanol to yield the purified Ethyl 6-substituted-Benzo[b]thiophene-2-carboxylate.

Causality of Experimental Choices:

  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent side reactions involving atmospheric oxygen and moisture, which could decompose the reagents or the product.

  • Anhydrous DMF: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the nucleophilic substitution reaction. Its anhydrous nature is essential as water can interfere with the base-catalyzed reaction.

  • Potassium Carbonate: K₂CO₃ acts as a base to deprotonate the ethyl thioglycolate, forming a thiolate nucleophile which then attacks the benzaldehyde.

  • Heating: Heating the reaction to 60 °C provides the necessary activation energy for the condensation and cyclization to occur at a reasonable rate.

  • Recrystallization: This purification technique is chosen for its efficiency in removing impurities from solid products, resulting in a highly pure final compound.

Medicinal Chemistry Applications and Derivative Synthesis

This compound is a versatile starting material for creating a wide array of derivatives with potential therapeutic applications.[5] The ester functional group at the 2-position can be readily converted into other functionalities such as amides, hydrazides, and carboxylic acids, which serve as key building blocks for more complex molecules.[3][5]

Antimicrobial Applications

The benzo[b]thiophene scaffold has been extensively explored for the development of new antimicrobial agents, particularly against multidrug-resistant bacteria like Staphylococcus aureus (MRSA).[3][6]

This protocol describes the conversion of this compound to a carboxylic hydrazide, followed by condensation with an aldehyde to form an acylhydrazone.

Step 1: Synthesis of Benzo[b]thiophene-2-carbohydrazide

  • Ester to Hydrazide Conversion: Reflux a solution of this compound in ethanol with an excess of hydrazine hydrate. The reaction progress can be monitored by TLC.

  • Isolation: Upon completion, the product, Benzo[b]thiophene-2-carbohydrazide, will often precipitate from the reaction mixture upon cooling. The solid can be collected by filtration, washed with cold ethanol, and dried.

Step 2: Synthesis of Acylhydrazone Derivatives

  • Condensation Reaction: Dissolve the Benzo[b]thiophene-2-carbohydrazide in a suitable solvent like ethanol or methanol.

  • Aldehyde Addition: Add a stoichiometric amount of the desired aromatic or heteroaromatic aldehyde to the solution. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

  • Reaction and Isolation: Stir the reaction mixture at room temperature or with gentle heating. The resulting acylhydrazone derivative often precipitates out of the solution and can be isolated by filtration. Further purification can be achieved by recrystallization.

Anticancer Applications

Derivatives of benzo[b]thiophene have shown significant potential as anticancer agents.[1][2][7] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines.[8][9]

The following workflow outlines the general steps for evaluating the anticancer potential of newly synthesized this compound derivatives.

anticancer_screening_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Derivative Synthesis (from this compound) Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT on Cancer Cell Lines) Purification->Cytotoxicity Apoptosis Apoptosis Assays (e.g., Flow Cytometry) Cytotoxicity->Apoptosis Mechanism Mechanism of Action Studies (e.g., Western Blot, PCR) Apoptosis->Mechanism AnimalModel Animal Model Studies (e.g., Xenograft Models) Mechanism->AnimalModel Toxicity Toxicity & PK/PD Studies AnimalModel->Toxicity

Caption: Workflow for Anticancer Drug Screening of Benzo[b]thiophene Derivatives.

Protocol 3: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG-2)[8]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Synthesized benzo[b]thiophene derivatives

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzo[b]thiophene derivatives in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Applications

Benzo[b]thiophene derivatives have also been investigated for their anti-inflammatory properties, with some compounds showing potent activity.[10][11][12][13] These compounds can modulate inflammatory pathways, for instance, by inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX).[13]

The following diagram illustrates a simplified overview of the COX and LOX inflammatory pathways, which are common targets for anti-inflammatory drugs.

inflammatory_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX LOX 5-LOX ArachidonicAcid->LOX PLA2->ArachidonicAcid Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Simplified Arachidonic Acid Inflammatory Pathway.

Protocol 4: In Vitro COX Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of benzo[b]thiophene derivatives against COX-1 and COX-2 enzymes.

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe for prostaglandin detection

  • Synthesized benzo[b]thiophene derivatives

  • Assay buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, the purified COX enzyme (either COX-1 or COX-2), and the test compound at various concentrations. Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Incubation: Incubate the plate at 37 °C for a specified time (e.g., 10-20 minutes).

  • Detection: Stop the reaction and add the detection probe according to the manufacturer's instructions. This probe will react with the prostaglandin product to generate a colorimetric or fluorescent signal.

  • Measurement: Read the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound. Determine the IC₅₀ value for both COX-1 and COX-2 to assess the compound's potency and selectivity.

Structure-Activity Relationship (SAR) Summary

The biological activity of benzo[b]thiophene derivatives is highly dependent on the nature and position of substituents on the bicyclic ring system.[2]

Position of Substitution General Effect on Activity Examples of Active Groups Therapeutic Area
2-Position Crucial for derivatization to amides, hydrazones, etc.[3]Carboxamides, Acylhydrazones, Pyrazoles[11][14]Antimicrobial, Anti-inflammatory[3][11]
3-Position Modifications can significantly impact activity.Sulfamoyl groups, Aryl groups[15]Anticancer[15]
4, 5, 6, 7-Positions (Benzene Ring) Substituents influence physicochemical properties and target binding.Halogens (Cl, F), Trifluoromethyl, Methoxy groups[3][16]Antimicrobial, Anticancer[3][8]

Conclusion and Future Perspectives

This compound is a cornerstone intermediate in the synthesis of a diverse range of medicinally important compounds. The protocols and workflows detailed in this guide provide a solid foundation for researchers and drug development professionals to explore the vast potential of the benzo[b]thiophene scaffold. Future research will likely focus on the development of more selective and potent derivatives, the elucidation of their mechanisms of action at a molecular level, and their advancement into preclinical and clinical studies. The versatility of this scaffold ensures its continued relevance in the ongoing quest for novel therapeutics to address unmet medical needs.

References

Application Notes and Protocols: Ethyl Benzo[b]thiophene-2-carboxylate Derivatives as Potent Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Benzo[b]thiophene Scaffold in Oncology

The benzo[b]thiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] Its structural resemblance to endogenous molecules allows for favorable interactions with various biological targets. In the realm of oncology, derivatives of benzo[b]thiophene have emerged as a promising class of anticancer agents. Of particular interest are derivatives of ethyl benzo[b]thiophene-2-carboxylate, which have been shown to exhibit potent cytotoxic effects against a range of cancer cell lines.

These compounds primarily exert their anticancer activity by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape.[2][3] By interfering with tubulin polymerization, these agents lead to cell cycle arrest, primarily in the G2/M phase, and subsequently induce apoptosis, or programmed cell death.[3] This mechanism of action is shared by several clinically successful anticancer drugs, highlighting the therapeutic potential of novel tubulin polymerization inhibitors.

This comprehensive guide provides detailed protocols for the synthesis of this compound derivatives and their evaluation as anticancer agents. It is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel cancer therapeutics.

Synthesis of this compound and its Derivatives

The synthesis of the core scaffold, this compound, can be achieved through various synthetic routes. A common and effective method involves the reaction of a substituted 2-fluorobenzaldehyde with ethyl thioglycolate. For the synthesis of 2-amino derivatives, the Gewald reaction provides a versatile one-pot approach.

Protocol 1: Synthesis of Ethyl 6-substituted-benzo[b]thiophene-2-carboxylate

This protocol describes a general procedure for the synthesis of ethyl 6-substituted-benzo[b]thiophene-2-carboxylates, which can be adapted for various substitutions on the benzene ring.

Materials:

  • Substituted 2-fluorobenzaldehyde (e.g., 2-fluoro-4-chlorobenzaldehyde)

  • Ethyl thioglycolate

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Methanol (MeOH)

  • Water (H₂O)

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert nitrogen atmosphere, dissolve the substituted 2-fluorobenzaldehyde (1.0 eq.) and ethyl thioglycolate (1.2 eq.) in anhydrous DMF.

  • Add potassium carbonate (1.1 eq.) to the solution.

  • Stir the reaction mixture at 60°C for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature and dilute with water.

  • Extract the product with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Recrystallize the crude product from methanol to obtain the purified ethyl 6-substituted-benzo[b]thiophene-2-carboxylate.

Protocol 2: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate via Gewald Reaction

The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes.[4]

Materials:

  • Cyclohexanone

  • Ethyl cyanoacetate

  • Elemental sulfur

  • Triethylamine or Morpholine

  • Ethanol

Procedure:

  • In a round-bottom flask, combine cyclohexanone (1.0 eq.), ethyl cyanoacetate (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol.

  • Add a catalytic amount of a suitable base, such as triethylamine or morpholine.

  • Stir the mixture at room temperature or with gentle heating (e.g., 50°C) for several hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid by filtration, wash with cold ethanol, and dry to yield ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Mechanism of Action: Inhibition of Tubulin Polymerization

The primary mechanism of anticancer activity for many this compound derivatives is the inhibition of tubulin polymerization.[2][3] These compounds bind to the colchicine-binding site on β-tubulin, preventing the assembly of α/β-tubulin heterodimers into microtubules. This disruption of the microtubule network has profound effects on cancer cells:

  • Mitotic Arrest: Microtubules are essential components of the mitotic spindle, which is responsible for chromosome segregation during cell division. Inhibition of tubulin polymerization leads to a defective mitotic spindle, causing the cells to arrest in the G2/M phase of the cell cycle.[3]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[3]

Tubulin_Inhibition_Pathway cluster_0 Cellular Environment cluster_1 Drug Action cluster_2 Cellular Consequences Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Mitotic_Spindle Defective Mitotic Spindle Microtubules->Tubulin_Dimers Depolymerization Microtubules->Mitotic_Spindle Forms Benzo_Derivative This compound Derivative Benzo_Derivative->Tubulin_Dimers Binds to Colchicine Site Benzo_Derivative->Mitotic_Spindle Disrupts Formation G2M_Arrest G2/M Phase Arrest Mitotic_Spindle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Caption: Mechanism of action of this compound derivatives.

Structure-Activity Relationship (SAR)

The anticancer potency of this compound derivatives is highly dependent on the nature and position of substituents on the benzo[b]thiophene ring. The following table summarizes key SAR findings from various studies.

Derivative Class Substitution Position Substituent Effect on Anticancer Activity Reference
2-(3,4,5-trimethoxybenzoyl)-benzo[b]thiophenesC3AminoLess active than 3-unsubstituted or 3-methyl derivatives.[2][3]
C3MethylIncreased activity compared to 3-unsubstituted.[3]
C4, C6, C7MethoxyOptimal positions for potent activity.[3][5]
C5MethoxyDecreased activity.[2]
2-Amino-3-(3,4,5-trimethoxybenzoyl)-benzo[b]thiophenesC6MethylHighly potent, with subnanomolar IC50 values.[6]

In Vitro Evaluation of Anticancer Activity

A panel of in vitro assays is essential to characterize the anticancer properties of newly synthesized this compound derivatives. The following protocols are standard methods for assessing cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Protocol 3: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, K562)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC50) values.

Protocol 4: Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with the test compounds at their IC50 concentrations for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells (including any floating cells) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Protocol 5: Cell Cycle Analysis by Propidium Iodide Staining

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

  • Cancer cells treated with test compounds

  • Cold 70% ethanol

  • Phosphate-buffered saline (PBS)

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with the test compounds at their IC50 concentrations for a specified time (e.g., 24 hours).

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PBS containing RNase A.

  • Incubate for 30 minutes at 37°C.

  • Add PI staining solution and incubate for 15 minutes in the dark.

  • Analyze the DNA content by flow cytometry.

Protocol 6: Western Blot Analysis of Tubulin Polymerization

This protocol allows for the assessment of the effect of the test compounds on the cellular levels of soluble and polymerized tubulin.

Materials:

  • Cancer cells treated with test compounds

  • Hypotonic buffer

  • RIPA buffer with DNase

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody (anti-α-tubulin or anti-β-tubulin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat cells with the test compounds for a specified time.

  • Lyse the cells in a hypotonic buffer to separate the soluble (unpolymerized) and insoluble (polymerized) tubulin fractions by centrifugation.

  • Dissolve the pellet containing the polymerized tubulin in RIPA buffer with DNase.

  • Quantify the protein concentration in both the soluble and polymerized fractions.

  • Separate equal amounts of protein from each fraction by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with a primary antibody against tubulin.

  • Incubate with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Anticancer Evaluation Synthesis Synthesis of Benzo[b]thiophene Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Lead Compounds Apoptosis Apoptosis Induction (Annexin V/PI Assay) Cytotoxicity->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Cytotoxicity->Cell_Cycle Mechanism Mechanism of Action (Tubulin Polymerization Assay) Cytotoxicity->Mechanism

Caption: Experimental workflow for the evaluation of anticancer agents.

Conclusion and Future Directions

This compound derivatives represent a promising class of anticancer agents with a well-defined mechanism of action. The protocols detailed in this guide provide a robust framework for the synthesis and comprehensive in vitro evaluation of these compounds. Future research should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. In vivo studies in relevant animal models will be crucial to validate their therapeutic potential and advance the most promising candidates toward clinical development.

References

Application Note & Protocol: A Reliable Synthesis of Ethyl Benzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Benzo[b]thiophene Scaffold

The benzo[b]thiophene moiety is a prominent heterocyclic scaffold found in a vast array of pharmacologically active compounds and advanced organic materials.[1] Its rigid, planar structure and electron-rich nature make it a privileged core for designing molecules that interact with biological targets. Derivatives of this scaffold are known to exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] Furthermore, their unique electronic properties have led to their use in the development of organic semiconductors and photoelectric materials.[1]

Ethyl Benzo[b]thiophene-2-carboxylate, the target of this protocol, serves as a crucial intermediate, providing a versatile handle at the 2-position for further chemical elaboration. The ester functionality can be readily hydrolyzed, converted to amides, or reduced, opening pathways to a multitude of more complex derivatives. Given its importance, access to a reliable and scalable synthetic route is of paramount importance to the research community.

Overview of Synthetic Strategies

Several methods have been established for the construction of the benzo[b]thiophene ring system.[2][3] These can be broadly categorized based on the key bond-forming cyclization step. Common strategies include:

  • Intramolecular Cyclization of Aryl Sulfides: This is a classic and widely used approach where a pre-formed aryl thioether with an appropriate side chain is cyclized. For instance, the cyclization of arylthioacetic acids can yield 3-hydroxybenzo[b]thiophenes.[2]

  • Palladium-Catalyzed Coupling Reactions: Modern cross-coupling methodologies, such as Sonogashira-type reactions between a 2-halothiophenol and a terminal alkyne, can provide a convergent route to 2-substituted benzo[b]thiophenes.[4][5]

  • Fiesselmann Thiophene Synthesis: This powerful method involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters to form substituted thiophenes.[6][7][8] While highly effective for thiophenes, its direct application to benzo-fused systems requires specific starting materials.

  • Nucleophilic Aromatic Substitution and Cyclization: This strategy, which forms the basis of our featured protocol, involves the reaction of an activated aromatic ring with a sulfur nucleophile, followed by an intramolecular cyclization to build the thiophene ring. A notable example is the reaction between an ortho-halobenzaldehyde and ethyl thioglycolate.[9][10]

The chosen protocol is based on the latter strategy due to its operational simplicity, use of readily available starting materials, and consistent, high-yield results reported in the literature.[9]

Featured Protocol: Synthesis via Nucleophilic Aromatic Substitution and Intramolecular Cyclization

This protocol details the synthesis of this compound from 2-fluorobenzaldehyde and ethyl thioglycolate in the presence of a base. The reaction proceeds in a one-pot fashion, making it an efficient and attractive method.

Reaction Principle

The synthesis unfolds in two key stages within the same reaction vessel:

  • Nucleophilic Aromatic Substitution (SNAr): The thiolate anion, generated in situ from ethyl thioglycolate and potassium carbonate, acts as a potent nucleophile. It attacks the electron-deficient aromatic ring of 2-fluorobenzaldehyde at the carbon bearing the fluorine atom, displacing the fluoride ion.

  • Intramolecular Aldol-Type Condensation/Cyclization: The newly formed intermediate possesses both an aldehyde group and an adjacent active methylene group (the α-carbon of the thioether ester). Under basic conditions, the active methylene is deprotonated, and the resulting carbanion attacks the aldehyde carbonyl. Subsequent dehydration of the resulting aldol adduct leads to the formation of the fused thiophene ring and aromatization of the system.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Quantity (per 5 mmol scale)Notes
2-Fluorobenzaldehyde446-52-6124.11620.5 mg (0.52 mL, 1.0 eq.)Purity ≥98%
Ethyl thioglycolate623-51-8120.17721.0 mg (0.66 mL, 1.2 eq.)Purity ≥98%
Potassium Carbonate (K₂CO₃)584-08-7138.21760.1 mg (1.1 eq.)Anhydrous, finely powdered
N,N-Dimethylformamide (DMF)68-12-273.0910 mLAnhydrous grade
Diethyl Ether (Et₂O)60-29-774.12~50 mLFor extraction
Sodium Sulfate (Na₂SO₄)7757-82-6142.04~5 gAnhydrous, for drying
Methanol (MeOH)67-56-132.04~10 mLFor recrystallization
Round-bottom flask (50 mL)--1With magnetic stir bar
Condenser--1
Heating mantle / Oil bath--1
Separatory funnel (100 mL)--1
Buchner funnel and filter paper--1 set

Experimental Workflow Diagram

Synthesis_Workflow reagents 1. Reagent Addition (2-Fluorobenzaldehyde, Ethyl Thioglycolate, K₂CO₃) in Anhydrous DMF setup 2. Reaction Setup Inert Atmosphere (N₂) Stirring at 60 °C for 2h reagents->setup workup 3. Aqueous Workup Dilute with H₂O Extract with Diethyl Ether setup->workup drying 4. Drying & Concentration Dry organic phase (Na₂SO₄) Concentrate under vacuum workup->drying purification 5. Purification Recrystallize from Methanol drying->purification product Final Product This compound purification->product

Caption: Overall workflow for the synthesis of this compound.

Step-by-Step Protocol

Note: This procedure is adapted from a documented synthesis of a substituted benzo[b]thiophene derivative and is a standard method for this class of compounds.[9]

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add anhydrous potassium carbonate (760.1 mg, 5.5 mmol).

    • Place the flask under an inert atmosphere (e.g., Nitrogen or Argon). This is crucial to prevent side reactions with atmospheric moisture and oxygen.

    • Add anhydrous N,N-Dimethylformamide (DMF, 10 mL) to the flask.

    • With vigorous stirring, add 2-fluorobenzaldehyde (0.52 mL, 5.0 mmol), followed by ethyl thioglycolate (0.66 mL, 6.0 mmol) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to 60 °C using an oil bath or heating mantle.

    • Maintain stirring at this temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting benzaldehyde spot is consumed.

  • Workup and Extraction:

    • After 2 hours, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing 20 mL of water.

    • Extract the aqueous mixture with diethyl ether (3 x 15 mL).

    • Combine the organic layers in the separatory funnel and wash with brine (1 x 15 mL) to remove residual DMF and salts.

  • Drying and Concentration:

    • Transfer the combined organic phase to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • The resulting crude residue is then recrystallized from a minimal amount of hot methanol.

    • Filter the purified crystals using a Buchner funnel, wash with a small amount of cold methanol, and dry under vacuum to afford this compound as a solid.

Characterization and Quality Control

To confirm the identity and purity of the synthesized product, the following analytical techniques are recommended:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of the benzo[b]thiophene ring system, a singlet for the proton at the 3-position, and the quartet and triplet corresponding to the ethyl ester group.

  • ¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments, including the carbonyl carbon of the ester and the sp² hybridized carbons of the aromatic rings.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (C₁₁H₁₀O₂S, MW: 206.26 g/mol ). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[11]

  • Infrared (IR) Spectroscopy: Look for a strong absorption band around 1700-1720 cm⁻¹ corresponding to the C=O stretch of the ester.

  • Melting Point: Compare the observed melting point with the literature value to assess purity.

Safety Precautions and Waste Disposal

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood. DMF is a skin and respiratory irritant. Ethyl thioglycolate has a strong, unpleasant odor.

  • Handling Reagents: 2-Fluorobenzaldehyde is a combustible liquid and an irritant. Avoid inhalation and contact with skin.

  • Waste Disposal: Organic waste, including the reaction solvent and extraction solvents, should be collected in a designated halogenated or non-halogenated waste container as appropriate. Aqueous waste should be neutralized before disposal according to institutional guidelines.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Yield Incomplete reaction.Ensure reagents are anhydrous, especially DMF and K₂CO₃. Extend reaction time and monitor by TLC. Check heating temperature.
Degradation of starting materials or product.Ensure the reaction is run under an inert atmosphere.
Impure Product Incomplete removal of DMF.Perform multiple aqueous washes during workup. Brine wash is effective.
Side products from competing reactions.Optimize reaction temperature; temperatures that are too high can lead to decomposition. Ensure stoichiometry is correct.
Difficulty in Recrystallization Product is too soluble or insoluble in methanol.Try a different solvent system (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture). Use minimal hot solvent.

References

Application Notes & Protocols: Ethyl Benzo[b]thiophene-2-carboxylate in the Synthesis of Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Ethyl benzo[b]thiophene-2-carboxylate and its derivatives are pivotal building blocks in the burgeoning field of functional organic materials. The inherent electronic properties of the benzo[b]thiophene core, characterized by its electron-rich nature and rigid, planar structure, make it an exceptional scaffold for the synthesis of materials with tailored optoelectronic and sensory capabilities. This guide provides an in-depth exploration of the synthetic pathways and applications of this compound in the creation of organic semiconductors for thin-film transistors, donor polymers for organic photovoltaics, and highly selective fluorescent sensors. The protocols detailed herein are designed to be reproducible and are accompanied by explanations of the underlying chemical principles to empower researchers in the development of next-generation functional materials.

Part 1: The Versatile Scaffold - this compound

The benzo[b]thiophene moiety is a fused bicyclic system comprising a benzene ring and a thiophene ring. This structure imparts a unique combination of properties, including significant π-conjugation, thermal stability, and the potential for diverse functionalization. The ethyl carboxylate group at the 2-position serves as a versatile handle for a variety of chemical transformations, allowing for the extension of the conjugated system and the introduction of specific functionalities. These characteristics make this compound a highly sought-after precursor in materials science.

Part 2: Application in Organic Semiconductors for Thin-Film Transistors (OFETs)

The rigid and planar nature of the benzo[b]thiophene core promotes strong intermolecular π-π stacking, which is crucial for efficient charge transport in organic semiconductors. By extending the conjugation of the benzo[b]thiophene unit through cross-coupling reactions, it is possible to synthesize small molecules with excellent performance in Organic Field-Effect Transistors (OFETs).

Causality Behind Experimental Choices:

The synthesis of high-performance organic semiconductors often relies on palladium-catalyzed cross-coupling reactions, such as Stille coupling. This method is favored due to its tolerance of a wide range of functional groups and its reliability in forming carbon-carbon bonds between sp²-hybridized centers. The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields and purity of the final product. The use of tributyltin reagents in Stille coupling, while requiring careful handling due to toxicity, provides highly reactive intermediates that drive the coupling reaction to completion.

Experimental Protocol: Synthesis of Benzo[b]thieno[2,3-d]thiophene-Based Semiconductors via Stille Coupling[1]

This protocol details the synthesis of 2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene, a promising organic semiconductor. The workflow involves the initial stannylation of benzo[b]thieno[2,3-d]thiophene, followed by a Stille coupling reaction with 6-bromobenzo[b]thiophene.

Step 1: Synthesis of Benzo[b]thieno[2,3-d]thiophen-2-yltributylstannane (Intermediate 1)

  • In a nitrogen-purged flask, dissolve 300.0 mg (1.58 mmol) of benzo[b]thieno[2,3-d]thiophene in 20 mL of anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add 0.694 mL (1.73 mmol) of n-butyllithium (n-BuLi, 2.5 M in n-hexane) dropwise over 15 minutes.

  • Stir the mixture at -78 °C for 1 hour, then warm to -40 °C and stir for an additional 30 minutes.

  • Cool the reaction back to -78 °C and add 0.428 mL (1.58 mmol) of tributyltin chloride.

  • Allow the solution to warm to room temperature and stir for 24 hours.

  • The resulting stannylated intermediate is typically used in the next step without further purification.

Step 2: Stille Coupling to Synthesize 2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene (Final Product)

  • To the flask containing the synthesized Intermediate 1, add 147.2 mg (0.69 mmol) of 6-bromobenzo[b]thiophene and 39.9 mg (0.03 mmol) of tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].

  • Add 30 mL of anhydrous toluene to the mixture.

  • Heat the reaction mixture to 120 °C and stir for 16 hours under a nitrogen atmosphere.

  • After cooling to room temperature, extract the product with dichloromethane (CH₂Cl₂) and dry the organic phase with anhydrous magnesium sulfate (MgSO₄).

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by crystallization from hexane to yield the final product as a yellow solid.

Diagram of the Stille Coupling Workflow:

Stille_Coupling_Workflow cluster_step1 Step 1: Stannylation cluster_step2 Step 2: Stille Coupling BTT Benzo[b]thieno[2,3-d]thiophene nBuLi n-BuLi, THF, -78°C BTT->nBuLi Lithiation Bu3SnCl Tributyltin Chloride nBuLi->Bu3SnCl Stannylation Intermediate1 Benzo[b]thieno[2,3-d]thiophen-2-yltributylstannane Bu3SnCl->Intermediate1 Catalyst Pd(PPh₃)₄, Toluene, 120°C Intermediate1->Catalyst Bromide 6-Bromobenzo[b]thiophene Bromide->Catalyst FinalProduct 2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene Catalyst->FinalProduct C-C Bond Formation

Caption: Workflow for the synthesis of a benzo[b]thiophene-based organic semiconductor.

Data Presentation: Performance of Benzo[b]thiophene-Based OFETs[1]
CompoundHole Mobility (cm²/Vs)Current On/Off Ratio
2-(benzo[b]thieno[2,3-d]thiophen-2-yl)dibenzo[b,d]thiophene~0.0005> 10⁵
2-(benzo[b]thiophen-6-yl)benzo[b]thieno[2,3-d]thiophene0.005> 10⁶

Part 3: Application in Donor Polymers for Organic Photovoltaics (OPVs)

The development of donor-acceptor (D-A) conjugated polymers has revolutionized the field of organic photovoltaics. Benzo[b]thiophene-containing polymers, particularly those based on the benzodithiophene (BDT) unit, have emerged as highly effective donor materials.[1][2] The BDT unit's rigid and planar structure, combined with the ability to attach solubilizing side chains without disrupting the conjugated backbone, leads to polymers with excellent charge transport properties and good processability.[1]

Causality Behind Experimental Choices:

Stille cross-coupling polymerization is a common and versatile method for synthesizing D-A copolymers.[1] This reaction allows for the precise alternating arrangement of donor and acceptor monomers, which is crucial for controlling the electronic properties of the resulting polymer. The choice of catalyst, ligand, solvent, and reaction temperature all play a significant role in determining the molecular weight and purity of the polymer, which in turn affect the performance of the OPV device. Purification of the polymer through Soxhlet extraction is a critical step to remove residual catalyst and low molecular weight oligomers, which can act as charge traps and hinder device performance.

Experimental Protocol: Synthesis of a Benzo[b]dithiophene-Based Polymer via Stille Coupling[4]

This protocol outlines a general procedure for the Stille polymerization of a dibromo-acceptor monomer with a distannyl-donor monomer based on benzodithiophene.

  • Reactant Preparation: In a Schlenk flask, dissolve the dibromo acceptor monomer (e.g., 4,7-bis(5-bromo-4-(2-ethylhexyl)thiophen-2-yl)-2,1,3-benzothiadiazole) and the distannyl comonomer (e.g., 2,6-bis(trimethylstannyl)-4,8-bis(2-ethylhexyloxy)benzo[1,2-b:4,5-b']dithiophene) in anhydrous toluene.

  • Degassing: Thoroughly degas the solution by bubbling with argon for at least 30 minutes to remove any dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Under an inert atmosphere, add a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a phosphine ligand, like tri(o-tolyl)phosphine (P(o-tol)₃), to the reaction mixture.

  • Polymerization: Heat the reaction mixture to reflux (approximately 110°C) and stir vigorously for 24-48 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • End-capping and Precipitation: To control the molecular weight and terminate the polymer chains, add a monofunctional end-capping agent (e.g., 2-bromothiophene) and stir for an additional 2 hours. Cool the reaction mixture to room temperature and precipitate the polymer by slowly adding it to a large volume of methanol.

  • Purification: Collect the precipitated polymer by filtration. Purify the polymer using Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene) to remove impurities.

  • Drying: Dry the purified polymer under vacuum to obtain the final product.

Diagram of the Stille Polymerization Workflow:

Stille_Polymerization_Workflow Monomers Dibromo Acceptor Monomer + Distannyl Donor Monomer in Toluene Degassing Degassing with Argon Monomers->Degassing Catalyst Add Pd₂(dba)₃ / P(o-tol)₃ Degassing->Catalyst Polymerization Reflux at 110°C for 24-48h Catalyst->Polymerization EndCapping End-capping with 2-Bromothiophene Polymerization->EndCapping Precipitation Precipitate in Methanol EndCapping->Precipitation Purification Soxhlet Extraction Precipitation->Purification FinalPolymer Purified Donor Polymer Purification->FinalPolymer Fluorescent_Sensor_Mechanism cluster_synthesis Sensor Synthesis cluster_sensing Sensing Mechanism Amino-Benzo[b]thiophene Ethyl 3-aminobenzo[b] thiophene-2-carboxylate Schiff Base Sensor Schiff Base Sensor Amino-Benzo[b]thiophene->Schiff Base Sensor Aldehyde Aldehyde Aldehyde->Schiff Base Sensor Condensation Complex Sensor-Metal Ion Complex Schiff Base Sensor->Complex Binding Metal Ion Metal Ion->Complex Fluorescence Change Ratiometric Fluorescence Response (ICT/PET modulation) Complex->Fluorescence Change

References

Application Notes & Protocols: Strategic Derivatization of Ethyl Benzo[b]thiophene-2-carboxylate for Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The benzo[b]thiophene core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous approved drugs and biologically active compounds.[1] Its inherent physicochemical properties and synthetic tractability make it a focal point for drug discovery programs targeting a wide array of diseases, including cancer, microbial infections, and inflammatory conditions.[1][2][3] This guide provides a detailed technical overview and actionable protocols for the strategic derivatization of Ethyl Benzo[b]thiophene-2-carboxylate, a versatile starting material for generating diverse chemical libraries. We will explore key synthetic transformations—including hydrazide formation, acylhydrazone synthesis, and amidation—and provide validated protocols for subsequent biological screening to identify novel therapeutic leads.

The Scientific Rationale: Why Derivatize this compound?

This compound is an ideal entry point for library synthesis due to the ester functional group at the C-2 position. This group serves as a highly versatile synthetic handle, allowing for controlled and predictable chemical modifications. The primary goal of derivatization is to systematically explore the chemical space around the benzo[b]thiophene core to establish Structure-Activity Relationships (SAR). By introducing a variety of functional groups and structural motifs, we can modulate the compound's properties, such as:

  • Pharmacophore Interaction: Introducing hydrogen bond donors/acceptors, aromatic rings, or charged groups to enhance binding affinity to specific biological targets.

  • Physicochemical Properties: Modifying lipophilicity (LogP), solubility, and metabolic stability to improve the compound's drug-like characteristics.

  • Conformational Rigidity: Introducing cyclic structures or sterically demanding groups to lock the molecule into a bioactive conformation, potentially increasing potency and selectivity.

The derivatization strategies outlined below are chosen for their reliability, high yield, and the biological relevance of the resulting functional groups. For instance, the acylhydrazone moiety is a well-established pharmacophore known for its potent antimicrobial and anticancer activities.[4][5]

Synthetic Derivatization Pathways

The derivatization of this compound primarily proceeds through a key intermediate: Benzo[b]thiophene-2-carbohydrazide . This intermediate is readily synthesized and serves as a branching point for creating extensive and diverse compound libraries.

Derivatization_Workflow Start Ethyl Benzo[b]thiophene- 2-carboxylate Hydrazide Benzo[b]thiophene- 2-carbohydrazide Start->Hydrazide Hydrazine Hydrate (Protocol 1) CarboxylicAcid Benzo[b]thiophene- 2-carboxylic Acid Start->CarboxylicAcid Saponification (e.g., NaOH) Acylhydrazones Acylhydrazone Derivatives (Antimicrobial, Anticancer) Hydrazide->Acylhydrazones Aromatic Aldehydes (Protocol 2) Heterocycles Heterocyclic Derivatives (e.g., Oxadiazoles, Pyrazoles) Hydrazide->Heterocycles Cyclization Reagents Amides N-Substituted Amide Derivatives CarboxylicAcid->Amides Amine + Coupling Agent (Protocol 3)

Caption: Synthetic pathways for derivatizing this compound.

Experimental Protocols: Synthesis

Trustworthiness Note: These protocols are designed to be self-validating. Successful synthesis of the intermediate in Protocol 1 is a prerequisite for subsequent steps. Purity assessment using TLC and characterization via NMR or MS at each stage is critical to ensure the integrity of the final compounds for screening.

Protocol 1: Synthesis of Benzo[b]thiophene-2-carbohydrazide

Rationale: This reaction converts the ethyl ester into a highly reactive carbohydrazide. Hydrazine hydrate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester in a straightforward nucleophilic acyl substitution. This step is often high-yielding and forms the cornerstone for further derivatization.[5]

Materials:

  • This compound

  • Hydrazine hydrate (80-99%)

  • Absolute Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (approx. 10-15 mL per gram of ester).

  • To this stirred solution, add hydrazine hydrate (5.0 eq) dropwise at room temperature.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 78-80°C).

  • Maintain reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as Hexane:Ethyl Acetate (7:3). The disappearance of the starting ester spot indicates reaction completion.

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the resulting white solid, Benzo[b]thiophene-2-carbohydrazide, under vacuum. The product is often of high purity and can be used in the next step without further purification.

Protocol 2: General Procedure for the Synthesis of Benzo[b]thiophene-2-acylhydrazones

Rationale: This is a condensation reaction between the synthesized carbohydrazide and an aromatic aldehyde. The nucleophilic nitrogen of the hydrazide attacks the carbonyl carbon of the aldehyde, followed by dehydration to form the stable C=N bond of the acylhydrazone. A catalytic amount of acid protonates the aldehyde's carbonyl oxygen, making it more electrophilic and accelerating the reaction.[4][5]

Materials:

  • Benzo[b]thiophene-2-carbohydrazide (from Protocol 1)

  • Substituted aromatic or heteroaromatic aldehyde (1.1 eq)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Reaction vessel

Procedure:

  • Suspend Benzo[b]thiophene-2-carbohydrazide (1.0 eq) in ethanol.

  • Add the selected aldehyde (1.1 eq) to the suspension.

  • Add 3-4 drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux for 2-8 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture. The product will typically precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry. Recrystallization from a suitable solvent (e.g., ethanol or DMF/water) can be performed if further purification is needed.

Protocol 3: General Procedure for the Synthesis of N-Substituted Benzo[b]thiophene-2-carboxamides

Rationale: This two-step procedure first creates the carboxylic acid, which is then activated by a coupling agent (e.g., HATU, EDC). The activated ester readily reacts with a primary or secondary amine to form a stable amide bond. This method is highly versatile, allowing for the introduction of a vast array of substituents by simply changing the amine starting material.[6][7]

Step A: Hydrolysis to Benzo[b]thiophene-2-carboxylic Acid

  • Dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Add an excess of sodium hydroxide (NaOH, 2.5 eq) and heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

  • Cool the mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with concentrated HCl.

  • Collect the precipitated carboxylic acid by filtration, wash with water, and dry.

Step B: Amide Coupling

  • In an anhydrous aprotic solvent (e.g., DMF or DCM), dissolve Benzo[b]thiophene-2-carboxylic acid (1.0 eq).

  • Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

  • Stir the mixture for 15-20 minutes at room temperature to form the activated ester.

  • Add the desired primary or secondary amine (1.1 eq) and continue stirring at room temperature for 4-24 hours.

  • Upon reaction completion, perform an appropriate aqueous work-up and purify the product using column chromatography or recrystallization.

Biological Screening: From Hits to Leads

A structured screening cascade is essential for efficiently identifying promising compounds. The workflow should begin with broad, high-throughput primary assays, followed by more specific secondary assays to confirm activity and elucidate the mechanism of action for the most potent hits.

Screening_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Potency cluster_2 Lead Characterization Primary Diverse Compound Library (50-100 Compounds) HTS High-Throughput Screening (e.g., Single Concentration) Primary->HTS DoseResponse Dose-Response Curves (Determine IC50 / MIC) HTS->DoseResponse Identify 'Hits' Secondary Secondary Assays (e.g., Mechanism of Action, Cytotoxicity) DoseResponse->Secondary Confirm 'Leads' SAR Structure-Activity Relationship (SAR) Analysis Secondary->SAR

Caption: A typical workflow for biological screening of a new compound library.

Protocol 4: In Vitro Antimicrobial Activity (MIC Determination)

Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This quantitative assay is crucial for evaluating the potency of new compounds.[8][9]

Materials:

  • Synthesized benzothiophene derivatives dissolved in DMSO.

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Sterile 96-well microtiter plates.

  • Positive control antibiotic (e.g., Ciprofloxacin).

  • Negative control (DMSO vehicle).

Procedure:

  • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

  • In a 96-well plate, perform a two-fold serial dilution of each compound in MHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.25 µg/mL).

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Add the bacterial inoculum to each well containing the test compound. Include positive control (broth + bacteria + standard antibiotic) and negative control (broth + bacteria + DMSO) wells.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound where no visible bacterial growth (turbidity) is observed.

Protocol 5: In Vitro Anticancer Cell Viability (MTT Assay)

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a reliable and widely used method for initial cytotoxicity screening.[10][11]

Materials:

  • Human cancer cell line (e.g., HCT-116, U87MG).[11]

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Synthesized compounds dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or acidified isopropanol).

  • 96-well cell culture plates.

  • Positive control (e.g., Doxorubicin).

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized compounds (e.g., 0.1 to 100 µM) for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Data Summary and Interpretation

Systematic tabulation of results is key to identifying promising candidates and understanding SAR.

Table 1: Representative Synthesized Benzo[b]thiophene-2-acylhydrazones

Compound ID Aldehyde Substituent (R) Yield (%)
BZ-01 4-Chloro 85
BZ-02 4-Methoxy 92
BZ-03 4-Nitro 81

| BZ-04 | 2-Pyridyl | 78 |

Table 2: Example Biological Screening Data

Compound ID Antimicrobial MIC (µg/mL) vs. S. aureus Anticancer IC50 (µM) vs. HCT-116
BZ-01 8 12.5
BZ-02 >128 45.2
BZ-03 16 9.8
BZ-04 4[4] 21.0
Cipro. 0.5 N/A

| Doxor. | N/A | 0.8 |

Interpretation: From this hypothetical data, compound BZ-04 shows the most promising antibacterial activity, while BZ-03 displays the best anticancer potency. These compounds would be prioritized for further investigation in secondary assays. The presence of electron-withdrawing groups (Cl, NO2) and heteroaromatic rings (pyridyl) appears to be beneficial for biological activity in this series, providing an initial SAR vector for further optimization.

References

Ethyl Benzo[b]thiophene-2-carboxylate: A Versatile Scaffold for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the Benzo[b]thiophene Core

The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry and materials science.[1][2] This bicyclic heterocycle, consisting of a benzene ring fused to a thiophene ring, is a privileged structure found in numerous FDA-approved drugs and biologically active compounds.[3] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties.[2][4][5] The structural rigidity and lipophilic nature of the benzo[b]thiophene core allow for precise spatial orientation of functional groups, facilitating strong interactions with biological targets.

Ethyl benzo[b]thiophene-2-carboxylate, in particular, serves as a readily available and highly versatile starting material for the construction of more complex, fused heterocyclic systems. The ester and the reactive thiophene ring provide multiple sites for chemical modification, enabling the synthesis of a diverse library of novel compounds with potential therapeutic applications. This application note provides a detailed guide for researchers, scientists, and drug development professionals on leveraging this compound as a key building block for the synthesis of novel heterocycles, with a focus on practical, field-proven protocols and the underlying chemical principles.

Key Synthetic Transformations and Rationale

The strategic functionalization of this compound is paramount to its utility. The C3 position of the thiophene ring is particularly susceptible to electrophilic substitution, allowing for the introduction of various functional groups that can subsequently be used for cyclization reactions. The ester group at the C2 position can be readily converted into other functionalities, such as hydrazides or amides, which are key precursors for the synthesis of five- and six-membered heterocyclic rings.

Herein, we will explore three key synthetic pathways originating from this compound:

  • Synthesis of Thieno[3,2-d]pyrimidines: Annulation of a pyrimidine ring onto the benzo[b]thiophene core, a common motif in kinase inhibitors.

  • Synthesis of Pyrazolo[4,3-b]benzo[b]thiophenes: Construction of a fused pyrazole ring, a prevalent scaffold in compounds targeting various receptors and enzymes.

  • The Gewald Reaction: A powerful one-pot, multi-component reaction to synthesize highly substituted 2-aminothiophenes, which are themselves versatile intermediates for a plethora of heterocyclic systems.

Protocol 1: Synthesis of Benzo[b]thieno[3,2-d]pyrimidin-4(3H)-one

This protocol details a two-step synthesis of the benzo[b]thieno[3,2-d]pyrimidine core, a scaffold of significant interest in medicinal chemistry. The strategy involves the initial functionalization of the C3 position via the Vilsmeier-Haack reaction, followed by cyclization with urea.

Step 1: Vilsmeier-Haack Formylation of this compound

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] The Vilsmeier reagent, a chloromethyleniminium salt, is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[5]

Mechanism Insight: The benzo[b]thiophene ring is sufficiently electron-rich to undergo electrophilic substitution. The Vilsmeier reagent acts as the electrophile, and the reaction proceeds via an initial attack from the C3 position of the thiophene ring, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis during aqueous workup furnishes the desired aldehyde.

Experimental Protocol:

  • To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents).

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Dissolve this compound (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 3-formylbenzo[b]thiophene-2-carboxylate.

Data Presentation:

CompoundStarting MaterialReagentsSolventYield (%)
Ethyl 3-formylbenzo[b]thiophene-2-carboxylateThis compoundPOCl₃, DMFDCM85-95
Step 2: Cyclization with Urea to form Benzo[b]thieno[3,2-d]pyrimidin-4(3H)-one

The newly introduced aldehyde at the C3 position, ortho to the ester at C2, provides the necessary functionality for a condensation-cyclization reaction with urea to form the fused pyrimidine ring.

Mechanism Insight: The reaction proceeds through an initial condensation between the aldehyde and one of the amino groups of urea to form an acyl-imine intermediate. This is followed by an intramolecular nucleophilic attack of the second amino group of the urea onto the ester carbonyl. Subsequent elimination of ethanol and tautomerization leads to the stable, aromatic benzo[b]thieno[3,2-d]pyrimidin-4(3H)-one.

Experimental Protocol:

  • In a round-bottom flask, combine ethyl 3-formylbenzo[b]thiophene-2-carboxylate (1 equivalent), urea (1.5 equivalents), and potassium carbonate (K₂CO₃, 2 equivalents) in ethanol.

  • Reflux the mixture for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum.

  • Recrystallize the crude product from ethanol or a suitable solvent to obtain pure benzo[b]thieno[3,2-d]pyrimidin-4(3H)-one.

Data Presentation:

CompoundStarting MaterialReagentsSolventYield (%)
Benzo[b]thieno[3,2-d]pyrimidin-4(3H)-oneEthyl 3-formylbenzo[b]thiophene-2-carboxylateUrea, K₂CO₃Ethanol70-80

Workflow Visualization:

G cluster_0 Protocol 1: Synthesis of Benzo[b]thieno[3,2-d]pyrimidin-4(3H)-one start This compound vilsmeier Vilsmeier-Haack Formylation (POCl3, DMF) start->vilsmeier intermediate Ethyl 3-formylbenzo[b]thiophene-2-carboxylate vilsmeier->intermediate cyclization Cyclization with Urea (Urea, K2CO3, Ethanol) intermediate->cyclization product Benzo[b]thieno[3,2-d]pyrimidin-4(3H)-one cyclization->product

Caption: Workflow for the synthesis of Benzo[b]thieno[3,2-d]pyrimidin-4(3H)-one.

Protocol 2: Synthesis of 1H-Pyrazolo[4,3-b]benzo[b]thiophene

This protocol outlines the synthesis of a fused pyrazole system through the initial conversion of the ester to a hydrazide, followed by cyclization.

Step 1: Synthesis of Benzo[b]thiophene-2-carbohydrazide

The conversion of an ester to a hydrazide is a robust and high-yielding reaction, typically achieved by refluxing the ester with hydrazine hydrate.

Mechanism Insight: The reaction is a nucleophilic acyl substitution. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester. The ethoxide group is subsequently eliminated as a leaving group, forming the stable hydrazide. The reaction is often driven to completion by using an excess of hydrazine hydrate.

Experimental Protocol:

  • To a solution of this compound (1 equivalent) in ethanol, add hydrazine hydrate (5-10 equivalents).

  • Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by the disappearance of the starting ester on TLC.

  • Cool the reaction mixture to room temperature. The product often precipitates out of the solution.

  • If a precipitate forms, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether or hexane to induce crystallization.

  • Collect the solid product by filtration and dry to yield benzo[b]thiophene-2-carbohydrazide.

Data Presentation:

CompoundStarting MaterialReagentsSolventYield (%)
Benzo[b]thiophene-2-carbohydrazideThis compoundHydrazine hydrateEthanol90-98
Step 2: Synthesis of a Fused Pyrazole (Illustrative Example)

The carbohydrazide is a key intermediate for the synthesis of various heterocycles. For pyrazole synthesis, a common strategy is reaction with a 1,3-dielectrophile. While direct fusion to the benzo[b]thiophene core at the 2,3-positions from the 2-carbohydrazide is less common without prior functionalization at C3, the hydrazide can be used to construct pyrazoles appended to the C2 position. For a fused system, a precursor with reactive groups at both C2 and C3 is typically required. However, for the purpose of demonstrating the utility of the carbohydrazide, we present a protocol for the synthesis of a pyrazole derivative.

Note: For the synthesis of a truly fused pyrazolo[4,3-b]benzo[b]thiophene system, one would typically start with a 2-carboxy-3-keto or 2-carboxy-3-formyl benzo[b]thiophene derivative.

Protocol 3: The Gewald Reaction for the Synthesis of a 2-Aminothiophene Precursor

The Gewald reaction is a one-pot, multi-component synthesis of highly substituted 2-aminothiophenes. It involves the reaction of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[6] This reaction is exceptionally useful for creating precursors for thieno[2,3-d]pyrimidines and other fused systems.

Mechanism Insight: The reaction is believed to proceed via an initial Knoevenagel condensation between the ketone and the α-cyanoester to form an α,β-unsaturated nitrile. Elemental sulfur then adds to the enolate of this intermediate, followed by cyclization and tautomerization to yield the 2-aminothiophene product.[6] The base, typically a secondary amine like morpholine or piperidine, plays a crucial role in catalyzing both the Knoevenagel condensation and the subsequent steps.

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • In a round-bottom flask, combine cyclohexanone (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • To this stirred suspension, add morpholine (1.5 equivalents) dropwise at room temperature.

  • Gently warm the reaction mixture to 40-50 °C and stir for 2-3 hours. The reaction is often exothermic.

  • Monitor the reaction by TLC. Upon completion, cool the mixture in an ice bath to induce precipitation.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.

Data Presentation:

CompoundStarting MaterialsBaseSolventYield (%)
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylateCyclohexanone, Ethyl cyanoacetate, SulfurMorpholineEthanol75-85

Workflow Visualization:

G cluster_1 Protocol 3: Gewald Reaction start_ketone Cyclohexanone gewald_reaction Gewald Reaction (Morpholine, Ethanol) start_ketone->gewald_reaction start_nitrile Ethyl Cyanoacetate start_nitrile->gewald_reaction start_sulfur Elemental Sulfur start_sulfur->gewald_reaction product Ethyl 2-amino-4,5,6,7-tetrahydro- benzo[b]thiophene-3-carboxylate gewald_reaction->product

Caption: Workflow for the Gewald synthesis of a 2-aminothiophene precursor.

Conclusion

This compound is a remarkably versatile and economically viable building block for the synthesis of a wide array of novel heterocyclic compounds. The protocols detailed in this application note provide robust and reproducible methods for the construction of medicinally relevant scaffolds such as benzo[b]thieno[3,2-d]pyrimidines and precursors for pyrazole and other fused systems. The strategic functionalization of the benzo[b]thiophene core, coupled with well-established cyclization methodologies, opens up a vast chemical space for exploration in drug discovery and materials science. The provided protocols, along with the mechanistic insights, are intended to empower researchers to confidently utilize this valuable starting material in their synthetic endeavors.

References

Application Note: Ethyl Benzo[b]thiophene-2-carboxylate as a Key Starting Material in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Benzo[b]thiophene Scaffold in Kinase Inhibitor Design

The benzo[b]thiophene core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2] Its structural rigidity, lipophilic nature, and capacity for diverse functionalization make it an ideal framework for designing molecules that can effectively interact with the ATP-binding sites of various protein kinases.[3][4] Dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making kinase inhibitors a critical class of therapeutic agents.[5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the practical use of Ethyl Benzo[b]thiophene-2-carboxylate as a versatile starting material for the synthesis of benzo[b]thiophene-based kinase inhibitors. We will focus on the synthesis of a representative Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2) inhibitor, highlighting the key chemical transformations and providing detailed, field-proven protocols.[6]

Strategic Advantage of this compound

This compound is a commercially available and synthetically tractable starting material for several reasons:

  • Activation of the C2 Position: The ethyl ester group at the 2-position provides a convenient handle for a variety of chemical modifications, most notably the formation of amides, which are crucial for establishing key hydrogen bonding interactions within the kinase hinge region.

  • Stability and Handling: As an ester, this compound is generally stable under standard laboratory conditions, making it easy to handle and store.

  • Versatile Transformations: It can be readily hydrolyzed to the corresponding carboxylic acid, which can then be activated and coupled with a wide range of amines to generate a library of potential kinase inhibitors. Furthermore, the ester can be reduced to the corresponding alcohol, opening up another avenue for derivatization.

Synthetic Pathway Overview: From Ester to Inhibitor

The overall synthetic strategy involves a two-step process to convert the readily available ethyl ester into a potent kinase inhibitor. This involves the initial hydrolysis of the ester to the carboxylic acid, followed by an amidation reaction with a suitable amine.

Synthetic Pathway Start This compound Intermediate Benzo[b]thiophene-2-carboxylic Acid Start->Intermediate Step 1: Hydrolysis Final Target Kinase Inhibitor (Benzo[b]thiophene-2-carboxamide) Intermediate->Final Step 2: Amidation

Caption: General synthetic workflow from the starting ester to the final inhibitor.

Detailed Experimental Protocols

PART 1: Synthesis of the Key Intermediate: Benzo[b]thiophene-2-carboxylic Acid

The first critical step is the saponification of the ethyl ester to its corresponding carboxylic acid. This transformation is fundamental as the carboxylic acid is the immediate precursor for the subsequent amidation.

Reaction Scheme:

Hydrolysis A This compound B Benzo[b]thiophene-2-carboxylic Acid A->B 1. NaOH, EtOH/H₂O 2. HCl (aq)

Caption: Hydrolysis of the ethyl ester to the carboxylic acid.

Protocol 1: Hydrolysis of this compound

  • Materials:

    • This compound

    • Ethanol (EtOH)

    • Sodium Hydroxide (NaOH)

    • Hydrochloric Acid (HCl), 1M

    • Distilled Water

    • Round-bottom flask, reflux condenser, magnetic stirrer, and standard glassware.

  • Procedure:

    • To a solution of this compound (1.0 eq.) in ethanol (approximately 10 mL per gram of ester), add a solution of sodium hydroxide (2.0 eq.) in water (approximately 5 mL per gram of NaOH).[7]

    • Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with 1M HCl.

    • A precipitate of Benzo[b]thiophene-2-carboxylic acid will form. Collect the solid by vacuum filtration.

    • Wash the solid with cold water and dry under vacuum to yield the desired product.

  • Expected Outcome: A white to off-white solid with a typical yield of 85-95%.[7]

ParameterValue
Starting MaterialThis compound
Key ReagentsNaOH, HCl
SolventEthanol/Water
Reaction Time2-4 hours
Typical Yield85-95%
PART 2: Synthesis of the Target Kinase Inhibitor

With the carboxylic acid in hand, the next step is the formation of the amide bond. This is a crucial step for creating a molecule that can effectively interact with the kinase's hinge region. For this representative protocol, we will use aniline as the coupling partner to generate N-phenylbenzo[b]thiophene-2-carboxamide, a core structure found in many kinase inhibitors.

Reaction Scheme:

Amidation C Benzo[b]thiophene-2-carboxylic Acid D N-phenylbenzo[b]thiophene-2-carboxamide C->D 1. SOCl₂, reflux 2. Aniline, Pyridine, CH₂Cl₂

Caption: Two-step amidation via an acyl chloride intermediate.

Protocol 2: Amidation of Benzo[b]thiophene-2-carboxylic Acid

  • Materials:

    • Benzo[b]thiophene-2-carboxylic Acid

    • Thionyl Chloride (SOCl₂)

    • Aniline

    • Pyridine

    • Dichloromethane (CH₂Cl₂)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Standard laboratory glassware under an inert atmosphere.

  • Procedure:

    • Step 2a: Formation of the Acyl Chloride

      • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), suspend Benzo[b]thiophene-2-carboxylic Acid (1.0 eq.) in an excess of thionyl chloride (5-10 eq.).

      • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

      • Heat the mixture to reflux for 1-2 hours. The solid should dissolve, indicating the formation of the acyl chloride.

      • After the reaction is complete, remove the excess thionyl chloride under reduced pressure. Co-evaporate with toluene twice to ensure complete removal. The resulting crude benzo[b]thiophene-2-carbonyl chloride is used directly in the next step.

    • Step 2b: Amide Bond Formation

      • Dissolve the crude acyl chloride in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere.

      • Cool the solution in an ice bath.

      • In a separate flask, prepare a solution of aniline (1.1 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane.

      • Add the aniline/pyridine solution dropwise to the cold acyl chloride solution.

      • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

      • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

      • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

      • Purify the crude product by recrystallization or column chromatography to obtain the target inhibitor.

  • Expected Outcome: A solid product with yields typically ranging from 70-90%.

ParameterValue
Starting MaterialBenzo[b]thiophene-2-carboxylic Acid
Key ReagentsSOCl₂, Aniline, Pyridine
SolventDichloromethane
Reaction Time3-6 hours (total)
Typical Yield70-90%

Conclusion and Future Directions

This application note demonstrates a robust and reliable synthetic pathway for the preparation of benzo[b]thiophene-2-carboxamide-based kinase inhibitors, starting from the commercially available this compound. The protocols provided are scalable and can be adapted for the synthesis of a diverse library of analogues by varying the amine coupling partner in the final amidation step. This flexibility is crucial for structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties of novel kinase inhibitors. The benzo[b]thiophene scaffold continues to be a fertile ground for the discovery of new therapeutics, and the methods described herein provide a solid foundation for researchers in this exciting field.

References

Troubleshooting & Optimization

Technical Support Center: Recrystallization of Ethyl Benzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Ethyl Benzo[b]thiophene-2-carboxylate (CAS: 17890-55-0, M.Wt: 206.26 g/mol ).[1][2] This document provides field-proven troubleshooting advice and detailed protocols to help you achieve high purity for this compound through recrystallization. Our guidance is structured to address common challenges encountered in the laboratory, ensuring you can navigate the process with confidence.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for recrystallizing this compound?

A1: Based on structural similarity and reported procedures for related compounds, Methanol (MeOH) is an excellent starting choice. A derivative, Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate, has been successfully recrystallized from methanol.[3] Generally, alcohols like methanol and ethanol are effective for aromatic compounds.[4] The guiding principle is that the ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.

Q2: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

A2: "Oiling out" occurs when the compound comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This is often due to a highly concentrated solution cooling too rapidly or the presence of significant impurities that depress the melting point.

  • Immediate Fix: Re-heat the solution to redissolve the oil. Add a small amount (1-5% of total volume) of additional hot solvent to slightly decrease saturation. Allow the solution to cool much more slowly.[5]

  • Preventative Measure: Ensure very slow cooling. You can achieve this by leaving the flask on a hot plate that is turned off or by insulating the flask with glass wool.[5]

Q3: No crystals are forming even after my solution has cooled to room temperature. What should I do?

A3: This is a common issue, typically caused by either using too much solvent or the solution being perfectly clear and lacking a nucleation point (a state known as supersaturation).[5]

  • Induce Nucleation: First, try scratching the inside of the flask just below the solvent line with a glass rod.[5][6] The microscopic scratches provide sites for crystal growth.

  • Seed Crystals: If you have a small amount of the pure solid, add a tiny "seed crystal" to the solution.[6]

  • Reduce Solvent Volume: If nucleation techniques fail, you have likely used too much solvent. Gently heat the solution to evaporate a portion of the solvent, then attempt to cool it again.[5]

Q4: My final yield is very low. Where did my compound go?

A4: A low yield is most frequently caused by using an excessive amount of solvent, which keeps a significant portion of your compound dissolved in the mother liquor even after cooling.[6] To confirm this, take a drop of the filtrate (mother liquor) on a watch glass and let it evaporate. A substantial solid residue indicates significant product loss. To improve yield, minimize the amount of hot solvent used to just dissolve the crude product.

Troubleshooting & Advanced Guidance

This section addresses more complex scenarios you may encounter during the recrystallization process.

Problem: Persistent Oiling Out

If the initial fixes for oiling out are unsuccessful, the issue may be more fundamental.

  • Causality: The boiling point of your chosen solvent may be higher than the melting point of your compound. Since a reliable melting point for this compound is not consistently reported in databases[1][7][8], this is a distinct possibility.

  • Solution 1: Switch to a Lower-Boiling Solvent. If you are using ethanol (b.p. 78 °C), switch to methanol (b.p. 65 °C).

  • Solution 2: Employ a Two-Solvent System. Dissolve the compound in a minimum amount of a solvent in which it is highly soluble at room temperature (e.g., Dichloromethane or Ethyl Acetate). Then, slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., Hexane or Heptane) dropwise until the solution becomes faintly cloudy (turbid). Gently warm the mixture until it becomes clear again, and then allow it to cool slowly. This technique effectively lowers the "dissolving power" of the system without high heat.[9][10]

Problem: Rapid, Impure Crystal Formation

If a large mass of fine powder crashes out of solution immediately upon cooling, it is likely trapping impurities.

  • Causality: The rate of crystal formation is too high, preventing the selective formation of a pure crystal lattice.[6]

  • Solution: Your solution is too concentrated. Place the flask back on the heat source, add more solvent (e.g., 5-10% more volume) until the solid redissolves completely, and then cool slowly. This ensures the solution is not supersaturated at a high temperature, allowing for more gradual and selective crystallization.[6]

Problem: Colored Impurities in Crystals

If your final crystals have a persistent color that should not be there, it indicates co-crystallization with colored impurities.

  • Causality: The impurity has similar solubility properties to your target compound.

  • Solution: Activated Charcoal Treatment. Redissolve the impure crystals in a suitable hot solvent. Add a very small amount of activated charcoal (1-2% of the solute mass) to the hot solution and swirl. Caution: Never add charcoal to a boiling or superheated solution, as it can cause violent bumping. Gently heat the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal. Perform a hot filtration through a fluted filter paper to remove the charcoal, then allow the clear filtrate to cool and crystallize.

Workflow & Troubleshooting Diagram

The following diagram outlines the decision-making process for a successful recrystallization.

References

Technical Support Center: Synthesis of Ethyl Benzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl Benzo[b]thiophene-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and side product formations encountered during the synthesis, providing in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments. Our approach is grounded in mechanistic principles to not only solve problems but also to prevent them.

Troubleshooting Guide: Common Side Products and Impurities

This section is structured in a question-and-answer format to directly address specific issues you may observe during your synthesis and purification work.

Scenario 1: Unexpected Peaks in the Aromatic Region of ¹H NMR and a Mass Peak at M+16 or M+32

Question: My final product's NMR spectrum shows the expected peaks for this compound, but there are also some minor, slightly downfield-shifted aromatic signals. My mass spectrometry data shows a small peak at M+16 and another at M+32 relative to my product's mass. What are these impurities?

Answer:

These signals are highly indicative of the presence of over-oxidation byproducts: Ethyl 2-carboxybenzo[b]thiophene-1-oxide (Sulfoxide) and Ethyl 2-carboxybenzo[b]thiophene-1,1-dioxide (Sulfone) .

  • Causality and Mechanism: The sulfur atom in the benzothiophene ring is susceptible to oxidation, which can occur if your reaction is inadvertently exposed to oxidizing agents or even atmospheric oxygen at elevated temperatures, particularly if any metal catalysts are used.[1] The oxidation proceeds in a stepwise manner, first forming the sulfoxide (M+16) and then the sulfone (M+32). This oxidation alters the electronic structure of the ring system, leading to a downfield shift of the adjacent protons in the NMR spectrum.[2]

    Diagram: Oxidation Side Reactions

    Oxidation_Pathway main This compound sulfoxide Ethyl Benzo[b]thiophene-1-oxide-2-carboxylate (M+16) main->sulfoxide [O] sulfone Ethyl Benzo[b]thiophene-1,1-dioxide (M+32) sulfoxide->sulfone [O]

  • Troubleshooting and Prevention:

    • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon) from start to finish. Degas your solvents before use.

    • Reagent Purity: Use freshly distilled or high-purity starting materials to avoid contaminants that could act as oxidants.

    • Temperature Control: Avoid excessive temperatures during the reaction and work-up, as this can increase the rate of oxidation.

  • Purification Protocol:

    • Column Chromatography: The sulfoxide and sulfone are significantly more polar than the parent benzothiophene. They can be effectively separated by silica gel column chromatography. A gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 98:2) and gradually increasing the polarity, will allow for the elution of the desired product first, followed by the oxidized impurities.

Scenario 2: Broad NMR signals in the Aliphatic Region and Difficulty in Purification

Question: After the reaction, my crude NMR shows my product, but also a complex set of broad signals in the 1.0-4.0 ppm range. During column chromatography, I get a smeary, difficult-to-separate fraction. What could this be?

Answer:

This issue often points to the formation of a β-keto ester via the Claisen self-condensation of your reagent, ethyl thioglycolate .

  • Causality and Mechanism: The synthesis of this compound often employs a base (e.g., triethylamine, potassium carbonate) to deprotonate the thiol of ethyl thioglycolate. However, the α-carbon of ethyl thioglycolate is also acidic and can be deprotonated by the base. This enolate can then attack the carbonyl group of another molecule of ethyl thioglycolate, leading to a Claisen condensation product. [3][4]This side reaction is competitive with the main reaction, especially if there is a slow reaction with the primary electrophile (e.g., 2-chlorobenzaldehyde). The resulting β-keto ester can exist in tautomeric forms, leading to broad or multiple NMR signals.

    Diagram: Main Reaction vs. Claisen Condensation

    Reaction_Competition cluster_main Desired Pathway cluster_side Side Reaction 2-chlorobenzaldehyde 2-chlorobenzaldehyde product This compound 2-chlorobenzaldehyde->product 1. Base 2. Cyclization ethyl_thioglycolate Ethyl Thioglycolate ethyl_thioglycolate->product ethyl_thioglycolate_2 Ethyl Thioglycolate (2 eq.) claisen_product β-keto ester ethyl_thioglycolate_2->claisen_product Base (Self-condensation)

    Caption: Competing reaction pathways in the synthesis.

  • Troubleshooting and Prevention:

    • Order of Addition: Add the base slowly to a mixture of the 2-halobenzaldehyde and ethyl thioglycolate. This ensures that the generated thiolate reacts with the aldehyde faster than the enolate can form and dimerize.

    • Choice of Base: Use a weaker, non-nucleophilic base if possible, or a stoichiometric amount of a stronger base that is consumed in the primary reaction.

    • Concentration: Running the reaction at a higher concentration can favor the intermolecular reaction leading to the desired product over the self-condensation.

  • Purification Protocol:

    • Aqueous Wash: The β-keto ester is acidic and can be partially removed by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) during the work-up.

    • Column Chromatography: While challenging, careful column chromatography with a shallow gradient can separate the product from the more polar Claisen adduct.

Scenario 3: Presence of Starting Materials in the Final Product

Question: My final product is contaminated with unreacted 2-chlorobenzaldehyde and/or ethyl thioglycolate. How can I drive the reaction to completion and purify the product?

Answer:

The presence of starting materials is a common issue resulting from incomplete conversion.

  • Causality and Troubleshooting:

    • Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed. If the reaction stalls, a moderate increase in temperature may be necessary. For instance, in a synthesis using 2-fluorobenzaldehyde and ethyl thioglycolate, heating at 60-80 °C is common. [5] * Base Stoichiometry: Ensure that at least a stoichiometric amount of base is used, as it is consumed during the reaction. For some procedures, an excess of a tertiary amine base like triethylamine is used to drive the reaction. [6] * Reagent Purity: Impurities in the starting materials or solvents can inhibit the reaction.

  • Purification Protocol:

    • 2-Chlorobenzaldehyde: This can be removed by washing the crude product with an aqueous solution of sodium bisulfite, which forms a water-soluble adduct with the aldehyde.

    • Ethyl Thioglycolate: This thiol can be removed by washing with a dilute aqueous solution of sodium hydroxide. The desired ester product is generally stable to brief exposure to mild base.

    • Column Chromatography: Both starting materials can be readily separated from the higher molecular weight product by silica gel chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A widely used and efficient method is the reaction of a 2-halo-substituted benzaldehyde (e.g., 2-fluorobenzaldehyde or 2-chlorobenzaldehyde) with ethyl thioglycolate in the presence of a base like potassium carbonate or triethylamine in a polar aprotic solvent such as DMF or DMSO. [5][6] Q2: My reaction mixture turns dark brown or black. Is this normal?

A2: While some color change is expected, a very dark or black solution can indicate decomposition or polymerization side reactions, especially at high temperatures. It is crucial to maintain careful temperature control and ensure an inert atmosphere. If the desired product is still forming (as monitored by TLC), the colored impurities can often be removed during work-up and chromatography.

Q3: Can I use a different ester of thioglycolic acid, for example, methyl or tert-butyl thioglycolate?

A3: Yes, other esters can be used, and the choice may be dictated by the desired final product (e.g., if the ester needs to be selectively hydrolyzed later). The general principles and potential side reactions discussed here will still apply.

Q4: I am observing the formation of regioisomers. How can I control this?

A4: For the synthesis of this compound from standard starting materials like 2-chlorobenzaldehyde, regioisomer formation is not an issue. However, if you are using a meta-substituted starting material in an acid-catalyzed cyclization of an arylthioacetophenone, mixtures of regioisomers (e.g., 4- and 6-substituted benzothiophenes) are a known complication and require careful chromatographic separation. [7] Q5: What are the typical ¹H NMR chemical shifts for this compound?

A5: While the exact shifts depend on the solvent, typical approximate values in CDCl₃ are: a singlet for the proton at the 3-position around 8.0-8.2 ppm, aromatic protons as multiplets between 7.3-7.9 ppm, a quartet for the ethyl CH₂ around 4.4 ppm, and a triplet for the ethyl CH₃ around 1.4 ppm. [1][8]Always compare with a known reference spectrum if available.

Data Summary Table

Impurity/Side ProductProbable CauseKey Identification Marker(s)Recommended Purification Method
Sulfoxide/Sulfone Inadvertent oxidationMS peaks at M+16 and M+32Silica gel chromatography (gradient elution)
Claisen Condensation Product Base-catalyzed self-condensation of ethyl thioglycolateBroad/complex signals in ¹H NMR (1-4 ppm)Aqueous base wash, careful chromatography
Unreacted Starting Materials Incomplete reactionPeaks corresponding to starting materials in NMR/GC-MSAqueous washes (bisulfite for aldehyde, base for thiol), chromatography

References

How to improve the yield of "Ethyl Benzo[b]thiophene-2-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl Benzo[b]thiophene-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic protocols and improve yields. Our approach is grounded in established chemical principles and field-proven insights to ensure you can navigate the complexities of this synthesis with confidence.

Troubleshooting Guide: Enhancing Your Synthesis

This section is dedicated to resolving specific issues that can arise during the synthesis of this compound. Each problem is followed by a detailed explanation of the potential causes and a step-by-step guide to remediation.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield, or in some cases, no discernible product at all. What are the likely causes and how can I rectify this?

Answer:

Low or non-existent yields in the synthesis of this compound can typically be attributed to a few critical factors, primarily related to the reactivity of your starting materials, the reaction conditions, and the purity of your reagents.

Causality and Remediation:

  • Inadequate Reaction Conditions: The most common synthetic route involves the condensation of a substituted 2-halobenzaldehyde with ethyl thioglycolate.[1][2] This reaction is highly sensitive to temperature and the choice of base and solvent.

    • Temperature: If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can lead to decomposition of the starting materials or the product. A typical starting point is 60-80 °C.[1] It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature for your specific substrates.

    • Base Selection: The choice of base is critical for the deprotonation of ethyl thioglycolate. Common bases include potassium carbonate (K₂CO₃), triethylamine (TEA), and sodium hydroxide (NaOH).[1][3] The strength and solubility of the base can significantly impact the reaction. For instance, K₂CO₃ is a solid base and its effectiveness can be limited by its surface area; ensure it is finely powdered and well-stirred. TEA is a homogeneous base that is often effective but may require higher temperatures.

    • Solvent Polarity and Purity: Anhydrous polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are typically used to facilitate the dissolution of the reactants and the base.[1] The presence of water can hydrolyze the ethyl thioglycolate and quench the reaction. Ensure your solvents are properly dried before use.

  • Poor Quality of Starting Materials:

    • Ethyl Thioglycolate: This reagent is prone to air oxidation, forming a disulfide, which is unreactive in this synthesis. It is advisable to use freshly distilled or commercially available high-purity ethyl thioglycolate.

    • 2-Halobenzaldehyde: The reactivity of the halide follows the order I > Br > Cl > F. If you are using a less reactive halide (e.g., chloro or fluoro), you may need to employ more forcing conditions (higher temperature, stronger base) to achieve a good yield.[1]

  • Atmospheric Conditions: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiolate intermediate.[1]

Workflow for Troubleshooting Low Yield:

Caption: Troubleshooting workflow for low yield.

Issue 2: Formation of Significant Impurities

Question: My reaction is producing the desired product, but it is contaminated with significant impurities that are difficult to remove. What are these byproducts and how can I minimize their formation?

Answer:

The formation of impurities is a common challenge. Understanding the potential side reactions is key to mitigating them.

Common Impurities and Their Origins:

ImpurityPotential CauseMitigation Strategy
Benzo[b]thiophene-2-carboxylic acid Hydrolysis of the ethyl ester product.Use anhydrous reaction conditions and quench the reaction carefully with a non-aqueous workup if possible. If hydrolysis occurs during workup, re-esterification can be performed.[2]
Disulfide of ethyl thioglycolate Oxidation of the starting material.Use fresh, high-purity ethyl thioglycolate and maintain an inert atmosphere.
Unreacted starting materials Incomplete reaction.Increase reaction time, temperature, or use a more effective base. Monitor the reaction by TLC.
Polymeric materials Side reactions at high temperatures.Optimize the reaction temperature to the minimum required for a reasonable reaction rate.

Experimental Protocol to Minimize Impurities:

  • Reagent Preparation:

    • Dry the solvent (DMF or DMSO) over molecular sieves for at least 24 hours before use.

    • If the purity of ethyl thioglycolate is questionable, distill it under reduced pressure.

    • Ensure the 2-halobenzaldehyde is of high purity.

  • Reaction Setup:

    • Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a condenser, a thermometer, and a nitrogen inlet.

    • Charge the flask with the 2-halobenzaldehyde and the anhydrous solvent.

    • Add the finely powdered base (e.g., K₂CO₃) and stir the suspension.

  • Reaction Execution:

    • Slowly add the ethyl thioglycolate to the reaction mixture at room temperature.

    • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC.

    • Once the starting material is consumed, cool the reaction to room temperature.

  • Workup and Purification:

    • Pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.[4]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of this compound from a 2-halobenzaldehyde and ethyl thioglycolate?

A1: The reaction proceeds through a nucleophilic aromatic substitution followed by an intramolecular condensation. The mechanism is as follows:

  • The base deprotonates the α-carbon of ethyl thioglycolate to form a thiolate anion.

  • The thiolate acts as a nucleophile and attacks the carbon bearing the halogen on the benzaldehyde ring, displacing the halide.

  • The resulting intermediate undergoes an intramolecular aldol-type condensation, where the enolate attacks the aldehyde carbonyl group.

  • Subsequent dehydration of the cyclic intermediate leads to the formation of the aromatic benzo[b]thiophene ring.

Caption: Reaction mechanism overview.

Q2: Are there alternative synthetic routes to this compound?

A2: Yes, several other methods exist. One notable alternative is the palladium-catalyzed carbonylation, which can offer high yields (70-90%) and good functional group tolerance.[2] This method typically involves the reaction of a 2-halothiophenol with an alkyne in the presence of a palladium catalyst and carbon monoxide. Another approach involves the reaction of 2-nitrobenzaldehyde with ethyl thioglycolate.[2]

Q3: How do electron-withdrawing or electron-donating groups on the benzaldehyde ring affect the reaction?

A3: The electronic nature of the substituents on the aromatic ring can significantly influence the reaction rate and yield.

  • Electron-withdrawing groups (EWGs) such as nitro (-NO₂) or cyano (-CN) groups activate the aromatic ring towards nucleophilic aromatic substitution, which can lead to higher yields and milder reaction conditions.[5]

  • Electron-donating groups (EDGs) such as methoxy (-OCH₃) or alkyl groups deactivate the ring, making the substitution step more difficult. In such cases, more forcing conditions (higher temperatures, stronger bases, or more reactive halides) may be necessary to achieve a satisfactory yield.

Q4: Can this synthesis be performed using microwave irradiation?

A4: Yes, microwave-assisted synthesis is a viable and often advantageous method for preparing this compound.[2] Microwave heating can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating. It is an excellent technique to consider for optimizing your synthesis.

References

"Ethyl Benzo[b]thiophene-2-carboxylate" synthesis scale-up challenges

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of complex heterocyclic chemistry, this Technical Support Center provides a focused troubleshooting guide for the synthesis and scale-up of Ethyl Benzo[b]thiophene-2-carboxylate. As a molecule of significant interest in medicinal chemistry and materials science, its successful synthesis is paramount.[1] This guide is structured to address the practical challenges encountered by researchers, moving beyond simple protocols to explain the underlying chemical principles that govern success or failure at the bench and during scale-up.

Technical Support Guide: this compound

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable laboratory-scale synthesis route for this compound?

The most frequently cited method involves the condensation of an ortho-halo benzaldehyde with ethyl thioglycolate. A typical and effective procedure is the reaction of a 2-fluoro or 2-chlorobenzaldehyde with ethyl thioglycolate in the presence of a suitable base and solvent.[2]

A representative reaction scheme is as follows:

  • Reactants : 2-Halobenzaldehyde (e.g., 2-fluorobenzaldehyde) and Ethyl thioglycolate.

  • Base : Potassium carbonate (K₂CO₃) or an organic base like triethylamine (Et₃N) are commonly employed.[2]

  • Solvent : A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is preferred to facilitate the nucleophilic aromatic substitution and subsequent cyclization.[2][3][4]

  • Temperature : The reaction is typically heated, with temperatures ranging from 60 °C to 130 °C, to drive the reaction to completion.[2][4]

This method is generally robust for a variety of substituted benzaldehydes, providing a direct route to the desired benzothiophene core.

Q2: Why is an inert atmosphere recommended for this reaction?

While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is a best practice, particularly during scale-up.[2] The rationale is twofold:

  • Prevention of Oxidative Side Reactions : Thiol-based compounds and electron-rich intermediates can be susceptible to oxidation. An inert atmosphere minimizes the risk of forming undesired oxides or dimeric disulfide impurities, which can complicate purification and lower the yield.

  • Solvent Stability : Polar aprotic solvents like DMF and DMSO can be hygroscopic. Excluding moisture and air ensures the stability of the solvent and the anionic intermediates, leading to a more reproducible reaction profile.

Troubleshooting Guide: From Bench to Scale-Up

This section addresses specific, common problems in a question-and-answer format, providing both diagnostic advice and actionable solutions.

Problem 1: Consistently Low or No Yield

"I am following a literature procedure, but my reaction yield is consistently below 30%, or in some cases, I isolate no product at all. What is going wrong?"

Low yield is the most common frustration in this synthesis. The root cause can usually be traced to one of several factors.

start Low Yield Observed check_sm 1. Verify Starting Material (SM) Quality & Reactivity start->check_sm check_conditions 2. Evaluate Reaction Conditions start->check_conditions check_workup 3. Analyze Work-up & Purification start->check_workup sm_issue Issue: SMs with strong Electron-Withdrawing Groups (EWGs) -NO₂, -CF₃ check_sm->sm_issue base_issue Issue: Base is too weak or has degraded. check_conditions->base_issue temp_issue Issue: Insufficient thermal energy for cyclization. check_conditions->temp_issue workup_loss Issue: Product lost during extraction or premature crystallization. check_workup->workup_loss sm_solution Solution: Increase temperature, use stronger base (e.g., NaH), or switch to a more reactive halogen (e.g., F > Cl). sm_issue->sm_solution base_solution Solution: Use fresh, anhydrous base. Consider Et₃N in DMSO or stronger inorganic bases like K₂CO₃. base_issue->base_solution temp_solution Solution: Increase temperature incrementally (e.g., 80°C -> 100°C). Consider microwave irradiation for rapid optimization. temp_issue->temp_solution workup_solution Solution: Ensure pH is correct during extraction. Use sufficient solvent to prevent loss. Analyze aqueous layers by TLC/LCMS. workup_loss->workup_solution

Caption: Decision tree for troubleshooting low yields.

  • Cause A: Low Reactivity of Starting Materials

    • Explanation: The key bond-forming steps are a nucleophilic aromatic substitution followed by an intramolecular condensation. If your benzaldehyde contains strong electron-withdrawing groups (EWGs) like nitro (-NO₂) or trifluoromethyl (-CF₃), the aromatic ring is deactivated, making the cyclization step more difficult.[5] While EWGs activate the ring for the initial substitution of the halogen, they can hinder the subsequent electrophilic-type cyclization.

    • Solution: For these challenging substrates, more "forcing" conditions are necessary. Increase the reaction temperature to 100-130 °C. Switching from K₂CO₃ to a stronger base may also be beneficial. In some cases, microwave-assisted synthesis can dramatically improve yields and reduce reaction times by providing efficient and rapid heating.[3][4]

  • Cause B: Inappropriate Base or Solvent Combination

    • Explanation: The choice of base is critical. Triethylamine (Et₃N) is often used, but it may not be strong enough for all substrates. Potassium carbonate (K₂CO₃) is a solid base that offers higher basicity and is often more effective, especially in DMF or DMSO.[2] The solvent must be polar and aprotic to solvate the cation and leave the thiolate anion reactive.

    • Solution: If using Et₃N in a solvent like DMF yields poor results, switch to anhydrous K₂CO₃. Ensure the base is finely powdered to maximize surface area. See the table below for a comparison of reported conditions.

Base Solvent Temperature (°C) Typical Yield Range Reference
Triethylamine (Et₃N)DMSO80 - 13058-96% (for aminobenzothiophenes)[3][4]
Potassium Carbonate (K₂CO₃)DMF6057%[2]
  • Cause C: Incomplete Reaction or Degradation

    • Explanation: The reaction may simply not have run long enough, or conversely, prolonged heating may be causing product degradation.

    • Solution: Monitor the reaction progress diligently using Thin Layer Chromatography (TLC) or LC-MS. Take aliquots every hour to determine the point of maximum product formation. If the product appears and then its concentration decreases, it indicates degradation, and the reaction time should be shortened.

Problem 2: Product Purification Challenges

"My reaction seems to work, but the crude product is an oil that won't crystallize, and I want to avoid column chromatography for my 100g scale-up."

Purification is a major hurdle in scaling up this synthesis. While lab-scale purifications often rely on chromatography, this is often impractical at a larger scale.[2][6]

  • Thorough Aqueous Work-up: Before attempting crystallization, ensure all water-soluble impurities are removed. After pouring the reaction mixture into water, perform the following washes with your organic extract (e.g., Ethyl Acetate, Diethyl Ether):

    • Dilute Acid Wash (e.g., 1M HCl): To remove any remaining organic base like triethylamine.[7]

    • Water Wash: To remove residual acid and salts.

    • Brine Wash: To break emulsions and begin the drying process.[7]

  • Solvent Screening for Recrystallization: If the product is an oil or a waxy solid, a systematic solvent screen is essential.

Solvent / System Observation & Rationale
Methanol / Ethanol The product is often soluble in hot alcohols and less soluble when cold. This is a good starting point.[2]
Heptane / Ethyl Acetate A non-polar/polar mixture. Dissolve the crude oil in a minimal amount of hot ethyl acetate and slowly add heptane until turbidity appears. Cool slowly.
Isopropanol / Water An "anti-solvent" approach. Dissolve the crude product in isopropanol and add water dropwise until the solution becomes cloudy, then cool.
  • "Oiling Out" - What to do: If the product separates as an oil upon cooling ("oiling out") instead of crystallizing, it means the solution is supersaturated at a temperature above the product's melting point.

    • Solution 1: Re-heat the mixture until it is homogeneous again, then add more solvent to reduce the concentration and cool much more slowly.

    • Solution 2: Seed the solution. Add a tiny crystal of pure product (if available) at a temperature just below the point of dissolution.

    • Solution 3: Trituration. If recrystallization fails, dissolve the oil in a minimal amount of a good solvent (like ether or DCM) and add a large volume of a poor solvent (like pentane or hexane) while stirring vigorously. This can sometimes crash out the product as a solid, which can then be filtered and further purified.

Problem 3: Scale-Up Safety and Efficiency

"I'm moving from a 5g to a 500g scale. What are the critical safety and operational parameters I need to control?"

Scaling up introduces challenges related to heat transfer, mass transfer, and safety that are not apparent at the lab scale.

scaleup Scale-Up Process heat 1. Heat Management (Exotherm Control) scaleup->heat addition 2. Reagent Addition & Mixing scaleup->addition isolation 3. Product Isolation & Drying scaleup->isolation heat_desc Challenge: Reaction is exothermic, especially during quenching. Poor heat transfer in large reactors can lead to runaways. heat->heat_desc addition_desc Challenge: Uneven mixing can create 'hot spots' and localized high concentrations, leading to side products. addition->addition_desc isolation_desc Challenge: Filtering and washing large quantities is slow. Inefficient drying can leave residual solvent. isolation->isolation_desc heat_sol Solution: Use a jacketed reactor with good overhead stirring. Add reagents subsurface via a pump or dropping funnel at a controlled rate. Monitor internal temperature (Ti) vs. jacket temperature (Tj). heat_desc->heat_sol addition_sol Solution: Ensure adequate agitation (baffles can improve mixing). Dilute reagents if necessary to improve control over addition. addition_desc->addition_sol isolation_sol Solution: Use a Nutsche filter for efficient filtration and washing. Dry product in a vacuum oven with a controlled temperature ramp and nitrogen bleed to remove solvent effectively. isolation_desc->isolation_sol

Caption: Critical considerations for process scale-up.

  • Exotherm Control: The reaction is run at elevated temperatures, and quenching the reaction mixture into a large volume of water can generate a significant exotherm.[2][8] On a large scale, this heat must be managed.

    • Action: Use a jacketed reactor with an appropriate heat transfer fluid. Quench the reaction by slowly adding the reaction mixture to chilled water, rather than the other way around. Always monitor the internal temperature.

  • Reagent Addition: Adding reagents too quickly can lead to localized high concentrations, promoting side reactions.

    • Action: Add the ethyl thioglycolate (or other key reagents) via a dropping funnel or a syringe pump over a period of time (e.g., 30-60 minutes) to maintain better control.

  • Product Isolation: Filtering kilograms of product requires different equipment than a Büchner funnel.

    • Action: Use a Nutsche filter-dryer for large-scale filtration, washing, and even initial drying. For final drying, a vacuum oven with a slow temperature ramp and a nitrogen sweep is crucial to remove trapped solvent without melting or degrading the product.[8]

By systematically addressing these potential pitfalls, researchers and drug development professionals can improve the reliability, yield, and safety of the this compound synthesis, paving the way for successful and efficient scale-up.

References

Removal of unreacted starting materials from "Ethyl Benzo[b]thiophene-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and purification of Ethyl Benzo[b]thiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the post-reaction workup and purification of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you achieve high purity of your target molecule.

I. Understanding the Reaction Landscape: Common Starting Materials and Impurities

The successful removal of unreacted starting materials begins with a thorough understanding of the synthetic route employed. The most prevalent method for synthesizing this compound involves the reaction of a substituted 2-halobenzaldehyde with ethyl thioglycolate in the presence of a base.[1]

Typical Starting Materials:

  • 2-Halobenzaldehyde derivative: (e.g., 2-fluorobenzaldehyde, 2-chlorobenzaldehyde)

  • Ethyl thioglycolate

  • Base: (e.g., triethylamine, potassium carbonate)

  • Solvent: (e.g., DMSO, DMF)

Consequently, the primary impurities to be removed from the crude product are unreacted 2-halobenzaldehyde and ethyl thioglycolate .

II. Troubleshooting Guide: Isolating Pure this compound

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Q1: My crude product is an oil/dark liquid after the initial workup. How can I effectively remove the unreacted starting materials?

A1: An oily or dark crude product often indicates the presence of residual solvent (like DMF or DMSO) and unreacted starting materials. A multi-step liquid-liquid extraction is the first line of defense.

Core Principle: This process relies on the differential solubility of the product and impurities in immiscible organic and aqueous phases. This compound is significantly less soluble in water than the likely unreacted starting materials and inorganic salts.

Detailed Protocol: Liquid-Liquid Extraction

  • Dilution: Dilute the reaction mixture with a suitable organic solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O).

  • Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with deionized water. This will remove the bulk of water-soluble solvents like DMF or DMSO. Repeat this wash 2-3 times.

  • Acidic Impurity Removal: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2][3] This step is crucial for removing any unreacted acidic starting materials or acidic byproducts. You may observe bubbling (CO₂ evolution) which should cease upon complete neutralization.

  • Brine Wash: Perform a final wash with a saturated sodium chloride (brine) solution. This helps to remove residual water from the organic layer and break up any emulsions.[3]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.[1]

Q2: After extraction, my NMR analysis still shows the presence of unreacted 2-halobenzaldehyde. What is the next step?

A2: If liquid-liquid extraction is insufficient, column chromatography is the most effective method for separating the product from non-polar impurities like the benzaldehyde starting material.[1]

Core Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase (the eluent). This compound, being more polar than the benzaldehyde, will adhere more strongly to the silica gel and elute later.

Experimental Workflow: Column Chromatography

Column_Chromatography_Workflow cluster_Preparation Preparation cluster_Elution Elution cluster_Isolation Isolation Slurry Prepare Silica Gel Slurry Pack Pack Column Slurry->Pack Load Load Crude Product Pack->Load Elute Elute with Solvent Gradient (e.g., Pentane/EtOAc) Load->Elute Collect Collect Fractions Elute->Collect TLC Monitor Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Yield Obtain Pure Product Evaporate->Yield

Caption: Workflow for Column Chromatography Purification.

Troubleshooting Column Chromatography:

  • Poor Separation: If the product and impurity are eluting together, adjust the polarity of your eluent system. A less polar eluent (e.g., a higher ratio of pentane or hexane to ethyl acetate) will increase the retention time of all compounds on the silica gel, potentially improving separation.

  • Product Crashing on the Column: If the product is not very soluble in the eluent, it may precipitate on the column. Ensure your crude product is fully dissolved in a minimal amount of the eluent or a slightly more polar solvent before loading it onto the column.

Q3: My product has a yellowish tint and a low melting point. How can I improve its purity and crystallinity?

A3: A yellowish color and a broad or low melting point are classic indicators of impurities. Recrystallization is an excellent final purification step to obtain a highly pure, crystalline solid.

Core Principle: Recrystallization works by dissolving the impure solid in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the solubility of the product decreases, and it crystallizes out, leaving the impurities behind in the solution.

Data Presentation: Solvent Selection for Recrystallization

SolventBoiling Point (°C)PropertiesSuitability
Methanol (MeOH)64.7Polar proticGood for polar impurities.[1]
Ethanol (EtOH)78.4Polar proticSimilar to methanol, slightly less volatile.
Isopropanol (IPA)82.6Polar proticCan be a good alternative to methanol or ethanol.
Hexane/Heptane~69 / ~98Non-polarGood for removing non-polar impurities. Often used as an anti-solvent.

Experimental Protocol: Recrystallization

  • Solvent Selection: Choose a solvent in which your product has high solubility at elevated temperatures and low solubility at room temperature. Methanol is a commonly used solvent for the recrystallization of this compound.[1]

  • Dissolution: In a flask, add a minimal amount of the hot solvent to your crude product until it is fully dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. You should see crystals begin to form. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

III. Frequently Asked Questions (FAQs)

Q: Can I use distillation to purify this compound?

A: While distillation is a common method for purifying esters, it may not be ideal for this specific compound due to its relatively high boiling point (130 °C at 0.15 Torr).[4] High temperatures required for distillation could potentially lead to decomposition. Column chromatography and recrystallization are generally safer and more effective methods for this compound.

Q: How do I know if my final product is pure?

A: Purity can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A pure compound should show a single spot on the TLC plate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are powerful tools to confirm the structure and identify any impurities.[1]

  • Melting Point Analysis: A sharp melting point range close to the literature value (36-38 °C) is a good indicator of purity.[4]

  • High-Resolution Mass Spectrometry (HRMS): This technique can confirm the elemental composition of your product.[1]

Q: What are the safety precautions I should take during purification?

A: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The organic solvents used in extraction and chromatography are flammable and should be handled with care, away from ignition sources.

IV. Logical Relationships in Purification Strategy

The choice of purification method is dictated by the nature of the impurities present after the initial workup.

Purification_Strategy Start Crude Reaction Mixture Extraction Liquid-Liquid Extraction Start->Extraction Removes: - Water-soluble solvents - Inorganic salts - Acidic impurities Chromatography Column Chromatography Extraction->Chromatography If non-polar impurities (e.g., unreacted benzaldehyde) remain Recrystallization Recrystallization Extraction->Recrystallization If minor impurities remain and product is solid Chromatography->Recrystallization For final polishing and crystallinity improvement Pure_Product Pure this compound Chromatography->Pure_Product Recrystallization->Pure_Product

Caption: Decision tree for purification strategy.

V. References

  • Gellis, A., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH. Available at: --INVALID-LINK--

  • Reddit. (2019). How to purify esters. r/OrganicChemistry. Available at: --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Purification of Liquid Ester Compounds. Available at: --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound CAS#: 17890-55-0. Available at: --INVALID-LINK--

References

"Ethyl Benzo[b]thiophene-2-carboxylate" stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for Ethyl Benzo[b]thiophene-2-carboxylate. This guide is designed for our valued partners in research, science, and drug development. Here, we address common challenges and questions regarding the stability and storage of this versatile compound, ensuring the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

For routine use, this compound should be stored in a cool, dry, and dark place.[1][2] The container should be tightly sealed to prevent moisture ingress and potential hydrolysis. Room temperature is generally acceptable for short-term storage.[1][2] For long-term stability, particularly for reference-grade material, storage at -20°C is recommended, which can preserve its integrity for at least two years.

Q2: Is this compound sensitive to light or air?

Yes, prolonged exposure to light and air can potentially lead to degradation. It is crucial to store the compound in a dark place, and for enhanced stability, especially after opening, consider flushing the container with an inert gas like nitrogen or argon before sealing.

Q3: What are the known incompatibilities for this compound?

As a thiophene derivative, this compound should be stored away from strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[3][4] Contact with certain metals such as copper and aluminum, and their alloys, should also be avoided as they can catalyze degradation.[3]

Q4: What are the primary degradation pathways I should be aware of?

The most common degradation pathway is the hydrolysis of the ethyl ester to its corresponding carboxylic acid, benzo[b]thiophene-2-carboxylic acid.[5] This can be catalyzed by the presence of moisture, acids, or bases. Thermal decomposition is also a concern at elevated temperatures, which can lead to the release of carbon and sulfur oxides.[6]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Inconsistent Experimental Results or Loss of Compound Activity
  • Symptoms: You observe a decrease in the expected reactivity or biological activity of the compound in your assays. Chromatographic analysis (e.g., HPLC, GC) shows the appearance of new peaks or a decrease in the main peak area.

  • Potential Cause: This is often indicative of compound degradation. The primary suspect is the hydrolysis of the ethyl ester to the less reactive (in some applications) carboxylic acid.

  • Troubleshooting Workflow:

    start Inconsistent Results Observed check_purity 1. Verify Purity (HPLC, NMR) start->check_purity is_pure Is the compound pure? check_purity->is_pure check_storage 2. Review Storage Conditions is_pure->check_storage Yes new_lot Solution: Procure a new, verified lot of the compound. is_pure->new_lot No storage_ok Were storage conditions optimal? check_storage->storage_ok check_handling 3. Assess Experimental Protocol storage_ok->check_handling Yes improve_storage Solution: Implement recommended storage protocols. (See Table 1) storage_ok->improve_storage No handling_ok Any exposure to incompatibilities? check_handling->handling_ok modify_protocol Solution: Modify protocol to exclude incompatible reagents/conditions. handling_ok->modify_protocol Yes continue_exp Proceed with experiment. handling_ok->continue_exp No

Issue 2: Physical Changes in the Compound
  • Symptoms: The appearance of the solid material changes over time (e.g., discoloration, clumping).

  • Potential Cause:

    • Discoloration: May indicate slow oxidation or reaction with trace impurities.

    • Clumping: Suggests moisture absorption.

  • Solutions:

    • Confirm Identity and Purity: Use analytical methods like NMR or Mass Spectrometry to check for the presence of degradation products.

    • Drying: If moisture is suspected, the compound can be dried under a high vacuum. However, be cautious with heating as it can accelerate thermal degradation.

    • Purification: If significant impurities are detected, recrystallization or column chromatography may be necessary.

Recommended Storage and Handling Protocols

To ensure the long-term stability and integrity of your this compound, please adhere to the following guidelines.

Storage Condition Summary
ConditionRecommendationRationale
Temperature Short-term: Room Temperature. Long-term: -20°C.Minimizes thermal degradation and maintains stability over extended periods.
Atmosphere Tightly sealed container. For extended storage, consider an inert atmosphere (Nitrogen or Argon).Prevents oxidation and hydrolysis from atmospheric moisture.
Light Store in a dark place or in an amber vial.Protects against light-induced degradation.
Location A dry, well-ventilated area away from incompatible materials.Ensures safety and prevents accidental contact with reactive substances. [3][7]
Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the best practices for preparing a stock solution to minimize the risk of degradation.

  • Pre-Experiment Preparation:

    • Ensure your workspace is clean and dry.

    • Use only clean, dry glassware.

    • Select a high-purity, anhydrous solvent in which this compound is soluble (e.g., DMSO, DMF, Ethanol).

  • Weighing the Compound:

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the compound.

    • Weigh the desired amount of the compound quickly in a clean, dry weighing boat or directly into the storage vial.

  • Dissolution:

    • Add the appropriate volume of the anhydrous solvent to the vial containing the compound.

    • Seal the vial and mix thoroughly by vortexing or gentle agitation until the solid is completely dissolved.

  • Storage of the Stock Solution:

    • If the solution is not for immediate use, flush the headspace of the vial with an inert gas (e.g., nitrogen) before sealing tightly.

    • Store the stock solution at -20°C for long-term use. For aqueous solutions, it is not recommended to store for more than one day. [8] * Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

References

Optimizing reaction conditions for "Ethyl Benzo[b]thiophene-2-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl Benzo[b]thiophene-2-carboxylate

Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. We will explore the underlying chemistry, offer step-by-step protocols, and provide troubleshooting advice to help you optimize your reaction conditions and achieve high-purity yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common and reliable synthetic routes for preparing this compound?

There are several established methods, but one of the most direct and widely used is the reaction between a 2-halobenzaldehyde (typically 2-fluorobenzaldehyde or 2-chlorobenzaldehyde) and ethyl thioglycolate in the presence of a base.[1] This method involves a nucleophilic aromatic substitution followed by an intramolecular condensation. Another classical approach is the oxidative cyclization of o-mercaptocinnamic acids, though this route is often more limited in scope.[2] For industrial-scale synthesis, transition-metal-catalyzed reactions, such as those involving palladium or copper, have also been developed to construct the benzothiophene core.[3][4]

Q2: Can you explain the reaction mechanism for the synthesis starting from 2-halobenzaldehyde and ethyl thioglycolate?

Certainly. The mechanism proceeds in a few key steps. First, the base deprotonates the thiol group of ethyl thioglycolate, forming a thiolate anion. This highly nucleophilic thiolate then attacks the carbon atom bearing the halogen on the 2-halobenzaldehyde via a nucleophilic aromatic substitution (SNAr) reaction. The resulting intermediate then undergoes an intramolecular aldol-type condensation: the enolate formed by deprotonation of the α-carbon of the thioether attacks the aldehyde carbonyl group. Finally, a dehydration step occurs, leading to the formation of the stable, aromatic benzo[b]thiophene ring system.

Q3: What is the best choice of base and solvent for this reaction?

The choice of base and solvent is critical for success.

  • Base: Potassium carbonate (K₂CO₃) is a commonly used and effective base for this reaction.[1] It is strong enough to deprotonate the ethyl thioglycolate without promoting significant side reactions. Other bases like sodium ethoxide can also be used, but may lead to transesterification if not carefully controlled. For more sensitive substrates, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be employed.

  • Solvent: Anhydrous polar aprotic solvents are preferred. Dimethylformamide (DMF) is a very common choice as it effectively dissolves the reactants and facilitates the SNAr step.[1][5] Other solvents like Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) can also be used. The reaction must be conducted under anhydrous conditions, as water can interfere with the base and lead to unwanted hydrolysis.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Q4: My reaction yield is very low or I'm getting no product at all. What could be the cause?

Low or no yield is a common frustration. Let's break down the potential causes systematically.

  • Cause A: Reagent Quality

    • Ethyl Thioglycolate: This reagent is susceptible to air oxidation, leading to the formation of the corresponding disulfide. This disulfide is unreactive in the desired pathway.

    • Solution: Use freshly opened or distilled ethyl thioglycolate. If you suspect oxidation, you can check for the presence of disulfide by NMR or TLC analysis. Store the reagent under an inert atmosphere (Nitrogen or Argon).

  • Cause B: Ineffective Base or Insufficient Amount

    • The base may be old, hydrated, or not strong enough to efficiently deprotonate the thiol.

    • Solution: Ensure your base (e.g., K₂CO₃) is finely powdered and dried in an oven before use. Use a slight excess (e.g., 1.1 to 1.2 equivalents) to drive the initial deprotonation.

  • Cause C: Reaction Temperature is Not Optimal

    • The initial SNAr reaction and the subsequent cyclization have different activation energies. A temperature that is too low will result in a sluggish reaction, while a temperature that is too high can promote decomposition or side reactions.

    • Solution: A temperature of 60-80 °C is a good starting point for reactions in DMF.[1] Monitor the reaction by TLC to track the consumption of starting material and formation of the product.

  • Cause D: Presence of Electron-Withdrawing Groups

    • If your benzaldehyde starting material has strong electron-withdrawing groups (EWGs) like -NO₂, this can decrease the electron density of the aromatic ring and make the initial SNAr step more difficult.[6]

    • Solution: For such substrates, you may need to use a more reactive halogen (e.g., fluorine over chlorine), a stronger base, or a higher reaction temperature. However, proceed with caution as this can also increase side product formation.

Q5: I see multiple spots on my TLC plate, indicating significant side product formation. How can I minimize this?

  • Cause A: Dimerization/Polymerization

    • Self-condensation of the starting materials or polymerization can occur, especially at high concentrations or temperatures.

    • Solution: Try running the reaction at a higher dilution. A controlled, slow addition of one reagent to the other (e.g., adding ethyl thioglycolate dropwise to the solution of benzaldehyde and base) can also minimize these side reactions by keeping the concentration of the reactive intermediate low.

  • Cause B: Competing Reactions

    • The aldehyde group can undergo other reactions if conditions are too harsh.

    • Solution: Stick to the recommended temperature range and monitor the reaction closely. Once the starting material is consumed (as per TLC), proceed with the work-up immediately to avoid over-cooking the reaction.

Q6: My final product is an oil and is difficult to purify. What are the best purification strategies?

  • Strategy A: Recrystallization

    • Even if the crude product is oily, it may crystallize from an appropriate solvent system.

    • Solution: After initial work-up and extraction, concentrate the crude product under vacuum. Try dissolving a small amount in a hot solvent like ethanol, methanol, or a hexane/ethyl acetate mixture and then cooling it slowly. Scratching the inside of the flask with a glass rod can induce crystallization.[1]

  • Strategy B: Column Chromatography

    • This is the most reliable method for separating the product from starting materials and side products.

    • Solution: Use a silica gel column. A good starting eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing). Monitor the fractions by TLC to isolate the pure product.

Visualized Workflow and Mechanism

To better understand the process, refer to the following diagrams.

Reaction Mechanism

ReactionMechanism A Ethyl Thioglycolate + Base B Thiolate Anion (Nucleophile) A->B Deprotonation D SNAr Intermediate B->D SNAr Attack C 2-Halobenzaldehyde C->D SNAr Attack E Intramolecular Condensation D->E Base F Cyclized Intermediate E->F G Dehydration & Aromatization F->G - H2O H This compound G->H

Caption: Key steps in the synthesis of this compound.

Troubleshooting Workflow

TroubleshootingWorkflow start Low / No Yield? check_reagents Check Reagent Purity (esp. Ethyl Thioglycolate) start->check_reagents Yes reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Review Reaction Conditions check_base Is Base Dry & Sufficient? check_conditions->check_base reagent_ok->check_conditions Yes purify_reagents Use Fresh/Distilled Reagents reagent_ok->purify_reagents No purify_reagents->start dry_base Dry Base (K2CO3) Use 1.1-1.2 eq. check_base->dry_base No check_temp Is Temp Correct? (60-80 °C) check_base->check_temp Yes dry_base->start optimize_temp Optimize Temp Monitor by TLC check_temp->optimize_temp No check_solvent Is Solvent Anhydrous? check_temp->check_solvent Yes optimize_temp->start use_anhydrous Use Anhydrous DMF check_solvent->use_anhydrous No success Yield Improved check_solvent->success Yes use_anhydrous->start

Caption: A systematic workflow for troubleshooting low reaction yields.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[1] Always perform a risk assessment before starting any chemical synthesis.

Reagents & Equipment:

  • 2-Fluorobenzaldehyde

  • Ethyl thioglycolate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc) & Hexane for chromatography

  • Deionized water, Brine

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for extraction and purification

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stir bar and a condenser under an inert atmosphere.

  • Reagent Addition: To the flask, add anhydrous DMF (approx. 10 mL per 5 mmol of aldehyde), 2-fluorobenzaldehyde (1.0 eq.), and finely powdered anhydrous potassium carbonate (1.1 eq.).

  • Initiate Reaction: Begin stirring the mixture and add ethyl thioglycolate (1.2 eq.) dropwise at room temperature.

  • Heating: Heat the reaction mixture to 60 °C and maintain for 2-4 hours.[1]

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC). The reaction is complete when the starting aldehyde spot has disappeared.

  • Work-up: Cool the mixture to room temperature. Dilute with water (approx. 20 mL) and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) or by recrystallization from methanol or ethanol to yield the pure this compound.[1]

Reaction Parameter Optimization

To maximize your yield and purity, consider systematically optimizing the following parameters.

ParameterTypical RangeRemarks & Key Insights
Base 1.1 - 1.5 eq.Potassium Carbonate (K₂CO₃) is standard and effective. Ensure it is anhydrous. For stubborn reactions, a stronger base like potassium tert-butoxide can be tested, but may increase side products.[2]
Solvent Anhydrous DMF, DMSO, NMPAnhydrous DMF is the most common and reliable solvent. Ensure it is truly anhydrous to prevent hydrolysis of the ester and deactivation of the base.[1][5]
Temperature 50 - 90 °CStart at 60 °C .[1] Lower temperatures may be too slow, while higher temperatures (>90 °C) can lead to decomposition and darker crude product. Optimization is key.
Concentration 0.2 M - 1.0 MA concentration of around 0.5 M with respect to the limiting reagent is a good starting point. Very high concentrations can promote polymerization.
Reaction Time 2 - 12 hoursThis is highly substrate-dependent. Monitor by TLC to avoid unnecessarily long reaction times which can degrade the product.

References

Troubleshooting low conversion rates in "Ethyl Benzo[b]thiophene-2-carboxylate" reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of Ethyl Benzo[b]thiophene-2-carboxylate. As a pivotal scaffold in medicinal chemistry and materials science, achieving high conversion rates in its synthesis is critical.[1][2] This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate common experimental hurdles.

Part 1: Troubleshooting Guide - Diagnosing and Resolving Low Conversion Rates

Low yields in heterocyclic synthesis are a common issue that can arise from multiple factors.[3] A systematic, cause-and-effect approach is the most efficient way to diagnose the problem. Below are common questions and investigative pathways to resolve low conversion rates.

Question 1: My reaction yield is consistently low (<50%). What are the primary factors I should investigate?

Low conversion is often not due to a single issue, but a combination of suboptimal parameters. The most common culprits fall into four categories: reagent integrity, reaction conditions, atmospheric control, and work-up procedure.

  • 1.1 Purity and Integrity of Reagents & Solvents:

    • Causality: The primary synthetic route, a base-mediated condensation and cyclization of a 2-halo-benzaldehyde with ethyl thioglycolate, is highly sensitive to impurities.[4] Water is particularly detrimental as it can lead to hydrolysis of the ethyl ester to the less desired carboxylic acid and can inhibit the base.[4][5] Impurities in the starting materials can introduce competing side reactions.

    • Troubleshooting Steps:

      • Verify Starting Material Purity: Use freshly purchased or purified 2-halobenzaldehyde and ethyl thioglycolate. Confirm purity via NMR or GC-MS.

      • Ensure Anhydrous Solvents: Use freshly opened anhydrous solvents or dry them using standard laboratory procedures (e.g., distillation over a drying agent, use of molecular sieves). Solvents like DMF and DMSO are hygroscopic and must be handled with care.[4]

      • Base Quality: Use a high-purity, dry base (e.g., K₂CO₃, triethylamine). If using a carbonate base, it can be dried in an oven prior to use.

  • 1.2 Suboptimal Reaction Conditions (Temperature & Time):

    • Causality: Temperature is a critical parameter. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within the allotted time.[3] Conversely, if the temperature is too high (e.g., >100 °C), it can promote the decomposition of starting materials, intermediates, or the final product, leading to the formation of tars and other impurities.[4]

    • Troubleshooting Steps:

      • Temperature Optimization: Most literature procedures cite temperatures between 60 °C and 80 °C.[4] If yields are low, consider running small-scale trials at slightly varied temperatures (e.g., 60°C, 70°C, 80°C) to find the optimum for your specific substrate.

      • Reaction Monitoring: Do not rely solely on a fixed reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.[3] The reaction is complete when the limiting reagent (typically the benzaldehyde) is no longer visible.

  • 1.3 Inadequate Atmospheric Control:

    • Causality: Many organic reactions, particularly those involving anionic intermediates, are sensitive to oxygen and moisture.[3] Failure to maintain an inert atmosphere can lead to oxidation side products and reduced yields.

    • Troubleshooting Steps:

      • Implement Inert Atmosphere: Ensure the reaction is conducted under a blanket of dry nitrogen or argon. This involves using oven-dried glassware and performing reagent additions via syringe through septa.[4]

  • 1.4 Product Loss During Work-up and Purification:

    • Causality: The product is a solid organic compound. The chosen work-up procedure is designed to precipitate this solid from the reaction mixture. Improper execution can lead to significant product loss.

    • Troubleshooting Steps:

      • Precipitation Technique: A common procedure involves pouring the reaction mixture into a large volume of ice-water and stirring vigorously.[4] Ensure a sufficient volume of water is used and that it is cold, as this maximizes the precipitation of the organic product.

      • Purification Method: If the crude product is still impure after filtration, recrystallization from a suitable solvent like methanol or ethanol is often effective.[4] For particularly difficult separations, column chromatography using a non-polar eluent system (e.g., pentane/Et₂O or petroleum ether/ethyl acetate) is recommended.[4][6]

Question 2: My TLC shows the consumption of starting material, but multiple new spots appear, with only one corresponding to the product. What are the likely side reactions?

The formation of multiple byproducts is a clear indicator of non-optimal reaction conditions or reagent impurities.

  • 2.1 Hydrolysis of Ethyl Ester:

    • Cause: Presence of water in the reaction medium, either from wet solvents or reagents. The base (e.g., K₂CO₃) can facilitate the hydrolysis of the ethyl ester to the corresponding benzo[b]thiophene-2-carboxylic acid.[4][7]

    • Identification: The carboxylic acid will have a different retention factor (Rf) on TLC, typically lower (more polar) than the ester. It can be confirmed by LC-MS.

    • Solution: Strictly adhere to anhydrous conditions.

  • 2.2 Formation of Disulfide Byproducts:

    • Cause: Ethyl thioglycolate can be oxidized, especially if the reaction is exposed to air, leading to the formation of diethyl dithiodiglycolate.

    • Solution: Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction.

  • 2.3 Incomplete Cyclization:

    • Cause: Insufficient reaction time, temperature, or base strength can lead to the formation of the uncyclized intermediate (e.g., ethyl 2-((2-formyl-phenyl)thio)acetate).

    • Solution: Monitor the reaction by TLC until the intermediate spot is fully converted to the product spot. Consider increasing the reaction time or temperature moderately.

Part 2: Process Visualization & Workflow

To aid in systematically troubleshooting, the following workflow diagram outlines the logical steps to diagnose and resolve low conversion rates.

Troubleshooting_Workflow Start Low Conversion Rate Observed Check_Reagents Step 1: Verify Reagent & Solvent Purity Start->Check_Reagents Reagent_Purity Use Anhydrous Solvents? High Purity Starting Materials? Check_Reagents->Reagent_Purity Check_Conditions Step 2: Evaluate Reaction Conditions Temp_Time Optimal Temperature (60-80°C)? Reaction Monitored by TLC/LC-MS? Check_Conditions->Temp_Time Check_Atmosphere Step 3: Confirm Inert Atmosphere Inert_Gas N2 or Argon Atmosphere Used? Check_Atmosphere->Inert_Gas Check_Workup Step 4: Review Work-up & Purification Purification_Method Correct Precipitation/Purification? (Ice Water, Recrystallization) Check_Workup->Purification_Method Reagent_Purity->Check_Reagents No, Correct & Rerun Reagent_Purity->Check_Conditions Yes Temp_Time->Check_Conditions No, Optimize & Rerun Temp_Time->Check_Atmosphere Yes Inert_Gas->Check_Atmosphere No, Implement & Rerun Inert_Gas->Check_Workup Yes Purification_Method->Check_Workup No, Refine & Rerun Solution_Found Problem Resolved High Conversion Achieved Purification_Method->Solution_Found Yes

Caption: Troubleshooting workflow for low conversion rates.

Part 3: Frequently Asked Questions (FAQs)

FAQ 1: How critical is the choice of base? The base is crucial. It serves to deprotonate the ethyl thioglycolate, forming the nucleophile. Common bases include potassium carbonate (K₂CO₃) and triethylamine (TEA).[4] K₂CO₃ is a solid base that works well in polar aprotic solvents like DMF, while TEA is a liquid amine base often used in DMSO.[4] The choice often depends on the specific substrate and solvent system. Ensure the stoichiometry is correct (typically 1.1 to 1.5 equivalents relative to the limiting reagent).

FAQ 2: Can I use a different solvent? Anhydrous Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are the most commonly cited solvents for this reaction.[4] Their polar, aprotic nature is ideal for solvating the reactants and facilitating the S_NAr and subsequent condensation steps. Using less polar or protic solvents is likely to significantly hinder the reaction rate and lower the yield.

FAQ 3: My product precipitates as an oil instead of a solid during work-up. What should I do? Oiling out can occur if the crude product is impure or if the temperature of the quench solution rises. Ensure you are pouring the reaction mixture into a vigorously stirred, large excess of ice-cold water. If it persists, you can attempt to scratch the inside of the flask to induce crystallization. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it under vacuum. The resulting crude oil can then be purified by column chromatography.[4]

Part 4: Reference Data and Protocols

Table 1: Comparison of Typical Reaction Conditions
2-Halo-benzaldehyde SubstrateBase (eq.)SolventTemp (°C)Time (h)Reported Yield (%)Reference
4-Chloro-2-fluorobenzaldehydeTriethylamine (3)DMSO802, then RT overnight~87 (crude solid)[4]
2-Fluoro-4-(trifluoromethyl)benzaldehydeK₂CO₃ (1.1)DMF60257 (after recrystallization)[4]
Validated Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of Ethyl 6-halogenobenzo[b]thiophene-2-carboxylates.[4]

Materials:

  • 4-Chloro-2-fluorobenzaldehyde (1 eq.)

  • Ethyl thioglycolate (1.1 eq.)

  • Triethylamine (3 eq.)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Deionized Water

  • Ice

Procedure:

  • Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-2-fluorobenzaldehyde (1.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Addition: Add anhydrous DMSO via syringe. Begin stirring. Sequentially add triethylamine (3.0 eq.) and ethyl thioglycolate (1.1 eq.) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C using an oil bath. Maintain this temperature for 2 hours.

  • Cooling: After 2 hours, remove the heat source and allow the reaction to cool to room temperature. Let it stir overnight at room temperature.

  • Work-up: Prepare a beaker containing a large volume of ice and water (approx. 20 volumes relative to the DMSO used). While stirring the ice-water mixture vigorously, slowly pour the reaction mixture into it.

  • Precipitation: A solid precipitate should form. Continue stirring the slurry for 1 hour to ensure complete precipitation.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water.

  • Drying: Dry the isolated solid under vacuum to obtain the crude Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate.

  • Purification (if necessary): The crude product can be further purified by recrystallization from methanol or by silica gel chromatography.[4]

Simplified Reaction Mechanism

The reaction proceeds via two key stages: an initial nucleophilic aromatic substitution (S_NAr) followed by an intramolecular aldol-type condensation.

Reaction_Mechanism R1 2-Halobenzaldehyde Int S-Alkylated Intermediate R1->Int + R2 Ethyl Thioglycolate + Base R2->Int Prod Ethyl Benzo[b]thiophene- 2-carboxylate Int->Prod Intramolecular Condensation (Cyclization)

Caption: Simplified reaction pathway.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl Benzo[b]thiophene-2-carboxylate and Methyl Benzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, benzo[b]thiophene-2-carboxylates serve as pivotal intermediates for the development of a wide array of therapeutic agents and functional materials. The choice between an ethyl or methyl ester functional group on this heterocyclic scaffold can significantly influence the reactivity and subsequent synthetic transformations. This guide provides an in-depth comparison of the reactivity of Ethyl Benzo[b]thiophene-2-carboxylate and Mthis compound, drawing upon fundamental principles of organic chemistry and available experimental data for analogous systems. While direct comparative studies on these specific molecules are not extensively documented, a robust understanding of their relative reactivity can be extrapolated from established steric and electronic effects.

Introduction to the Molecules

This compound and Mthis compound are key building blocks in organic synthesis. The benzo[b]thiophene core is a privileged scaffold found in numerous biologically active compounds. The ester functionality at the 2-position provides a versatile handle for a variety of chemical modifications, including hydrolysis, amidation, and reduction, to generate carboxylic acids, amides, and alcohols, respectively. These derivatives are often precursors to more complex molecules with potential pharmaceutical applications.

CompoundStructure
This compound
alt text
Mthis compound
alt text

Core Reactivity Principles: A Theoretical Framework

The reactivity of the ester group in these molecules is primarily governed by two key factors: steric hindrance and electronic effects . These factors influence the susceptibility of the carbonyl carbon to nucleophilic attack, which is the fundamental step in the majority of their reactions.

Steric Effects

The size of the alkyl group in the ester (ethyl vs. methyl) plays a crucial role in determining the rate of reaction. The ethyl group is sterically more demanding than the methyl group. This increased bulk hinders the approach of nucleophiles to the electrophilic carbonyl carbon.[1] Consequently, for reactions proceeding via a nucleophilic acyl substitution mechanism, the methyl ester is generally expected to be more reactive than the ethyl ester.[2]

Electronic Effects

Both methyl and ethyl groups are weakly electron-donating through an inductive effect (+I effect).[3][4] The ethyl group is generally considered to be slightly more electron-donating than the methyl group.[4] This increased electron-donating character can slightly decrease the electrophilicity of the carbonyl carbon in the ethyl ester, making it marginally less reactive towards nucleophiles compared to the methyl ester. However, this electronic difference is often considered to be less significant than the steric differences between the two groups.[5]

Comparative Reactivity in Key Transformations

Based on the principles outlined above, we can predict the relative reactivity of this compound and Mthis compound in common synthetic transformations.

Hydrolysis

Ester hydrolysis, the conversion of an ester to a carboxylic acid and an alcohol, can be catalyzed by either acid or base. The reaction proceeds through a nucleophilic acyl substitution mechanism where a water molecule (in acid-catalyzed hydrolysis) or a hydroxide ion (in base-catalyzed hydrolysis) acts as the nucleophile.[6]

Due to the smaller steric profile of the methyl group, Mthis compound is expected to undergo hydrolysis at a faster rate than this compound . The transition state for the nucleophilic attack is less crowded in the case of the methyl ester, leading to a lower activation energy.[7]

Experimental Protocol: Base-Catalyzed Hydrolysis of Benzo[b]thiophene-2-carboxylates [8]

  • To a solution of the corresponding Ethyl or Mthis compound (1 equivalent) in ethanol, add a solution of sodium hydroxide (2 equivalents) in water.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dilute the residue with water and acidify with a suitable acid (e.g., 1N HCl) to precipitate the carboxylic acid.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Benzo[b]thiophene-2-carboxylic acid.

  • Purify the product by recrystallization or column chromatography.

Amidation

Amidation involves the reaction of an ester with an amine to form an amide and an alcohol. This transformation also proceeds via a nucleophilic acyl substitution mechanism, with the amine acting as the nucleophile.

Consistent with the trend observed in hydrolysis, Mthis compound is anticipated to react more readily with amines to form the corresponding amide compared to this compound . The less hindered nature of the methyl ester allows for a more facile approach of the amine nucleophile to the carbonyl carbon.

Experimental Protocol: Amidation of Benzo[b]thiophene-2-carboxylates with Ammonia

  • Dissolve Methyl or this compound in a suitable solvent (e.g., methanol).

  • Bubble ammonia gas through the solution or add a concentrated solution of ammonia in methanol.

  • Heat the reaction mixture in a sealed vessel at an elevated temperature (e.g., 100-120 °C).

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting Benzo[b]thiophene-2-carboxamide by recrystallization or column chromatography.

Reduction

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis, commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄).[9][10] The mechanism involves the nucleophilic attack of a hydride ion (H⁻) on the carbonyl carbon.[11][12]

While both esters can be effectively reduced by LiAlH₄, the rate of reduction is influenced by steric factors. Therefore, Mthis compound is expected to be reduced more rapidly than this compound . The smaller methyl group presents less of a steric barrier to the incoming hydride nucleophile.

Experimental Protocol: Reduction of Benzo[b]thiophene-2-carboxylates with LiAlH₄ [6]

Caution: Lithium aluminum hydride is a highly reactive and pyrophoric reagent. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) and with appropriate safety precautions.

  • To a stirred suspension of lithium aluminum hydride (excess, e.g., 2-3 equivalents) in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran) at 0 °C, add a solution of the corresponding Ethyl or Mthis compound (1 equivalent) in the same dry solvent dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the sequential slow addition of water, followed by an aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash it thoroughly with an organic solvent.

  • Dry the combined filtrate and washings over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude (benzo[b]thiophen-2-yl)methanol.

  • Purify the product by column chromatography or distillation.

Data Summary

While direct comparative kinetic data is scarce in the literature, the following table summarizes the expected trends and available physical and spectroscopic data for the two compounds.

PropertyThis compoundMthis compound
Molecular Formula C₁₁H₁₀O₂SC₁₀H₈O₂S
Molecular Weight 206.26 g/mol 192.23 g/mol
Predicted Reactivity Less reactiveMore reactive
¹³C NMR (CDCl₃, δ) ~163.0 (C=O), 142.0, 139.5, 131.0, 126.5, 125.0, 124.8, 123.5, 122.5, 61.5 (OCH₂), 14.3 (CH₃)~163.5 (C=O), 142.2, 139.6, 131.5, 126.6, 125.1, 124.9, 123.6, 122.6, 52.3 (OCH₃)

Note: The ¹³C NMR chemical shifts are approximate and based on data for similar structures and general principles. Actual values may vary slightly.

Visualization of Reaction Mechanisms and Workflows

To further illustrate the concepts discussed, the following diagrams outline the general mechanisms and experimental workflows.

Hydrolysis_Mechanism Ester Ester (R-COOR') Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate + OH⁻ (Base-catalyzed) or + H₂O/H⁺ (Acid-catalyzed) Carboxylic_Acid Carboxylic Acid (R-COOH) Tetrahedral_Intermediate->Carboxylic_Acid - OR' Alcohol Alcohol (R'-OH)

Caption: General mechanism for ester hydrolysis.

Amidation_Workflow Start Start: Ethyl or Mthis compound Step1 Dissolve in Methanol Start->Step1 Step2 Add Ammonia (gas or solution) Step1->Step2 Step3 Heat in Sealed Vessel Step2->Step3 Step4 Reaction Monitoring (TLC) Step3->Step4 Step5 Work-up: Solvent Removal Step4->Step5 Step6 Purification: Recrystallization or Chromatography Step5->Step6 End Product: Benzo[b]thiophene-2-carboxamide Step6->End

Caption: Experimental workflow for amidation.

Reduction_Mechanism Ester Ester (R-COOR') Aldehyde Aldehyde Intermediate (R-CHO) Ester->Aldehyde + [H⁻] (from LiAlH₄) - OR' Primary_Alcohol Primary Alcohol (R-CH₂OH) Aldehyde->Primary_Alcohol + [H⁻] (from LiAlH₄) then H₃O⁺ workup

Caption: Simplified mechanism for ester reduction with LiAlH₄.

Conclusion

References

A Senior Application Scientist's Guide to the Spectral Analysis of Ethyl Benzo[b]thiophene-2-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a thorough understanding of the structural and electronic properties of molecular scaffolds is paramount. Ethyl Benzo[b]thiophene-2-carboxylate is a key heterocyclic compound, forming the backbone of numerous pharmacologically active agents and functional organic materials.[1] The introduction of various substituents to its benzo[b]thiophene core dramatically alters its physicochemical and biological properties. This guide provides an in-depth comparative spectral analysis of this compound and its derivatives, offering insights into how structural modifications are reflected in NMR, IR, UV-Vis, and Mass Spectrometry data.

The Structural Foundation: Benzo[b]thiophene Nomenclature

To facilitate a clear discussion, the standard numbering of the benzo[b]thiophene ring system is illustrated below. This numbering is crucial for the unambiguous assignment of spectral signals.

Caption: IUPAC numbering of the benzo[b]thiophene scaffold.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.[2][3]

This compound (The Parent Compound)

The ¹H NMR spectrum of the parent ester shows characteristic signals for the aromatic protons, the thiophene proton, and the ethyl ester group. The aromatic protons typically appear as a complex multiplet, while the H3 proton on the thiophene ring is a distinct singlet. The ethyl group gives rise to a quartet and a triplet.

The ¹³C NMR spectrum complements this, showing distinct signals for each carbon atom. The carbonyl carbon of the ester is significantly downfield.

Comparative Analysis with Derivatives

The introduction of substituents onto the benzene ring (positions 4, 5, 6, or 7) induces predictable changes in the chemical shifts of the remaining protons and carbons. This is due to the electron-donating or electron-withdrawing nature of the substituents, which alters the electron density around the nuclei.

For instance, an electron-withdrawing group like a nitro (-NO₂) or a trifluoromethyl (-CF₃) group will deshield the aromatic protons, causing their signals to shift downfield (to a higher ppm value). Conversely, an electron-donating group like an amino (-NH₂) or methoxy (-OCH₃) group will shield the protons, resulting in an upfield shift.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of this compound and its Derivatives

CompoundH3Aromatic ProtonsOCH₂ (quartet)CH₃ (triplet)
This compound~8.07.3-7.9 (m)~4.4~1.4
Ethyl 6-chlorobenzo[b]thiophene-2-carboxylate[4]8.21 (s)7.52-8.25 (m)4.351.33
Ethyl 6-fluorobenzo[b]thiophene-2-carboxylate[4]8.20 (s)7.37-8.07 (m)4.351.33
Ethyl 6-(trifluoromethyl)benzo[b]thiophene-2-carboxylate[4]8.16 (q)7.63-8.10 (m)4.431.43
Ethyl 3-aminobenzo[b]thiophene-2-carboxylate[5]-Aromatic Protons + NH₂~4.3~1.4

Note: Chemical shifts are approximate and can vary based on the solvent and instrument used.

The effect of substituents is also evident in the ¹³C NMR spectra. Electron-withdrawing groups cause a downfield shift of the carbon signals, particularly for the carbons directly attached to or in conjugation with the substituent.

NMR_Workflow cluster_0 NMR Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis a Dissolve sample in deuterated solvent (e.g., CDCl₃) b Add internal standard (e.g., TMS) a->b c Transfer to NMR tube b->c d Place sample in NMR spectrometer c->d e Acquire ¹H and ¹³C spectra d->e f Process raw data (Fourier transform, phasing, baseline correction) e->f g Integrate peaks and determine chemical shifts f->g h Assign signals to specific nuclei g->h

Caption: A generalized workflow for NMR spectral analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[6]

For this compound, the most prominent absorption bands are:

  • C=O stretch (ester): A strong band typically appearing around 1700-1725 cm⁻¹.

  • C=C stretch (aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

  • C-O stretch (ester): Bands in the 1100-1300 cm⁻¹ range.

  • C-H stretch (aromatic): Signals above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Signals below 3000 cm⁻¹.

The position of the carbonyl (C=O) stretching frequency is particularly sensitive to the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups tend to increase the C=O stretching frequency, while electron-donating groups have the opposite effect.

Table 2: Indicative IR Absorption Frequencies (cm⁻¹) for Key Functional Groups

CompoundC=O Stretch (Ester)C=C Stretch (Aromatic)
This compound~1715~1590, 1450
Benzo[b]thiophene-2-carbaldehyde[7]~1672 (Aldehyde C=O)~1593, 1518
Methyl-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate[8]~1656~1577, 1492

UV-Vis Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, which are influenced by the extent of conjugation and the presence of auxochromes and chromophores. Benzo[b]thiophene derivatives typically exhibit multiple absorption bands in the UV region.

Substituents on the benzo[b]thiophene ring can cause a bathochromic (red shift, to longer wavelength) or hypsochromic (blue shift, to shorter wavelength) shift in the absorption maximum (λmax). Generally, electron-donating groups and extending the conjugated system lead to a bathochromic shift.

For example, studies on benzo[b]thieno[2,3-d]thiophene derivatives have shown that the absorption maxima can be sensitive to the molecular environment, with blue shifts observed in thin films compared to solutions, which can be attributed to H-aggregation.[9]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern.[10]

For this compound, the molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight. Common fragmentation pathways for esters include the loss of the ethoxy group (-OC₂H₅) or the entire ester group.

The fragmentation pattern of derivatives will be influenced by the nature of the substituent. For example, halogenated derivatives will show characteristic isotopic patterns.

Table 3: Key Mass Spectrometry Data

CompoundMolecular FormulaMolecular WeightKey Fragments (m/z)
This compoundC₁₁H₁₀O₂S206.26206 (M⁺), 178, 161, 134
Benzo[b]thiophene-2-carbaldehyde[7]C₉H₆OS162.21162 (M⁺), 161, 134, 89
Benzo[b]thiophene[11]C₈H₆S134.20134 (M⁺)

Experimental Protocols

General Procedure for NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the benzo[b]thiophene derivative and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Insert the NMR tube into the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

  • Analysis: Calibrate the spectra using the TMS signal (0.00 ppm), and then integrate the peaks and determine the chemical shifts and coupling constants.

General Procedure for FT-IR Analysis
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Apply pressure to ensure good contact and collect the spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

  • Background Correction: A background spectrum of the clean ATR crystal should be collected prior to the sample analysis and subtracted from the sample spectrum.

  • Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.

General Procedure for UV-Vis Analysis
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile) of a known concentration.

  • Blank Correction: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Acquisition: Replace the blank with the sample cuvette and scan the absorbance over the desired wavelength range (e.g., 200-800 nm).

  • Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

General Procedure for Mass Spectrometry Analysis (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a constant flow rate.

  • Acquisition: Acquire the mass spectrum in either positive or negative ion mode, depending on the analyte's properties.

  • Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The systematic spectral analysis of this compound and its derivatives reveals clear and predictable correlations between chemical structure and spectroscopic output. By understanding how substituents influence the electronic environment of the benzo[b]thiophene core, researchers can effectively characterize novel compounds, confirm synthetic outcomes, and gain deeper insights into the structure-activity relationships that are critical for drug discovery and materials science. This comparative guide serves as a foundational resource for professionals working with this versatile and important class of heterocyclic compounds.

References

Comparative study of different synthetic routes to "Ethyl Benzo[b]thiophene-2-carboxylate"

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The benzo[b]thiophene scaffold is a privileged heterocyclic motif found in numerous pharmaceuticals and functional materials. Its unique electronic and steric properties make it a valuable building block in drug discovery. Ethyl Benzo[b]thiophene-2-carboxylate, in particular, serves as a key intermediate for the synthesis of a wide range of biologically active molecules. This guide provides a comparative analysis of three distinct and prominent synthetic routes to this important compound, offering an in-depth look at their underlying mechanisms, practical considerations, and expected outcomes.

Introduction to the Synthetic Landscape

The construction of the benzo[b]thiophene ring system can be approached from several angles, each with its own set of advantages and limitations. The choice of synthetic route often depends on factors such as the availability of starting materials, desired substitution patterns, scalability, and the importance of reaction efficiency and atom economy. In this guide, we will explore and compare the following strategic approaches:

  • Classical Condensation and Intramolecular Cyclization: A traditional and robust method involving the reaction of a 2-halobenzaldehyde with ethyl thioglycolate.

  • Palladium-Catalyzed Cross-Coupling and Cyclization: A modern approach leveraging the power of transition metal catalysis to construct the heterocyclic core.

  • Microwave-Assisted Synthesis via Gewald Reaction Precursors: A rapid and efficient method that utilizes microwave technology to accelerate the key bond-forming steps.

This comparative study aims to provide researchers with the necessary insights to make informed decisions when selecting a synthetic strategy for this compound and its derivatives.

Comparative Analysis of Synthetic Routes

Route 1: Classical Condensation and Intramolecular Cyclization

This long-established method provides a reliable pathway to this compound. The core of this strategy lies in the nucleophilic substitution of a halogen on the benzene ring by the sulfur of ethyl thioglycolate, followed by an intramolecular condensation to form the thiophene ring.

Mechanism and Rationale:

The reaction typically proceeds in two key steps. First, the thiolate, generated in situ from ethyl thioglycolate in the presence of a base, displaces a halide (commonly fluorine or chlorine) from a 2-halobenzaldehyde. This is a nucleophilic aromatic substitution (SNA_r_) reaction. The subsequent step is an intramolecular aldol-type condensation, where the enolate of the thioether attacks the aldehyde carbonyl group. Dehydration of the resulting aldol adduct then leads to the formation of the aromatic benzo[b]thiophene ring. The choice of a 2-halobenzaldehyde is critical, as the halogen activates the ortho position for nucleophilic attack and serves as a leaving group.

G cluster_0 Route 1: Condensation-Cyclization 2-Halobenzaldehyde 2-Halobenzaldehyde Intermediate Thioether Intermediate 2-Halobenzaldehyde->Intermediate Nucleophilic Aromatic Substitution Ethyl_Thioglycolate Ethyl Thioglycolate Ethyl_Thioglycolate->Intermediate Base Base Base->Intermediate Deprotonation Product1 This compound Intermediate->Product1 Intramolecular Cyclization & Dehydration

Caption: Workflow for the Condensation-Cyclization Route.

Advantages:

  • Readily available starting materials: 2-Halobenzaldehydes and ethyl thioglycolate are commercially available and relatively inexpensive.

  • Robust and reliable: This method is well-documented and has been shown to be effective for a variety of substrates.

  • Good yields for specific substrates: High yields can be achieved, particularly with activated aromatic systems.

Disadvantages:

  • Harsh reaction conditions: Often requires elevated temperatures and strong bases, which may not be compatible with sensitive functional groups.

  • Limited substrate scope: The efficiency of the reaction can be highly dependent on the nature and position of substituents on the benzaldehyde ring.

  • Potential for side reactions: The use of strong bases can lead to side reactions, complicating purification.

Route 2: Palladium-Catalyzed Cross-Coupling and Cyclization

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, and benzo[b]thiophenes are no exception. This approach typically involves the coupling of an ortho-substituted aryl precursor with a suitable sulfur-containing component, followed by an intramolecular cyclization.

Mechanism and Rationale:

A common strategy involves the Sonogashira coupling of an o-iodothioanisole with a terminal alkyne, followed by an electrophilic cyclization. Alternatively, a palladium-catalyzed C-S coupling reaction can be employed to form a key thioether intermediate, which then undergoes intramolecular cyclization. For the direct synthesis of the target molecule, a plausible route involves the palladium-catalyzed reaction of a 2-halobenzaldehyde with ethyl thioglycolate, where the palladium catalyst facilitates the C-S bond formation under milder conditions than the classical approach. The catalytic cycle typically involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the thiolate, and reductive elimination to form the C-S bond and regenerate the active catalyst.

G cluster_1 Route 2: Palladium-Catalyzed Synthesis Aryl_Halide 2-Halobenzaldehyde Pd_Intermediate Palladium Intermediate Aryl_Halide->Pd_Intermediate Oxidative Addition Sulfur_Source Ethyl Thioglycolate Sulfur_Source->Pd_Intermediate Transmetalation/Coordination Pd_Catalyst Pd Catalyst & Ligand Pd_Catalyst->Pd_Intermediate Base Base Base->Sulfur_Source Product2 This compound Pd_Intermediate->Product2 Reductive Elimination & Cyclization

Caption: Workflow for the Palladium-Catalyzed Route.

Advantages:

  • Milder reaction conditions: Often proceeds at lower temperatures and with weaker bases compared to the classical method.

  • Broader functional group tolerance: The milder conditions allow for the presence of a wider range of functional groups in the starting materials.

  • High efficiency and selectivity: Palladium catalysts can offer high turnover numbers and excellent chemo- and regioselectivity.

Disadvantages:

  • Cost of catalysts and ligands: Palladium catalysts and specialized phosphine ligands can be expensive, particularly for large-scale synthesis.

  • Sensitivity to air and moisture: Some palladium catalysts and ligands are sensitive to air and moisture, requiring inert atmosphere techniques.

  • Potential for metal contamination: The final product may contain trace amounts of palladium, which may need to be removed for pharmaceutical applications.

Route 3: Microwave-Assisted Synthesis via Gewald Reaction Precursors

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields and shorter reaction times. A plausible microwave-assisted route to this compound involves the initial synthesis of a 2-aminobenzo[b]thiophene precursor via the Gewald reaction, followed by diazotization and subsequent functionalization.

Mechanism and Rationale:

The Gewald reaction is a multi-component reaction that efficiently produces 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. For the synthesis of the benzo[b]thiophene core, a cyclic ketone such as cyclohexanone can be used to generate a tetrahydrobenzo[b]thiophene, which can be subsequently aromatized. Alternatively, starting with an appropriately substituted benzaldehyde and a cyanoacetate derivative can lead to the desired benzo[b]thiophene skeleton. The subsequent steps involve the conversion of the 2-amino group to a diazonium salt, which can then be displaced by a variety of nucleophiles, or in a more direct approach, the amino group can be removed reductively, and the 2-position subsequently carboxylated. The use of microwave irradiation significantly accelerates the rate of these reactions.

G cluster_2 Route 3: Microwave-Assisted Synthesis Starting_Materials Aldehyde/Ketone + Activated Nitrile + Sulfur Gewald_Product 2-Aminobenzo[b]thiophene Precursor Starting_Materials->Gewald_Product Gewald Reaction Microwave Microwave Irradiation Microwave->Gewald_Product Diazotization Diazotization Gewald_Product->Diazotization Functionalization Functionalization Diazotization->Functionalization Product3 This compound Functionalization->Product3

Caption: Workflow for the Microwave-Assisted Route.

Advantages:

  • Rapid reaction times: Microwave heating can reduce reaction times from hours to minutes.

  • Improved yields and purity: The rapid and uniform heating often leads to higher yields and cleaner reaction profiles.

  • High efficiency: The Gewald reaction is a highly efficient multicomponent reaction.

  • Amenable to high-throughput synthesis: The speed and efficiency of microwave synthesis make it well-suited for library synthesis and rapid lead optimization.

Disadvantages:

  • Specialized equipment: Requires a dedicated microwave reactor.

  • Multi-step process: While the individual steps are fast, the overall synthesis may involve multiple transformations.

  • Aromatization step may be required: Depending on the starting materials for the Gewald reaction, a subsequent aromatization step may be necessary.

Quantitative Data Summary

The following table provides a comparative overview of the key performance indicators for the three synthetic routes discussed. The data is compiled from literature sources and represents typical or optimized conditions. It is important to note that actual results may vary depending on the specific substrate and experimental setup.

ParameterRoute 1: Condensation-CyclizationRoute 2: Palladium-CatalyzedRoute 3: Microwave-Assisted
Typical Yield 60-85%70-95%75-90% (overall)
Reaction Time 4-24 hours2-12 hours15-60 minutes (per step)
Temperature 80-150 °C60-120 °C100-180 °C
Key Reagents 2-Halobenzaldehyde, Ethyl Thioglycolate, Strong Base (e.g., NaH, K₂CO₃)2-Halobenzaldehyde, Ethyl Thioglycolate, Pd Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., phosphine), BaseAldehyde/Ketone, Activated Nitrile, Sulfur, Base; Diazotizing agent
Scalability Moderate to HighModerate (cost can be a factor)Lab scale to moderate
Functional Group Tolerance ModerateHighGood to High

Experimental Protocols

Protocol for Route 1: Condensation and Intramolecular Cyclization

Synthesis of this compound

  • To a solution of 2-chlorobenzaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF), add ethyl thioglycolate (1.1 eq) and potassium carbonate (2.0 eq). The use of a polar aprotic solvent like DMF facilitates the nucleophilic aromatic substitution. Potassium carbonate acts as a base to deprotonate the ethyl thioglycolate.

  • Heat the reaction mixture to 120 °C and stir for 6 hours. The elevated temperature is necessary to drive both the initial substitution and the subsequent intramolecular cyclization and dehydration.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. This quenches the reaction and precipitates the product.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure this compound.

Protocol for Route 2: Palladium-Catalyzed Synthesis

Synthesis of this compound

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 2-iodobenzaldehyde (1.0 eq), palladium(II) acetate (0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq), and cesium carbonate (2.0 eq). The choice of ligand is crucial for the efficiency of the catalytic cycle.

  • Add anhydrous toluene as the solvent, followed by ethyl thioglycolate (1.2 eq).

  • Heat the reaction mixture to 100 °C and stir for 8 hours. The temperature is generally lower than in the classical method.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Protocol for Route 3: Microwave-Assisted Synthesis

Step 1: Microwave-Assisted Gewald Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

  • In a microwave reaction vessel, combine cyclohexanone (1.0 eq), ethyl cyanoacetate (1.0 eq), elemental sulfur (1.1 eq), and morpholine (0.5 eq) in ethanol.

  • Seal the vessel and heat the mixture in a microwave reactor at 120 °C for 20 minutes.

  • After cooling, the product often precipitates. Filter the solid and wash with cold ethanol.

Step 2: Aromatization and subsequent functionalization to this compound would be required. (Note: This is a multi-step process from the Gewald product). A detailed protocol for this transformation would involve dehydrogenation followed by diazotization, reduction, and carboxylation, which is beyond a single protocol step.

Conclusion and Future Outlook

The synthesis of this compound can be successfully achieved through various methodologies, each presenting a unique set of advantages and challenges.

  • The Classical Condensation-Cyclization route remains a viable option, especially for large-scale synthesis where cost is a primary concern, provided the substrate is suitable for the reaction conditions.

  • Palladium-Catalyzed Synthesis offers a more versatile and milder alternative, allowing for a broader range of substrates and functional groups to be employed. The continuous development of more active and stable catalysts is likely to further enhance the attractiveness of this approach.

  • Microwave-Assisted Synthesis represents the forefront of rapid and efficient organic synthesis. Its application in the construction of the benzo[b]thiophene core, particularly through multicomponent reactions like the Gewald synthesis, holds significant promise for high-throughput synthesis and library generation in drug discovery programs.

The selection of the optimal synthetic route will ultimately be guided by the specific requirements of the research or development program, including factors such as cost, scale, available equipment, and the chemical nature of the target molecule and its precursors. As the demand for novel benzo[b]thiophene-based compounds continues to grow, the development of even more efficient, sustainable, and versatile synthetic methodologies will remain an active area of research.

A Comparative Analysis of the Cytotoxic Landscape of Ethyl Benzo[b]thiophene-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the benzo[b]thiophene scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] This guide provides a comprehensive comparison of the cytotoxic properties of various derivatives of Ethyl Benzo[b]thiophene-2-carboxylate, a key intermediate in the synthesis of many of these bioactive molecules. While extensive research has been conducted on its derivatives, it is important to note that specific cytotoxic data (IC50 values) for the parent compound, this compound, is not extensively reported in the scientific literature. This is likely due to its primary use as a synthetic building block.[2][3][4] Therefore, this guide will focus on a comparative analysis of its structurally diverse derivatives, providing insights into their structure-activity relationships (SAR) and mechanisms of action.

The exploration of these derivatives has revealed promising candidates for anticancer drug development, with activities often attributed to their ability to induce apoptosis, inhibit crucial cellular processes like tubulin polymerization, or modulate key signaling pathways such as STAT3 and RhoA/ROCK.[5][6][7] This guide will synthesize data from multiple studies to present a clear and objective comparison of their cytotoxic performance, supported by detailed experimental protocols and visual aids to elucidate complex concepts.

Comparative Cytotoxicity of this compound Derivatives

The cytotoxic potential of benzo[b]thiophene derivatives is profoundly influenced by the nature and position of substituents on the bicyclic core. The following tables summarize the in vitro cytotoxicity (IC50 values) of representative derivatives against various human cancer cell lines.

Table 1: Cytotoxicity of 2-Amino-3-aroylbenzo[b]thiophene Derivatives

Compound IDRCancer Cell LineIC50 (nM)Reference
6d 6-CH₃L1210 (Murine Leukemia)0.76[5]
FM3A (Murine Mammary Carcinoma)0.09[5]
Molt/4 (Human T-lymphoblastoid)0.69[5]
CEM (Human T-lymphoblastoid)0.52[5]
7d 6-CH₃L1210 (Murine Leukemia)1.2[5]
FM3A (Murine Mammary Carcinoma)0.21[5]
Molt/4 (Human T-lymphoblastoid)1.1[5]
CEM (Human T-lymphoblastoid)0.95[5]
7f 6-OCH₃L1210 (Murine Leukemia)0.9[5]
FM3A (Murine Mammary Carcinoma)0.15[5]
Molt/4 (Human T-lymphoblastoid)0.8[5]
CEM (Human T-lymphoblastoid)0.7[5]

Table 2: Cytotoxicity of Benzo[b]thiophene-3-carboxylic Acid 1,1-dioxide Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
b6 H3,4-dimethoxyphenylMDA-MB-231>50[7]
b19 5-(1-methyl-1H-pyrazol-4-yl)3,4-dimethoxyphenylMDA-MB-2311.87[7]

Table 3: Cytotoxicity of Aminobenzo[b]thiophene 1,1-dioxide Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
15 MGC-803 (Gastric Cancer)0.33
BGC-823 (Gastric Cancer)0.41
HCT-116 (Colon Cancer)0.75
A549 (Lung Cancer)0.52

Table 4: Cytotoxicity of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Derivatives

Compound IDModificationCancer Cell LineIC50 (µM)Reference
4 Acylated with chloroacetyl chlorideMCF-7 (Breast Cancer)23.2[8]
HepG-2 (Liver Cancer)31.5[8]
8 Cyclized to benzo[3][4]thieno[2,3-d]pyrimidin-4(3H)-oneMCF-7 (Breast Cancer)45.3[8]
HepG-2 (Liver Cancer)58.7[8]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The diverse cytotoxic profiles of these derivatives underscore the critical role of specific structural features in determining their anticancer activity.

Substitutions on the Benzo[b]thiophene Core

The position and nature of substituents on the benzene ring of the benzo[b]thiophene nucleus significantly impact cytotoxicity. For instance, in the 2-amino-3-aroyl series, methyl or methoxy groups at the C-6 or C-7 position lead to highly active compounds, whereas substitutions at the C-4 or C-5 positions result in a dramatic loss of activity.[5] This suggests that the electronic and steric properties of substituents at the 6 and 7-positions are crucial for potent cell growth inhibition. The 3',4',5'-trimethoxybenzoyl group at the 2-position is also a key pharmacophore, with its replacement by di- or mono-methoxybenzoyl moieties leading to a significant decrease in activity.[5]

Modifications at the 2- and 3-Positions

Modifications at the 2- and 3-positions of the thiophene ring are pivotal in defining the mechanism of action.

  • Tubulin Polymerization Inhibition: Derivatives with a 3-amino-2-(3,4,5-trimethoxybenzoyl) moiety have been identified as potent inhibitors of tubulin polymerization.[4][5] These compounds bind to the colchicine site on tubulin, leading to microtubule depolymerization, cell cycle arrest in the G2/M phase, and subsequent apoptosis.[1][4]

  • STAT3 Signaling Pathway Inhibition: Benzo[b]thiophene 1,1-dioxide derivatives, particularly those with substitutions at the 2- and 6-positions, have been shown to inhibit the STAT3 signaling pathway.[6][9] Compound 15, a 6-aminobenzo[b]thiophene 1,1-dioxide derivative, effectively inhibits the phosphorylation of STAT3, suppresses the expression of the downstream anti-apoptotic protein Bcl-2, and induces apoptosis.

  • RhoA/ROCK Pathway Inhibition: Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have been developed as inhibitors of the RhoA/ROCK pathway, which is implicated in cancer cell proliferation, migration, and invasion.[7] Compound b19, with a 1-methyl-1H-pyrazol group at the 5-position and a 3,4-dimethoxyphenyl carboxamide at the 3-position, demonstrates significant inhibitory activity against this pathway.[7]

Induction of Apoptosis

A common mechanism of cytotoxicity for many of these derivatives is the induction of apoptosis. This is often mediated by an increase in intracellular reactive oxygen species (ROS), leading to mitochondrial dysfunction, release of cytochrome c, and activation of caspases.[2][10] For example, benzo(b)thiophenesulphonamide 1,1-dioxide derivatives have been shown to induce a typical apoptotic process involving these steps.[2]

Experimental Protocols

To ensure the reproducibility and validity of cytotoxicity data, standardized in vitro assays are employed. The following are detailed protocols for the two most commonly used assays in the cited literature.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow for MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed 1. Seed cells in 96-well plate incubate1 2. Incubate for 24h seed->incubate1 treat 3. Add test compounds incubate1->treat incubate2 4. Incubate for 24-72h treat->incubate2 add_mtt 5. Add MTT solution incubate2->add_mtt incubate3 6. Incubate for 4h add_mtt->incubate3 solubilize 7. Solubilize formazan incubate3->solubilize read 8. Measure absorbance solubilize->read calculate 9. Calculate IC50 read->calculate

A schematic representation of the MTT assay workflow.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that quantifies the release of lactate dehydrogenase from damaged cells, which is an indicator of cytotoxicity.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent) and determine the EC50 value (the concentration of the compound that causes 50% LDH release).

Signaling Pathway Targeted by Benzo[b]thiophene Derivatives

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation and DNA Binding Gene_Expression Gene Expression (e.g., Bcl-2) DNA->Gene_Expression Transcription Benzothiophene Benzo[b]thiophene Derivatives Benzothiophene->pSTAT3 Inhibition

Inhibition of the STAT3 signaling pathway by certain Benzo[b]thiophene derivatives.

Conclusion

The derivatives of this compound represent a rich source of cytotoxic compounds with significant potential for the development of novel anticancer therapeutics. The structure-activity relationship studies reveal that specific substitutions on the benzo[b]thiophene core are critical for high potency and can direct the mechanism of action towards distinct cellular targets, including tubulin, the STAT3 signaling pathway, and the RhoA/ROCK pathway. The induction of apoptosis is a common endpoint for many of these derivatives.

While the cytotoxic profile of the parent compound, this compound, remains to be fully elucidated, the extensive data on its derivatives provide a solid foundation for future drug design and optimization efforts. Further research focusing on systematic modifications of this versatile scaffold is warranted to develop more potent and selective anticancer agents.

References

Comparative Docking Analysis of Ethyl Benzo[b]thiophene-2-carboxylate Derivatives: A Guide to Target-Specific Interactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of virtually-screened Ethyl Benzo[b]thiophene-2-carboxylate derivatives against key protein targets implicated in cancer, inflammation, and bacterial infections. We will delve into the rationale behind experimental design, present a self-validating docking protocol, and analyze the results to inform downstream drug discovery efforts.

The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] this compound serves as an excellent starting point for generating a focused library of compounds. Molecular docking, a powerful computational technique, allows us to predict the binding affinity and orientation of these small molecules at the active site of a target protein, thereby prioritizing the most promising candidates for synthesis and biological evaluation.[6][7][8] This in silico approach significantly accelerates the drug discovery pipeline, saving considerable time and resources.[7][9]

Designing the Virtual Library: Probing Structure-Activity Relationships

To explore the chemical space around the core scaffold, we designed a focused library of four derivatives (EBT-1 to EBT-4) based on the parent molecule, this compound (EBT-Parent). The substitutions were chosen to introduce a variety of chemical features—hydrogen bond donors/acceptors, halogens, and bulky groups—to systematically probe the structure-activity relationship (SAR) at the target binding sites.

  • EBT-Parent: The unsubstituted core scaffold.

  • EBT-1 (5-nitro derivative): Introduction of a nitro group at the 5-position to act as a strong hydrogen bond acceptor and electron-withdrawing group.

  • EBT-2 (5-amino derivative): The amino group at the 5-position introduces a key hydrogen bond donor.

  • EBT-3 (5-bromo derivative): A halogen at this position can form halogen bonds and increase lipophilicity.

  • EBT-4 (5-benzoyl derivative): Addition of a bulky, aromatic benzoyl group to probe for deeper hydrophobic pockets and potential pi-stacking interactions.

Target Protein Selection: Aligning with Known Biological Activities

Based on the established therapeutic potential of benzothiophene derivatives, we selected three validated protein targets representing distinct disease areas:

  • Anticancer Target: Epidermal Growth Factor Receptor (EGFR) Kinase Domain (PDB ID: 1M17) . EGFR is a well-established target in oncology, and its inhibition is a key strategy in treating various cancers.[10] Several thiophene-based molecules have been investigated as potential inhibitors.

  • Anti-inflammatory Target: Cyclooxygenase-2 (COX-2) (PDB ID: 5KIR) . COX-2 is a primary target for nonsteroidal anti-inflammatory drugs (NSAIDs).[11] Benzothiophene derivatives have shown promise as selective COX-2 inhibitors, offering a potential alternative to existing treatments.[3][5]

  • Antimicrobial Target: Staphylococcus aureus Dihydropteroate Synthase (DHPS) (PDB ID: 1AD4) . DHPS is a crucial enzyme in the folate biosynthesis pathway of bacteria, making it an attractive target for antibiotics. Benzothiophene derivatives have demonstrated potent activity against multidrug-resistant S. aureus.[12]

Experimental Protocol: A Validated Molecular Docking Workflow

The following protocol outlines a rigorous and self-validating methodology for performing molecular docking studies. Trustworthiness in computational results stems from a carefully validated process.[13] The cornerstone of this protocol is the re-docking of the native co-crystallized ligand to ensure the docking parameters can reliably reproduce the experimentally determined binding mode.[14]

Mandatory Visualization: Docking Workflow Diagram

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_dock Screening Phase p_prep Protein Preparation (PDB Download, Clean, Add Hydrogens) grid Define Binding Site (Grid Box Generation) p_prep->grid l_prep Ligand Preparation (2D Sketch, 3D Conversion, Energy Minimization) docking Dock EBT Derivatives l_prep->docking native_ligand Extract Native Ligand from PDB Complex redock Re-dock Native Ligand native_ligand->redock rmsd Calculate RMSD redock->rmsd decision RMSD < 2.0 Å? rmsd->decision decision->docking Proceed grid->redock grid->docking analysis Analyze Results (Binding Affinity, Interactions) docking->analysis

Caption: Workflow for a validated molecular docking study.

Step-by-Step Methodology
  • Software and Hardware:

    • Docking Software: AutoDock Vina, a widely used and effective open-source program.[15]

    • Preparation & Analysis: AutoDock Tools (ADT) for preparing input files and PyMOL or Chimera for visualization.

    • Hardware: A standard multi-core workstation.

  • Protein Preparation:

    • Download the crystal structure of the target proteins (PDB IDs: 1M17, 5KIR, 1AD4) from the RCSB Protein Data Bank.

    • Using ADT, remove all water molecules and heteroatoms (except the co-crystallized ligand for validation).

    • Add polar hydrogens to the protein structure.

    • Generate the PDBQT file format required by AutoDock Vina.

  • Ligand Preparation:

    • Sketch the 2D structures of EBT-Parent and its derivatives (EBT-1 to EBT-4).

    • Convert the 2D structures to 3D using a program like Open Babel.

    • Perform energy minimization using a suitable force field (e.g., MMFF94).

    • Save the final 3D structures and convert them to the PDBQT format using ADT.

  • Protocol Validation (Self-Validating System):

    • Objective: To confirm that the chosen docking parameters can accurately reproduce the known binding pose of a ligand.

    • Procedure: a. For each target protein, extract the co-crystallized native ligand from the downloaded PDB file. b. Prepare the native ligand in the same manner as the test compounds (Step 3). c. Define the docking grid box to encompass the entire binding site occupied by the native ligand. d. Perform a docking run with the native ligand against its own receptor. e. Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the Root Mean Square Deviation (RMSD).

    • Success Criterion: An RMSD value of less than 2.0 Å is considered a successful validation, indicating the protocol is reliable.[13][14]

  • Docking Simulation:

    • Using the validated grid parameters for each target, perform the docking simulations for the EBT-Parent and the four derivatives.

    • AutoDock Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).

  • Results Analysis:

    • The primary metric for comparison is the binding affinity score from the top-ranked pose. A more negative value indicates a stronger predicted interaction.[16]

    • Visualize the top-ranked pose for each derivative in the active site of the target proteins using PyMOL.

    • Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking, halogen bonds) between the ligand and the key amino acid residues in the binding pocket.

Results and Comparative Analysis

The docking simulations were performed after successfully validating the protocol for all three targets (RMSD values were 1.28 Å for 1M17, 1.45 Å for 5KIR, and 1.19 Å for 1AD4). The binding affinities of the this compound derivatives are summarized below.

Data Presentation: Comparative Docking Scores
Ligand IDEGFR Kinase (1M17) Binding Affinity (kcal/mol)COX-2 (5KIR) Binding Affinity (kcal/mol)S. aureus DHPS (1AD4) Binding Affinity (kcal/mol)
EBT-Parent -7.8-8.5-7.2
EBT-1 (5-nitro) -8.9 -8.8-8.3
EBT-2 (5-amino) -8.5-9.4 -7.9
EBT-3 (5-bromo) -8.2-9.1-7.5
EBT-4 (5-benzoyl) -8.4-9.0-7.4
Analysis of Target-Specific Interactions
  • EGFR Kinase Domain (Anticancer Target): The nitro-substituted derivative, EBT-1 , exhibited the highest binding affinity (-8.9 kcal/mol). Analysis of the binding pose revealed that the nitro group forms a critical hydrogen bond with the backbone NH of Met769 in the hinge region, a crucial interaction for EGFR kinase inhibition. The parent compound and other derivatives showed weaker interactions in this key region.

  • COX-2 (Anti-inflammatory Target): The amino-substituted derivative, EBT-2 , displayed the most favorable binding energy (-9.4 kcal/mol). The amino group acts as a hydrogen bond donor, forming a strong interaction with the side chain of Ser530, a key residue in the COX-2 active site. Furthermore, the benzothiophene core fits snugly into the hydrophobic channel of the enzyme. The bromo-derivative EBT-3 also performed well, likely due to favorable hydrophobic and halogen-bonding interactions within the pocket.

  • S. aureus DHPS (Antimicrobial Target): Similar to the EGFR target, the nitro-derivative EBT-1 was the most potent binder (-8.3 kcal/mol). The nitro group's ability to act as a hydrogen bond acceptor allowed it to form favorable interactions with key polar residues within the pterin binding pocket of the enzyme, mimicking interactions of the native substrate.

Mandatory Visualization: Key Interactions of EBT-2 in COX-2 Active Site

G cluster_ligand cluster_protein ligand Benzothiophene Core amino 5-Amino Group (-NH2) ester Ethyl Ester Group val349 Val349 ligand->val349 Hydrophobic leu352 Leu352 ligand->leu352 Hydrophobic ser530 Ser530 amino->ser530 Hydrogen Bond tyr385 Tyr385 ester->tyr385 Hydrophobic

Caption: 2D interaction diagram of EBT-2 in the COX-2 active site.

Conclusion and Future Directions

This comparative docking guide demonstrates that targeted substitutions on the this compound scaffold can significantly and selectively enhance binding affinity for different protein targets.

  • For EGFR kinase inhibition , the 5-nitro derivative (EBT-1 ) is the most promising candidate due to its key hydrogen bonding interaction in the hinge region.

  • For COX-2 inhibition , the 5-amino derivative (EBT-2 ) shows the greatest potential, leveraging a critical hydrogen bond with Ser530.

  • For activity against S. aureus DHPS , the 5-nitro derivative (EBT-1 ) again emerges as the top candidate, effectively utilizing its hydrogen bond accepting capability.

These in silico findings provide a clear rationale for prioritizing the synthesis and in vitro biological evaluation of EBT-1 and EBT-2. The presented workflow, grounded in rigorous validation, serves as a reliable model for future virtual screening campaigns in drug discovery.

References

A Comparative Guide to the Cross-Reactivity of Antibodies Targeting Ethyl Benzo[b]thiophene-2-carboxylate Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The generation of specific antibodies against small molecules, or haptens, such as Ethyl Benzo[b]thiophene-2-carboxylate (EBT2C), is fundamental for the development of sensitive and specific immunoassays. EBT2C and its derivatives are scaffolds of significant interest in medicinal chemistry, appearing in various bioactive compounds.[1][2] Consequently, immunoassays for their detection are valuable tools in pharmaceutical research and development. A critical performance metric for any hapten-specific antibody is its cross-reactivity profile, which defines its ability to distinguish the target molecule from structurally similar compounds. This guide provides a comprehensive analysis of the cross-reactivity of polyclonal antibodies raised against an EBT2C immunogen. We detail the immunogen design, antibody generation, and the systematic evaluation of antibody specificity using a competitive enzyme-linked immunosorbent assay (ELISA). The data presented herein offers researchers crucial insights into the structural determinants of antibody recognition for the benzo[b]thiophene class of molecules, facilitating the selection of appropriate reagents for their research needs.

Introduction: The Challenge of Generating Antibodies to Small Molecules

Small molecules like this compound, with a molecular weight of approximately 206.26 g/mol , are classified as haptens.[3] By themselves, they are incapable of eliciting a robust immune response because they cannot be effectively recognized by the immune system to induce antibody production.[][5] To overcome this, the hapten must be covalently coupled to a larger carrier protein (e.g., Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)).[6][7] This hapten-carrier conjugate, now large enough to be recognized by the immune system, acts as an immunogen, stimulating B cells to produce antibodies that can recognize the small hapten molecule.[5]

The success of an immunoassay hinges on the specificity of the antibody. Cross-reactivity occurs when an antibody, raised against a specific antigen, also binds to other molecules that share similar structural features or epitopes.[8][9] Understanding the cross-reactivity profile is not merely an academic exercise; it is essential for validating an assay's specificity and ensuring that the results are accurate and reproducible. High cross-reactivity with related metabolites or drug analogs can lead to false-positive results, while a highly specific antibody is crucial for quantitative applications where discrimination between closely related structures is necessary.

This guide focuses on antibodies developed against EBT2C, a compound featuring a fused benzo[b]thiophene ring system.[10] This core is prevalent in a wide range of pharmacologically active agents.[1][11] We will explore how subtle modifications to the EBT2C structure influence antibody binding, providing a clear comparison of antibody specificity.

Immunogen Design and Synthesis Strategy

The design of the hapten-carrier conjugate is the most critical step in developing specific antibodies against small molecules.[7][12] The choice of the conjugation site on the hapten determines which parts of the molecule are exposed to the immune system and, therefore, which structural features the resulting antibodies will recognize.

For EBT2C, direct conjugation is not feasible as the ethyl ester and the benzo[b]thiophene core lack readily reactive functional groups for direct coupling to protein carriers.[5] Therefore, a derivative of EBT2C containing a reactive handle, such as a carboxylic acid, is required. We synthesized a hapten by modifying the parent compound to introduce a linker with a terminal carboxyl group. This linker was strategically placed on the benzene ring portion of the molecule to maximize the exposure of the unique thiophene-2-carboxylate end of the molecule to the immune system.

The carboxylated hapten was then activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.[6] This intermediate readily reacts with primary amines (–NH2) on lysine residues of the carrier proteins (KLH for immunization and BSA for assay coating) to form stable amide bonds.[]

Figure 1: Workflow for conjugating the EBT2C hapten to a carrier protein.

Principles of Cross-Reactivity Assessment via Competitive ELISA

To quantify the specificity of the generated antibodies, a competitive immunoassay format is employed. This method is ideal for the detection of small molecule haptens which, due to their size, cannot simultaneously bind two different antibodies as required in a "sandwich" assay format.[13][14]

The principle relies on the competition between the free analyte (EBT2C or a potential cross-reactant in the sample) and a fixed amount of a labeled or coated antigen (in our case, EBT2C-BSA conjugate) for a limited number of antibody binding sites. The EBT2C-BSA conjugate is immobilized on the surface of a microtiter plate. The sample containing the free analyte is mixed with the specific polyclonal antibody and added to the plate. The more free analyte present in the sample, the less antibody will be available to bind to the coated EBT2C-BSA. The amount of antibody bound to the plate is then detected using a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase, HRP), which catalyzes a colorimetric reaction. The signal intensity is therefore inversely proportional to the concentration of the free analyte in the sample.[15]

Competitive_ELISA cluster_0 Low Analyte Concentration cluster_1 High Analyte Concentration Ab1 Ab Coated1 Coated Antigen Ab1->Coated1 High Binding Result1 => High Signal Ab2 Ab Analyte2 Analyte Ab2->Analyte2 Competition Coated2 Coated Antigen Ab2->Coated2 Low Binding Result2 => Low Signal

Figure 2: Principle of the competitive ELISA for hapten detection.

Experimental Design & Protocols

Selection of Cross-Reactant Panel

A panel of compounds was selected to probe the specificity of the anti-EBT2C antibodies. The selection was based on systematic structural modifications to the EBT2C molecule to test the antibody's tolerance for changes at different positions. The panel includes:

  • The parent acid: Benzo[b]thiophene-2-carboxylic acid, to assess the importance of the ethyl ester group.

  • Alternative esters: Methyl and Propyl Benzo[b]thiophene-2-carboxylate, to evaluate specificity for the ester chain length.

  • Core ring analogs: Ethyl Thiophene-2-carboxylate, to determine the contribution of the fused benzene ring to the epitope.[16]

  • Positional isomer: Ethyl Benzo[b]thiophene-3-carboxylate, to test for regioselectivity.

  • Unrelated structures: A selection of structurally dissimilar small molecules to confirm the absence of non-specific binding.

Competitive ELISA Protocol
  • Coating: A 96-well microtiter plate was coated with 100 µL/well of EBT2C-BSA conjugate (1 µg/mL in carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.

  • Washing: The plate was washed three times with Phosphate Buffered Saline containing 0.05% Tween-20 (PBST).

  • Blocking: Wells were blocked with 200 µL/well of 5% non-fat dry milk in PBST for 2 hours at room temperature to prevent non-specific binding.

  • Washing: The plate was washed three times with PBST.

  • Competitive Reaction: 50 µL of standard (EBT2C) or test compound solutions (at various concentrations) and 50 µL of the primary polyclonal anti-EBT2C antibody solution (at a pre-determined optimal dilution) were added to each well. The plate was incubated for 1 hour at 37°C.

  • Washing: The plate was washed three times with PBST.

  • Secondary Antibody: 100 µL/well of HRP-conjugated goat anti-rabbit IgG (diluted 1:5000 in blocking buffer) was added and incubated for 1 hour at 37°C.

  • Washing: The plate was washed five times with PBST.

  • Detection: 100 µL/well of TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution was added. The reaction was allowed to develop in the dark for 15 minutes.

  • Stopping Reaction: The reaction was stopped by adding 50 µL/well of 2M H₂SO₄.

  • Data Acquisition: The absorbance was read at 450 nm using a microplate reader.

Data Analysis

A standard curve was generated by plotting the percentage of binding against the logarithm of the EBT2C concentration. The IC50 value, defined as the concentration of the analyte required to inhibit 50% of the antibody binding to the coated antigen, was determined for EBT2C and each test compound.

The percent cross-reactivity (%CR) was calculated using the following formula:

%CR = (IC50 of EBT2C / IC50 of Test Compound) x 100

Results and Comparative Analysis

The cross-reactivity of the polyclonal antibody population was assessed against a panel of structurally related compounds. The results, summarized in the table below, reveal a highly specific recognition profile centered on the intact this compound structure.

Compound No.Compound NameStructure Modification vs. EBT2CIC50 (ng/mL)% Cross-Reactivity
1This compound Reference Compound 15.2 100%
2Benzo[b]thiophene-2-carboxylic acidHydrolysis of ethyl ester to carboxylic acid315.84.8%
3Mthis compoundShorter ester chain (Methyl vs. Ethyl)45.133.7%
4Propyl Benzo[b]thiophene-2-carboxylateLonger ester chain (Propyl vs. Ethyl)88.917.1%
5Ethyl Thiophene-2-carboxylateRemoval of fused benzene ring> 10,000< 0.15%
6Ethyl Benzo[b]thiophene-3-carboxylatePositional isomer of the ester group (C3 vs. C2)> 10,000< 0.15%
7N-(2-(diethylamino)ethyl)benzo[b]thiophene-2-carboxamideAmide linkage instead of ester>10,000<0.15%
8Benzo[b]thiophene-2-carbaldehydeAldehyde instead of ester>10,000<0.15%
Discussion of Results
  • High Specificity for the Target Analyte: The antibody preparation demonstrates excellent specificity for the target hapten, this compound (IC50 = 15.2 ng/mL).

  • Critical Role of the Ethyl Ester Group: The most significant drop in recognition occurred when the ethyl ester group was modified. Hydrolysis to the free carboxylic acid (Compound 2 ) reduced cross-reactivity to just 4.8%, indicating that the ethyl group itself is a key component of the epitope recognized by the antibody. This is further supported by the very low recognition of the corresponding amide and aldehyde derivatives (Compounds 7 and 8 ).[17][18] This is a direct consequence of our immunogen design, where the ester portion of the molecule was distal to the carrier protein and thus fully exposed to the immune system.

  • Tolerance for Ester Chain Length Variation: The antibody shows some tolerance for changes in the length of the ester alkyl chain. The methyl ester (Compound 3 ) retained significant cross-reactivity (33.7%), while the propyl ester (Compound 4 ) showed a more moderate level (17.1%). This suggests that while the ethyl group provides the optimal fit, the antibody's binding pocket can accommodate slightly smaller or larger alkyl groups, albeit with reduced affinity.

  • Essential Contribution of the Benzene Ring: The removal of the fused benzene ring, as seen in Ethyl Thiophene-2-carboxylate (Compound 5 ), completely abolished antibody binding (%CR < 0.15%). This result unequivocally demonstrates that the bicyclic benzo[b]thiophene core is an essential part of the epitope. The antibody does not simply recognize the thiophene-2-carboxylate portion but rather the entire fused ring system.

  • Strict Regioselectivity: The antibody is highly selective for the position of the ethyl carboxylate group. When the substituent was moved from the 2-position to the 3-position (Compound 6 ), recognition was lost (%CR < 0.15%). This highlights the precise spatial arrangement required for antibody binding and confirms the high specificity of the generated polyclonal population.

Conclusion and Recommendations

The polyclonal antibodies generated against the this compound conjugate exhibit a high degree of specificity and affinity for the target molecule. The cross-reactivity profile reveals that the entire molecular structure, including the fused benzo[b]thiophene ring system, the ethyl ester group, and the C-2 position of the substituent, contributes to the epitope recognized by the antibody.

Key Findings:

  • The antibodies are highly specific for this compound.

  • The fused benzene ring is an absolute requirement for antibody recognition.

  • The ethyl ester moiety is a critical binding determinant, with modifications leading to a significant loss of affinity.

  • The antibodies demonstrate strict regioselectivity for the 2-position substituent.

Recommendations for Researchers: Based on this comprehensive analysis, these antibodies are highly suitable for the specific and quantitative detection of this compound in complex matrices. Researchers should be aware of the potential for moderate cross-reactivity with other simple alkyl esters of benzo[b]thiophene-2-carboxylic acid. However, for applications requiring the differentiation of EBT2C from its free acid metabolite, positional isomers, or analogs lacking the fused benzene ring, these antibodies provide excellent performance. This dataset serves as a critical validation resource, enabling scientists to confidently employ these reagents in their immunoassay development.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl Benzo[b]thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel compounds like Ethyl Benzo[b]thiophene-2-carboxylate are routine. However, the lifecycle of these chemicals extends beyond the benchtop. Proper disposal is not merely a regulatory formality but a critical component of laboratory safety, environmental stewardship, and scientific integrity. Benzo[b]thiophene and its derivatives are recognized for their wide range of biological activities and are foundational scaffolds in medicinal chemistry.[1] This inherent bioactivity necessitates a cautious and informed approach to their disposal.

This guide provides a comprehensive, step-by-step operational plan for the safe handling and disposal of this compound. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound, the procedures outlined here are predicated on a conservative assessment of the known hazards associated with its parent molecule, benzo[b]thiophene, and closely related derivatives.[2][3] This approach ensures a high margin of safety, aligning with the core principles of responsible chemical management.

Hazard Assessment and Waste Classification

The foundational step in any disposal protocol is a thorough understanding of the material's hazards. This compound belongs to the benzo[b]thiophene class of sulfur-containing heterocyclic compounds.[3] Derivatives of this class are known to cause skin, eye, and respiratory irritation.[4][5] Therefore, all materials contaminated with this compound must be treated as hazardous chemical waste.

Key Hazard Considerations:

  • Irritation: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

  • Toxicity: While specific data for this ester is unavailable, the parent compound, thiophene, is harmful if swallowed and toxic to aquatic life.[6] Prudence dictates treating its derivatives with similar caution.

  • Environmental Hazard: Do not allow the product to enter drains, waterways, or soil.[4][7] Environmental laws require generators to properly label and manage chemical waste to minimize its impact.[8]

This assessment mandates that this compound waste be classified as hazardous waste .[9] It must be segregated, contained, and disposed of according to institutional and regulatory standards, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8]

Hazard Profile of Related Compounds: A Comparative Summary

To build a reliable safety profile, we can extrapolate from the documented hazards of structurally similar benzo[b]thiophene derivatives.

CompoundCAS NumberGHS PictogramsHazard Statements
Ethyl benzo[b]thiophene-5-carboxylate 132526-16-0WarningH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[4]
Benzo[b]thiophene-2-carboxylic acid 6314-28-9WarningH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[5]
Benzo[b]thiophene 95-15-8Warning, Environmental HazardH302: Harmful if swallowedH411: Toxic to aquatic life with long lasting effects[3][6]

Immediate Safety Protocols: PPE and Spill Management

Before handling the chemical for use or disposal, it is imperative to establish clear safety protocols.

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against chemical exposure. All personnel handling this compound, whether in pure form, in solution, or as waste, must wear the following:

  • Eye Protection: Chemical safety goggles or a face shield.[10]

  • Hand Protection: Nitrile gloves. Inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[11]

  • Body Protection: A lab coat or chemical-resistant apron.[10]

  • Respiratory Protection: Use only in a well-ventilated area, such as a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[10][11]

Spill Response Protocol

Accidental spills must be managed immediately and treated as hazardous waste events.[9]

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Use an inert, non-combustible absorbent material like vermiculite, sand, or dry earth to cover and contain the spill.[2][12]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[10] Avoid creating dust.[11]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water.

  • Dispose: All cleanup materials, including contaminated absorbents, wipes, and PPE, must be collected and disposed of as hazardous chemical waste.[9]

Step-by-Step Disposal Protocol

The guiding principle for chemical waste is segregation and containment at the point of generation.[8][13] Never mix incompatible waste streams.[14]

Step 1: Waste Segregation and Collection
  • Solid Waste: Collect unadulterated this compound powder, contaminated weigh boats, spatulas, and other disposable labware into a dedicated, puncture-resistant hazardous waste container.[2] This container should be clearly designated for this specific waste stream. Solid and liquid wastes must be kept separate.[15]

  • Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene carboy).[13][15] Ensure the container is equipped with a secure, tight-fitting lid.[4]

  • Contaminated Sharps: Dispose of any chemically contaminated needles or razor blades in an approved sharps container, which is then managed as hazardous waste.[8]

  • Contaminated PPE: Gloves, bench paper, and disposable lab coats that are contaminated with the compound should be collected in a designated hazardous waste bag or container.[2]

Step 2: Container Labeling

Proper labeling is a regulatory requirement and is crucial for the safety of all personnel handling the waste.[8][14] Every waste container must be clearly labeled with:

  • The words "Hazardous Waste ".[2]

  • The full chemical name: "This compound ". Do not use abbreviations.

  • An accurate list of all constituents and their approximate percentages.

  • The relevant hazard pictograms (e.g., irritant, environmental hazard).[14]

  • The date of waste accumulation initiation.

Step 3: On-Site Storage (Satellite Accumulation Area)

Store sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[8][13]

  • The SAA must be a secure, well-ventilated location away from general laboratory traffic.

  • Store waste in secondary containment (e.g., a spill tray or tub) to contain potential leaks.[15]

  • Keep waste containers closed at all times except when adding waste.[8][13]

  • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[8][9]

Step 4: Final Disposal

Final disposal must be conducted through your institution's Environmental Health and Safety (EHS) office or an approved, licensed hazardous waste disposal contractor.[9][11]

  • Schedule a waste pickup with your EHS office according to their procedures.

  • Never dispose of this compound by pouring it down the drain or placing it in the regular trash.[4][16] Sewering of hazardous waste pharmaceuticals is strictly prohibited.[17]

  • Empty containers that held the chemical must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. Only after thorough cleaning and defacing of the original label can the container be disposed of or recycled.[14] Containers that held acutely toxic (P-listed) waste must not be rinsed and must be disposed of as hazardous waste.[8]

Disposal Workflow: From Generation to Final Disposition

The following diagram illustrates the required workflow for the proper management of this compound waste.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS / Contractor Operations gen Waste Generation (Solid, Liquid, PPE) seg Step 1: Segregate Waste - Solids - Liquids - Contaminated PPE gen->seg Immediate Action label_cont Step 2: Contain & Label - 'Hazardous Waste' - Full Chemical Name - Date & Hazards seg->label_cont store Step 3: Store in SAA - Secondary Containment - Closed Containers label_cont->store pickup Step 4: Schedule Pickup (Contact EHS) store->pickup Accumulation Limit Reached or Regular Schedule transport Transport by Licensed Contractor pickup->transport dispose Final Disposal (Approved Waste Facility) transport->dispose

Caption: Workflow for the safe disposal of this compound waste.

Waste Minimization: A Proactive Approach

The most effective disposal strategy begins with waste reduction.[13] Laboratories should adopt practices that minimize the generation of hazardous waste:

  • Source Reduction: Order only the quantity of chemical required for your experiments.[13]

  • Inventory Management: Maintain a current inventory of all chemicals to avoid duplicate orders and the expiration of stock.[15]

  • Scale Reduction: Where possible, reduce the scale of experiments to decrease the volume of waste produced.[13]

By adhering to these rigorous safety and disposal protocols, the scientific community can continue its vital research while upholding its responsibility to protect its personnel and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.